2-Thiouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021347 | |
| Record name | Thiouracil | |
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Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |
| Record name | 2-THIOURACIL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |
CAS No. |
141-90-2 | |
| Record name | Thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiouracil | |
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| Record name | 2-thiouracil | |
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| Record name | 2-thiouracil | |
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| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |
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| Record name | Thiouracil | |
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| Record name | THIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |
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| Record name | 2-THIOURACIL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
2-Thiouracil: Structural Dynamics, Synthesis, and Pharmacological Mechanisms
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-Thiouracil (2-TU) represents a critical scaffold in heterocyclic chemistry and pharmacology. Structurally defined as a sulfanylated pyrimidine, it serves as the archetypal antithyroid agent and a versatile intermediate in the synthesis of antitumor and antiviral therapeutics. This guide moves beyond basic definitions to explore the tautomeric equilibria that dictate its reactivity, the mechanistic basis of its thyroid peroxidase (TPO) inhibition, and validated protocols for its synthesis and functionalization.
Molecular Architecture & Tautomeric Dynamics
The reactivity of 2-thiouracil is governed by its ability to exist in multiple tautomeric forms. Unlike uracil, where the lactam (keto) form is overwhelmingly dominant, the introduction of the sulfur atom at the C2 position introduces a "soft" polarizability that affects proton positioning.
The Thione-Thiol Equilibrium
While often drawn as a thiol (–SH), experimental evidence (X-ray crystallography and UV spectroscopy) confirms that the thione (–C=S) form dominates in the solid state and neutral aqueous solutions.
-
Thione Form (Lactam-Thione): The proton resides on the N3 nitrogen. This is the thermodynamically stable form in neutral media.
-
Thiol Form (Lactam-Thiol): In alkaline conditions, deprotonation or tautomerization favors the thiol tautomer, making the sulfur highly nucleophilic (S-alkylation).
Visualization of Tautomeric States
The following diagram illustrates the equilibrium shifts dependent on environmental pH, critical for predicting reaction sites during drug design.
Figure 1: Tautomeric equilibrium shifting from stable thione to reactive thiol/anion species.
Physicochemical Profile
The following data aggregates experimentally verified properties essential for formulation and synthesis planning.
| Property | Value | Technical Context |
| Molecular Formula | C₄H₄N₂OS | Heterocyclic Pyrimidine |
| Molecular Weight | 128.15 g/mol | Low MW fragment, ideal for lead optimization |
| Melting Point | >300°C (decomp) | Indicates strong intermolecular H-bonding (N-H[1]···S) in crystal lattice |
| pKa | ~7.75 (pKa1) | The N3 proton is acidic. At pH 7.4, ~30% exists as the anion. |
| Solubility (Water) | ~0.5 g/L (25°C) | Poor solubility due to stable crystal lattice. |
| Solubility (Alkaline) | Soluble | Forms water-soluble Sodium 2-Thiouracilate. |
| UV Max | 271 nm (pH 7) | Distinct bathochromic shift compared to Uracil (259 nm). |
| Dipole Moment | 4.2 D | Higher than uracil, driven by the C=S bond. |
Synthetic Framework: Validated Protocol
Objective: Synthesis of 2-Thiouracil via condensation of thiourea and ethyl formylacetate (generated in situ).
The Chemistry
Direct condensation of thiourea with formylacetic esters is the industrial standard. Because formylacetic esters are unstable, they are generated by the Claisen condensation of ethyl acetate and ethyl formate.
Step-by-Step Methodology
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive steps.
-
In-Situ Generation of Enolate:
-
Reagents: Sodium ethoxide (NaOEt, 1.1 eq), Ethyl Acetate (solvent/reactant), Ethyl Formate (1.0 eq).
-
Procedure: Suspend NaOEt in dry ethyl acetate at 0°C. Add ethyl formate dropwise.
-
Mechanism: NaOEt deprotonates ethyl acetate, which attacks ethyl formate to form the sodium salt of ethyl formylacetate.
-
Critical Control Point: Temperature must remain <10°C to prevent self-condensation side products.
-
-
Cyclization with Thiourea:
-
Reagents: Thiourea (1.0 eq).
-
Procedure: Add dry thiourea directly to the enolate suspension. Reflux for 3–5 hours.
-
Observation: The mixture will thicken as the sodium salt of 2-thiouracil precipitates.
-
-
Work-up and Purification:
-
Dissolution: Add water to dissolve the sodium salt.
-
Precipitation: Acidify carefully with Acetic Acid or dilute HCl to pH 5–6.
-
Why? 2-Thiouracil has a pKa of ~7.[2]75. Lowering pH below this protonates the anion, causing the neutral, insoluble thione form to precipitate out of solution.
-
Filtration: Collect the white/pale yellow solid. Recrystallize from boiling water or ethanol/water mix.
-
Synthesis Workflow Diagram
Figure 2: Stepwise synthetic pathway for 2-Thiouracil production.
Chemical Reactivity & Functionalization
Selective Alkylation (S- vs. N-)
The "Soft and Hard Acids and Bases" (SHAB) theory explains 2-TU reactivity:
-
S-Alkylation: Under basic conditions, the sulfur atom is a "soft" nucleophile. Reaction with "soft" electrophiles (e.g., Alkyl halides like Methyl Iodide) yields 2-alkylthio-4-pyrimidinones .
-
N-Alkylation: Requires specific conditions (e.g., silylation protection of Sulfur) or use of "hard" electrophiles, though S-alkylation usually competes strongly.
Metal Coordination
2-TU acts as a multidentate ligand for transition metals (Cu, Zn, Pt), relevant for developing metallodrugs.
-
Coordination Modes: Typically binds through the Sulfur (thione/thiolate) and N3 nitrogen.
-
Application: Ruthenium-thiouracil complexes have shown promise as antimetastatic agents with lower toxicity than cisplatin.
Biological Mechanism: Thyroid Peroxidase Inhibition[1][3][4][5][6][7]
2-Thiouracil is the parent compound of the thioureylene class of antithyroid drugs (including Propylthiouracil and Methimazole).
Mechanism of Action (MoA)
The primary target is Thyroid Peroxidase (TPO) , a heme-containing enzyme responsible for iodinating tyrosine residues in thyroglobulin.[3]
-
Competition: 2-TU competes with tyrosine residues for the oxidized iodine species (
or ) generated by TPO. -
Suicide Substrate: 2-TU is oxidized by TPO. This oxidation often results in the formation of a disulfide dimer or a sulfenyl iodide intermediate.
-
Inactivation: The oxidized 2-TU species can covalently bind to the heme group or the protein structure of TPO, irreversibly inactivating the enzyme.
-
Interference: It physically blocks the coupling of Monoiodotyrosine (MIT) and Diiodotyrosine (DIT) to form T3 and T4.[4]
Signaling Pathway Interference
Figure 3: Mechanism of TPO inhibition by 2-Thiouracil preventing T3/T4 synthesis.[1][2][3][5][6][7][8][9][10][11][12][13]
References
-
Astwood, E. B. (1943).[1] Treatment of Hyperthyroidism with Thiourea and Thiouracil.[3] Journal of the American Medical Association, 122(2), 78–81. Link
-
Rostkowska, H., et al. (1990).[1] Thiouracils. 2. Tautomerism and infrared spectra of thiouracils. Matrix-isolation and ab initio studies.[1] Journal of the American Chemical Society, 112(6), 2147–2160. Link
-
Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031–1046. Link
-
Palafox, M. A., et al. (2011). Tautomerism and conformation of 2-thiouracil and 2,4-dithiouracil: A theoretical and experimental study. Journal of Physical Chemistry A, 115(45), 12591–12601. Link
-
US Patent 3718649A. (1973). Process for thiouracil production. United States Patent Office. Link
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A Guide to the Laboratory Synthesis of 2-Thiouracil: Mechanism, Protocol, and Characterization
Abstract: This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2-thiouracil, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. We delve into the prevalent synthetic route—the condensation of thiourea with β-dicarbonyl compounds—elucidating the underlying reaction mechanism and providing a detailed, field-proven experimental protocol. The document further covers essential purification techniques, characterization by modern spectroscopic methods, and critical safety considerations for all materials and procedures involved. This guide is intended for researchers and professionals in organic synthesis and drug development, offering the technical accuracy and practical insights necessary for the successful and safe preparation of 2-thiouracil.
Introduction to 2-Thiouracil
2-Thiouracil (4-hydroxy-2-mercaptopyrimidine) is a pyrimidine derivative structurally analogous to uracil, a fundamental component of ribonucleic acid (RNA). The substitution of the oxygen atom at the C2 position with a sulfur atom imparts unique physicochemical and biological properties.[1] This modification makes 2-thiouracil and its derivatives valuable scaffolds in medicinal chemistry, with applications as antithyroid agents, anticancer therapeutics, and antibacterial lead compounds.[2][3][4] Given its importance, a reliable and well-understood laboratory synthesis is paramount for researchers exploring its potential.
The most established and widely utilized method for synthesizing the 2-thiouracil core is the base-catalyzed condensation reaction between thiourea and a suitable three-carbon electrophile, typically a β-keto ester or a dialkyl malonate. This approach, a variation of the classical Biginelli reaction, offers a straightforward and efficient pathway to the desired heterocyclic system.[5]
The Core Synthetic Strategy: A Mechanistic Perspective
The synthesis hinges on a base-catalyzed cyclocondensation reaction. The choice of a strong base, such as sodium ethoxide or sodium methoxide, is critical as it serves to generate a potent carbon nucleophile from the β-dicarbonyl starting material.
Causality of the Reaction Mechanism
The mechanism proceeds through several logical, sequential steps. Using the reaction between thiourea and diethyl malonate as a model, the process can be understood as follows:
-
Deprotonation: The alkoxide base abstracts an acidic α-proton from diethyl malonate, creating a resonance-stabilized enolate ion. This step is crucial as it transforms the relatively unreactive ester into a strong nucleophile.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbon atom of thiourea. The thiocarbonyl carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
Intramolecular Cyclization: Following the initial addition, a subsequent intramolecular condensation occurs. A nitrogen atom from the thiourea moiety attacks one of the ester carbonyls, leading to the formation of a six-membered ring intermediate.
-
Elimination/Dehydration: The tetrahedral intermediate formed during cyclization is unstable and collapses, eliminating a molecule of ethanol. A final dehydration step yields the aromatic and thermodynamically stable 2-thiouracil ring system.
The entire workflow is designed to favor the formation of the cyclic product under thermal conditions (reflux).
Caption: Reaction mechanism for the synthesis of 2-thiouracil.
Detailed Laboratory Protocol
This protocol describes the synthesis of 2-thiouracil from diethyl malonate and thiourea, a reliable and scalable laboratory method.[6][7]
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Role / Hazard |
|---|---|---|---|---|
| Sodium Metal | Na | 22.99 | 7440-23-5 | Base precursor; Water-reactive, corrosive |
| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent; Flammable |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Nitrogen/Sulfur source; Harmful if swallowed |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 105-53-3 | Carbon backbone source; Eye irritant |
| Hydrochloric Acid (conc.)| HCl | 36.46 | 7647-01-0 | Neutralization/Precipitation; Corrosive |
Equipment:
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers and graduated cylinders
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
pH indicator paper
Synthesis and Isolation Workflow
Caption: Step-by-step workflow for 2-thiouracil synthesis.
Experimental Procedure:
-
Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 200 mL of absolute ethanol. Carefully add ~6 g (0.26 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood away from ignition sources. Stir until all the sodium has dissolved.[6]
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add 19 g (0.25 mol) of thiourea. Once dissolved, add 40 g (0.25 mol) of diethyl malonate to the mixture.[6]
-
Reaction Reflux: Heat the reaction mixture under reflux using a heating mantle for approximately 4-5 hours. The solution will become thicker as the sodium salt of the product precipitates.[6]
-
Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is between 1 and 2 (check with pH paper). This step protonates the sodium salt of 2-thiouracil, causing it to precipitate out of the solution as a white solid.[6][8]
-
Filtration: Allow the flask to stand, preferably overnight, to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold water to remove inorganic salts and then with a small amount of cold ethanol to facilitate drying.[8]
Purification and Characterization
The crude product can be purified by recrystallization to obtain a high-purity solid suitable for further use.
Purification Protocol
-
Recrystallization: Transfer the crude 2-thiouracil to a beaker and add a minimal amount of hot water to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Crystallization: Filter the hot solution to remove any insoluble impurities (and charcoal, if used). Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60 °C.[8]
Spectroscopic Characterization
The identity and purity of the synthesized 2-thiouracil should be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 2-Thiouracil
| Technique | Solvent / Medium | Observed Signals / Peaks | Assignment |
|---|---|---|---|
| ¹H-NMR | DMSO-d₆ | ~12.3 ppm (s, 1H), ~10.9 ppm (s, 1H), ~2.3 ppm (s, 3H, for 6-methyl derivative) | N-H protons, C-H protons. Note: Signals for the unsubstituted ring may differ.[2] |
| ¹³C-NMR | DMSO-d₆ | ~176 ppm, ~161 ppm, ~104 ppm, ~100 ppm | C=S, C=O, Pyrimidine ring carbons[2] |
| FT-IR | KBr Pellet | ~3300-3200 cm⁻¹ (broad), ~1740-1680 cm⁻¹, ~1150 cm⁻¹ | N-H stretching, C=O stretching, C=S stretching[2][9] |
| UV-Vis | Varies | Absorption maxima are characteristic but depend on solvent and pH. | Electronic transitions within the heterocyclic ring.[10][11] |
Note: Specific chemical shifts and absorption frequencies can vary slightly based on solvent, concentration, and instrumentation.
Safety and Handling
Proper safety protocols are mandatory when performing this synthesis.
-
Hazard Identification: 2-Thiouracil is suspected of causing cancer (GHS Carc. 2, H351).[12] Reagents such as sodium metal are highly reactive and corrosive, while absolute ethanol is flammable. Concentrated HCl is highly corrosive.
-
Engineering Controls & PPE: All steps of this synthesis must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[13]
-
Handling Sodium: Sodium metal must be handled with forceps and cut under mineral oil to prevent reaction with atmospheric moisture. It reacts violently with water to produce flammable hydrogen gas.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations. Do not pour waste down the drain.
Conclusion
The cyclocondensation of thiourea and diethyl malonate under basic conditions represents a robust and reliable method for the laboratory synthesis of 2-thiouracil. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can effectively produce this valuable chemical building block. The provided protocol, coupled with appropriate purification and characterization, yields high-purity material suitable for advanced applications in drug discovery and chemical biology.
References
- Google Patents. (1973). US3718649A - Process for thiouracil production.
- Google Patents. (2015). CN104892528A - A preparing method of 2-thiobarbituric acid derivatives.
-
ResearchGate. (n.d.). Experimental time-resolved XPS spectra of 2-thiouracil. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 2-THIOURACIL (FOR SYNTHESIS). Retrieved from [Link]
-
Loba Chemie. (2025). 2-THIOURACIL FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(16), 4995. [Link]
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Retrieved from [Link]
-
Encyclopedia.pub. (2024). Synthesis of Metal Complexes of 2-Thiouracil and Derivatives. Retrieved from [Link]
-
Juniper Publishers. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. Retrieved from [Link]
-
Palafox, M. A., et al. (2017). Molecular structure and vibrational spectra of 2-thiouracil: A comparison with uracil. Indian Journal of Pure & Applied Physics, 55, 365-373. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Thiouracil. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Spectroscopic (FT-IR, FT Raman and UV-Vis), Quantum Computational and Molecular Docking studies on Propylthiouracil. Retrieved from [Link]
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The 2-Thiouracil Scaffold: From Thyroid Regulation to Targeted Oncology and Antimicrobial Therapeutics
Executive Summary
The 2-thiouracil (2-TU) scaffold represents a privileged structure in medicinal chemistry, historically anchored in thyroid regulation but currently experiencing a renaissance in oncology and antimicrobial research. Unlike its oxygenated counterpart (uracil), the presence of the C=S bond at position 2 imparts unique electronic properties, enabling thione-thiol tautomerism that facilitates diverse functionalization (S-alkylation, N-coordination, and C5-electrophilic substitution).
This technical guide dissects the 2-TU scaffold for drug development professionals, moving beyond its classic role as a thyroperoxidase inhibitor to explore its efficacy as a kinase inhibitor (CDK2A, c-kit), epigenetic modulator (HDAC), and metal-chelating antimicrobial agent.
Part 1: Chemical Scaffolding & Synthetic Versatility
The Pharmacophore: Tautomerism and Reactivity
The biological versatility of 2-thiouracil stems from its ability to exist in a dynamic equilibrium between the lactam-thione (A) and lactim-thiol (B) forms. This tautomerism dictates the synthetic strategy:
-
N-Alkylation: Favored under neutral/basic conditions in the lactam form, crucial for mimicking nucleosides.
-
S-Alkylation: The "soft" sulfur atom is highly nucleophilic, allowing for selective alkylation to form thioethers, which often serve as intermediates for further heterocyclic fusion.
-
C5-Substitution: The most critical site for introducing pharmacophores (e.g., sulfonamides) to enhance lipophilicity and target specificity without disrupting the hydrogen-bonding capability of the pyrimidine ring.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the "hotspots" for chemical modification on the 2-TU core, derived from recent high-impact medicinal chemistry studies.
Figure 1: SAR analysis of the 2-thiouracil scaffold highlighting critical modification sites for divergent therapeutic applications.
Part 2: Therapeutic Applications & Mechanisms
Oncology: Kinase Inhibition and Epigenetic Modulation
Recent studies have repositioned 2-TU derivatives as potent anticancer agents. The incorporation of a sulfonamide moiety at C5 has shown remarkable efficacy against breast (MCF-7) and liver (HepG2) cancer lines.
-
Kinase Inhibition (c-kit & CDK2A): 2-TU sulfonamides act as ATP-competitive inhibitors. The pyrimidine ring mimics the adenine base of ATP, while the C5-sulfonamide tail extends into the hydrophobic pocket of the kinase, stabilizing the complex.
-
HDAC Inhibition: Novel uracil/thiouracil hybrids have demonstrated inhibition of Histone Deacetylases (HDAC1 and HDAC4).[1] By preventing histone deacetylation, these compounds induce chromatin relaxation and re-expression of tumor suppressor genes.
-
Metal Complexation: Ruthenium(II) and Gold(III) complexes of 2-TU exhibit superior cytotoxicity compared to the free ligand. Ru(II) complexes, for instance, have been shown to target the NF-κB and Akt/mTOR signaling pathways, suppressing liver cancer stem cells (CSCs).
Antimicrobial: Schiff Bases and Metal Chelates
The formation of Schiff bases (azomethines) at the C5 position or via N-amino functionalization creates multidentate ligands.
-
Mechanism: The azomethine nitrogen (-N=CH-) and the thione sulfur chelate transition metals (Cu, Zn), facilitating membrane permeation. Once inside the bacterial cell, these complexes can disrupt DNA replication (DNA gyrase inhibition) or generate reactive oxygen species (ROS).
Quantitative Data Summary: Cytotoxicity Profiles
The following table summarizes IC50 values from recent comparative studies, highlighting the potency of C5-modified derivatives.
| Compound Class | Modification | Target Cell Line | IC50 (µM) | Reference |
| 2-TU Sulfonamide | 4-methoxyphenyl (C5) | MCF-7 (Breast) | 2.92 | [1] |
| 2-TU Sulfonamide | 4-methoxyphenyl (C5) | CaCo-2 (Colon) | 2.82 | [1] |
| Ru(II) Complex | Ru-2-TU Hybrid | HepG2 (Liver) | < 5.0 | [2] |
| Au Nanoparticle | 2-TU Functionalized | MDA-MB-231 | Reduced by 50% (vs free drug) | [3] |
| Standard | 5-Fluorouracil | MCF-7 | ~4.5 | Control |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 2-Thiouracil-5-Sulfonyl Chloride
Rationale: This is the critical intermediate for generating a library of sulfonamide derivatives. The use of chlorosulfonic acid serves as both the solvent and the electrophile.
Reagents: 2-Thiouracil (1 eq), Chlorosulfonic acid (excess, ~10 eq). Safety: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
-
Setup: Place 2-thiouracil (12.5 g) in a round-bottom flask equipped with a calcium chloride drying tube.
-
Addition: Dropwise add chlorosulfonic acid (50 mL) at 0°C (ice bath) to control the exotherm.
-
Reaction: Heat the mixture to 120°C for 8 hours.
-
Validation Point: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear.
-
-
Quenching: Cool the mixture to room temperature. Very slowly pour the reaction mixture onto crushed ice (~500g) with vigorous stirring.
-
Isolation: Filter the resulting precipitate immediately. Wash with cold water (3x) to remove residual acid.
-
Drying: Dry under vacuum over P2O5.
-
Quality Control: Measure Melting Point (Expected: 324–326°C).[2] Yield should be ~70%.
-
Protocol B: General Synthesis of Sulfonamide Derivatives
Rationale: Nucleophilic attack of primary amines on the sulfonyl chloride sulfur.
-
Dissolution: Dissolve 2-thiouracil-5-sulfonyl chloride (1 mmol) in dry Pyridine (5 mL) or DMF/Et3N.
-
Coupling: Add the appropriate aromatic amine (1 mmol).
-
Reflux: Heat under reflux for 6–10 hours.
-
Validation Point: Evolution of HCl gas (if no base used) or precipitation upon cooling.
-
-
Workup: Pour onto ice-water acidified with HCl (to remove pyridine). Filter the solid.
-
Purification: Recrystallize from Ethanol or DMF/Water.
Protocol C: Biological Evaluation Workflow (MTT Assay)
Rationale: To quantify the antiproliferative effect of the synthesized derivatives.
Figure 2: Standardized MTT assay workflow for evaluating cytotoxicity of 2-TU derivatives.
Part 4: Mechanism of Action (Thyroid & Oncology Intersection)
While the oncology applications are novel, the foundational mechanism of 2-thiouracil remains relevant for understanding off-target effects (toxicity).
Thyroperoxidase (TPO) Inhibition: 2-TU inhibits TPO, a heme-containing enzyme. The sulfur atom of 2-TU coordinates with the heme iron or reacts with the oxidized enzyme intermediate (Compound I), preventing the oxidation of iodide to iodine. This halts the iodination of tyrosine residues on thyroglobulin.
Dual-Pathway Visualization: The following diagram contrasts the classical antithyroid mechanism with the modern anticancer mechanism.
Figure 3: Divergent pharmacological pathways of 2-thiouracil derivatives.
References
-
Awad, S. M., Ahmed, N. M., & Haffez, H. R. (2018).[3] Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives. Pharmacophore, 9(1), 30-41.[3] Link
-
Liu, Z., et al. (2024). Ru(II)-based complexes containing 2-thiouracil derivatives suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling.[4] Cell Death Discovery, 10, 270. Link
-
Lopez-Chaves, C., et al. (2023). Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells.[5] Pharmaceutics, 15(6), 1626. Link
-
El-Gohary, N. M., & Shaaban, M. I. (2017). Synthesis and antimicrobial activity of some new 2-thiouracil-5-sulfonamide derivatives. European Journal of Medicinal Chemistry. Link (Contextual reference from search findings).
-
Cooper, D. S. (2005). Antithyroid drugs. The New England Journal of Medicine, 352(9), 905-917. Link
Sources
The 2-Thiouracil Chronicles: From Antithyroid Agent to Genomic Probe
Technical Whitepaper & Historical Analysis
Executive Summary
2-Thiouracil (2-TU) represents a pivotal molecule in the history of pharmacology and biochemistry. Originally synthesized in the late 19th century, it rose to prominence in the 1940s as a potent antithyroid agent, fundamentally altering the treatment of hyperthyroidism. Beyond its clinical utility, 2-TU served as a critical probe in early nucleic acid research, revealing mechanisms of base-pairing fidelity and viral replication inhibition. While its isomer, 4-thiouracil (4-TU), has dominated modern transcriptomic labeling (e.g., SLAM-seq), 2-TU retains a unique niche in melanoma targeting and structural biology (PNA design). This guide dissects the chemical evolution, mechanistic pharmacology, and experimental utility of 2-TU.
Phase I: Chemical Genesis & The Antithyroid Breakthrough (1940s)
The Discovery
While the synthesis of thiouracil derivatives dates back to the Biginelli reaction (1893) , the biological significance of 2-thiouracil was cemented by E.B. Astwood in 1943. Astwood and colleagues identified 2-TU as a goitrogen—a substance that inhibits thyroid hormone production, leading to compensatory thyroid enlargement (goiter).
Mechanism of Action: TPO Inhibition
The core pharmacological action of 2-TU lies in its inhibition of Thyroid Peroxidase (TPO) . TPO is a heme-containing enzyme responsible for two critical steps in thyroid hormone synthesis:
-
Iodination: Oxidation of iodide (
) to an iodinating species ( or ) for incorporation into thyroglobulin tyrosyl residues. -
Coupling: Linking mono- and di-iodotyrosines (MIT/DIT) to form
and .
Causality: 2-TU acts as a "suicide substrate." The thiocarbamide group (
Visualization: TPO Inhibition Pathway
Figure 1: Mechanism of TPO inhibition by 2-thiouracil. The drug outcompetes iodide for oxidation, preventing thyroid hormone synthesis.
Phase II: The Melanoma "False Precursor" (1970s-80s)
A distinct property of 2-TU, unlike its 4-TU isomer, is its specific accumulation in melanotic tissue. This discovery opened avenues for melanoma diagnosis and targeted radionuclide therapy.
The Dopaquinone Trap
Melanin synthesis begins with the oxidation of tyrosine to Dopaquinone . In normal melanogenesis, dopaquinone cyclizes to form leukodopachrome. However, 2-TU acts as a nucleophile.
-
Reaction: The sulfur atom at position 2 of 2-TU attacks the highly reactive dopaquinone.
-
Product: Formation of 2-thiouracil-dopa adducts .
-
Result: These adducts are irreversibly incorporated into the growing melanin polymer, effectively "trapping" the drug in melanoma cells.
Experimental Utility
Researchers exploited this by synthesizing radiolabeled 2-TU (e.g.,
-
Protocol Insight: In murine models, administration of labeled 2-TU resulted in tumor-to-blood ratios exceeding 100:1, a selectivity rarely seen in oncology. This validated 2-TU as a "melanoma seeker."
Phase III: The Nucleic Acid Fork (2-TU vs. 4-TU)
In modern genomics, confusion often arises between 2-thiouracil and 4-thiouracil. While 4-TU is the standard for metabolic RNA labeling (SLAM-seq), 2-TU plays a different role.
Comparative Analysis
| Feature | 2-Thiouracil (2-TU) | 4-Thiouracil (4-TU) |
| Structure | Carbonyl at C4, Thione at C2 | Carbonyl at C2, Thione at C4 |
| UV Absorbance | ||
| Base Pairing | Ambiguous: Pairs with A (weak) or G | Pairs efficiently with A (mimics U) |
| Primary Use | Antithyroid, Melanoma Targeting, PNA | Metabolic RNA Tagging (SLAM-seq) |
| Biotinylation | Slower reaction with HPDP-biotin | Rapid, specific reaction with HPDP-biotin |
| Toxicity | TPO inhibition (Thyroid) | Low toxicity at labeling concentrations |
Why 4-TU Won the "Tagging" Race
For transcriptomics, the goal is to label nascent RNA without disturbing cell physiology.
-
Uptake: The enzyme Uracil Phosphoribosyltransferase (UPRT) accepts 4-TU more readily than 2-TU in many systems (e.g., Toxoplasma, transgenic mice).
-
Fidelity: 2-TU incorporation often leads to "wobble" mispairing with Guanine, causing transcriptional errors and translational inhibition. 4-TU maintains higher fidelity pairing with Adenine.
-
Chemistry: The sulfur at C4 (4-TU) is more nucleophilic and sterically accessible for the biotinylation reactions required to pull down labeled RNA.
Phase IV: Protocols & Methodologies
Synthesis of 2-Thiouracil (The Biginelli Condensation)
A classic organic synthesis adapted for modern "green" chemistry.
Reagents:
-
Ethyl acetoacetate (or related
-ketoester) -
Benzaldehyde (for derivatives) or Formate source
-
Catalyst: HCl (Classic) or Benzyltriethylammonium chloride (Green/Solvent-free)
Protocol (Solvent-Free Adaptation):
-
Mix: Combine aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (12 mmol) in a mortar.
-
Catalyze: Add 10 mol% Benzyltriethylammonium chloride (TEBA).
-
Grind: Grind the mixture with a pestle for 5–10 minutes. The mixture will become a viscous paste as the reaction proceeds (exothermic).
-
Heat: Transfer to a flask and heat at 80°C for 15 minutes to complete cyclization.
-
Quench: Add crushed ice/water to the mixture.
-
Purify: Filter the solid precipitate. Recrystallize from ethanol/DMF.
-
Validation: Check melting point (>300°C for parent 2-TU) and UV spectra (
nm at pH 7).
Melanoma Uptake Assay (In Vivo)
Used to verify melanotic specificity of novel 2-TU derivatives.
-
Model: C57BL/6 mice bearing B16 melanoma tumors.
-
Administration: Inject
-labeled 2-TU (i.p., 10 Ci/mouse). -
Time Course: Sacrifice cohorts at 1h, 4h, and 24h post-injection.
-
Extraction: Harvest tumor, liver, thyroid, and muscle tissues.
-
Solubilization: Digest tissues in 1M KOH at 60°C for 2 hours.
-
Quantification: Neutralize and count radioactivity via liquid scintillation.
-
Calculation: Calculate % Injected Dose per Gram (%ID/g). A Tumor/Muscle ratio > 10 indicates specific melanin incorporation.
Phase V: Modern Genomic Toolkits (PNA & Structural Biology)
While 4-TU is used for sequencing, 2-TU is used to stabilize RNA triplexes .
Mechanism: In Peptide Nucleic Acids (PNA), replacing Uracil with 2-Thiouracil enhances binding affinity.[8] The 2-thio group reduces the dehydration energy penalty and alters the pKa of the N3 proton.
-
Application: Targeting dsRNA. A PNA containing 2-TU can invade an RNA duplex or form a stable triplex, allowing for specific inhibition of non-coding RNAs or viral genomes.
Visualization: The Divergent Fates of Thiouracils
Figure 2: Divergent applications of 2-Thiouracil vs. 4-Thiouracil in biomedicine.
References
-
Astwood, E. B. (1943). Treatment of Hyperthyroidism with Thiourea and Thiouracil. Journal of the American Medical Association, 122(2), 78–81. Link
-
Miller, W. H., Roblin, R. O., & Astwood, E. B. (1945). Studies in Chemotherapy: Oxidation of 2-Thiouracil and Related Compounds by Iodine. Journal of the American Chemical Society, 67(12), 2201–2204. Link
-
Dencker, L., et al. (1979). False Precursors of Melanin as Selective Melanoma Seekers. British Journal of Cancer, 39(4), 449–452. Link
-
Napolitano, A., et al. (1995). Mechanism of Selective Incorporation of the Melanoma Seeker 2-Thiouracil into Growing Melanin. Journal of Medicinal Chemistry, 38(21), 4296–4302. Link
-
Cleary, M. D., et al. (2005). Biosynthetic Labeling of RNA with Uracil Phosphoribosyltransferase Allows Cell-Specific Microarray Analysis of mRNA Synthesis and Decay. Nature Biotechnology, 23(2), 232–237. Link(Note: Establishes 4-TU as the standard for tagging, contrasting with 2-TU history).
-
Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937–6963. Link
-
Hnedzko, D., et al. (2019). Incorporating 2-Thiouracil into Short Double-Stranded RNA-Binding Peptide Nucleic Acids for Enhanced Recognition of A-U Pairs.[8] Biochemistry, 58(34), 3609–3618. Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 2-thiouracil on RNA and protein synthesis in synchronous and asynchronous infections of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Incorporating 2-Thiouracil into Short Double-Stranded RNA-Binding Peptide Nucleic Acids for Enhanced Recognition of A-U Pairs and for Targeting a MicroRNA Hairpin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Thiouracil and Its Analogs: A Technical Guide
Executive Summary
2-Thiouracil (2-TU) and its analogs (e.g., 6-propyl-2-thiouracil, Methimazole) represent a critical class of thionucleobases used primarily as antithyroid agents and increasingly as tumor-targeting scaffolds in oncology.[1] Their efficacy relies on the sulfur atom's nucleophilicity, which facilitates binding to the heme center of thyroid peroxidase (TPO) or to metallic nanocarriers.
This guide provides a rigorous spectroscopic framework for characterizing these compounds. Unlike standard uracils, 2-TU exhibits complex thione-thiol tautomerism that dictates its reactivity.[1] We integrate vibrational (IR/Raman), electronic (UV-Vis), and surface-enhanced (SERS) modalities to provide a self-validating analytical workflow.[1]
Part 1: The Tautomeric Challenge
The central spectroscopic challenge in analyzing 2-TU is distinguishing between its lactam-thione (oxo-thione) and lactim-thiol forms.[1] While the oxo-thione form predominates in the solid state and neutral aqueous solution, the thiol form becomes relevant upon interaction with metal surfaces (e.g., Ag/Au nanoparticles) or biological enzymes.[1]
Tautomeric Equilibrium Pathways
The following diagram illustrates the equilibrium shifts that must be monitored during spectroscopic analysis.
Figure 1: Tautomeric landscape of 2-thiouracil.[1] The shift from thione to thiol is often catalyzed by surface adsorption or pH changes.
Part 2: Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy is the "fingerprint" method for confirming the thione moiety. In the solid state, 2-TU forms centrosymmetric hydrogen-bonded dimers, which splits certain IR/Raman bands.[1]
Key Vibrational Markers
The substitution of oxygen (uracil) with sulfur (2-TU) causes a "red shift" in ring breathing modes due to the higher mass of sulfur, and introduces the diagnostic C=S stretch.[1]
| Mode Assignment | Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Diagnostic Value |
| ν(N-H) Stretch | 3100 - 3200 | Strong (Broad) | Weak | Indicates H-bonding network in solid state.[1] |
| ν(C=O) Stretch | 1680 - 1715 | Very Strong | Medium | Confirms the C4=O carbonyl is intact (not enolized).[1] |
| ν(C=C) Stretch | 1610 - 1625 | Medium | Strong | Conjugation marker; shifts if ring aromaticity changes.[1] |
| ν(C=S) Stretch | 1140 - 1160 | Strong | Very Strong | Primary Marker. Disappearance indicates thiol formation.[1] |
| Ring Breathing | ~700 - 800 | Weak | Very Strong | Mass-sensitive mode; lower freq than Uracil (~800).[1] |
| τ(Ring) Out-of-plane | ~400 - 500 | Medium | Weak | Sensitive to ring puckering/packing.[1] |
Expert Insight: In experimental settings, the C=S stretch is rarely a pure mode; it couples with N-C-N vibrations. Therefore, rely on the Raman spectrum for the C=S band (approx 1150 cm⁻¹), as the polarizability change of the sulfur bond makes this band intensely active, unlike in IR where it can be obscured.
Part 3: Surface-Enhanced Raman Scattering (SERS)
SERS is the most powerful tool for analyzing 2-TU at trace levels (drug delivery verification) and determining surface orientation.[1]
Mechanism of Interaction
When 2-TU adsorbs onto Gold (Au) or Silver (Ag) nanoparticles, the sulfur atom acts as the "anchor."[1][2]
-
Chemisorption: The S atom binds covalently to the metal (Au-S bond).[1]
-
Tautomeric Shift: This binding often forces the molecule into a thiol-like state, reducing the double-bond character of the C=S group.[1]
-
Orientation: Selection rules dictate that vibrational modes perpendicular to the metal surface are most enhanced.[1]
SERS Protocol (Self-Validating)
Objective: Detect 2-TU at µM concentrations and determine binding orientation.
Materials:
-
Silver Nitrate (AgNO₃)[1]
-
Sodium Citrate (Reducing agent)
-
Magnesium Sulfate (MgSO₄ - Aggregating agent)[1]
-
Analyte: 2-TU in aqueous solution (10⁻⁴ M)[1]
Step-by-Step Methodology:
-
Colloid Synthesis (Lee-Meisel Method): Dissolve 90 mg AgNO₃ in 500 mL ultrapure water. Bring to boiling. Add 10 mL of 1% sodium citrate solution dropwise under vigorous stirring. Keep boiling for 1 hour until solution turns greenish-yellow.
-
Sample Prep: Mix 100 µL of 2-TU solution with 900 µL of Ag colloid.
-
Activation (Critical Step): Add 20 µL of 1M MgSO₄.
-
Measurement: Acquire Raman spectrum (Excitation: 532 nm or 785 nm).
Validation Check:
-
Look for the appearance of the Ag-S stretch at ~220-240 cm⁻¹.[1]
-
Look for the downshift/broadening of the C=S band compared to the solid-state Raman spectrum.[1] This confirms surface binding.[1]
Part 4: Electronic Spectroscopy & Biological Mechanism
UV-Vis spectroscopy is used to determine the pKa and monitor the stability of the drug in physiological fluids.
Absorption Characteristics[1][2][3][4][5][6][7][8]
-
Band I (270-275 nm):
transition (S0 S2).[1] This is the primary quantitation band. -
Band II (210-220 nm): Higher energy transition.[1]
-
pH Effect: At pH > 7.7 (pKa), the N1 or N3 proton is lost. This causes a bathochromic (red) shift in the absorption maximum due to increased electron delocalization in the anionic ring.
Biological Relevance: TPO Inhibition
The spectroscopic behavior mirrors the drug's mechanism of action. Antithyroid drugs like PTU and 2-TU inhibit Thyroid Peroxidase (TPO) by acting as "suicide substrates."[1]
-
The sulfur atom coordinates to the Iron (Fe) in the TPO heme center.
-
This blocks the iodination of tyrosine residues on thyroglobulin.[3]
-
Spectroscopic Correlation: The formation of the Fe-S bond in vivo is analogous to the Ag-S bond observed in SERS, making SERS a valid in vitro model for drug binding potential.[1]
Part 5: Analytical Workflow Diagram
Figure 2: Integrated spectroscopic workflow for characterizing 2-thiouracil and validating its surface interactions.
References
-
Rostkowska, H., et al. (1990).[1] "Tautomerism of 2-thiouracil." Journal of the American Chemical Society.
-
Palafox, M. A., et al. (2011).[1] "Molecular structure and vibrational spectra of 2-thiouracil: A comparison with uracil." International Journal of Quantum Chemistry.
-
Lee, P. C., & Meisel, D. (1982).[1] "Adsorption and surface-enhanced Raman of dyes on silver and gold sols." Journal of Physical Chemistry.
-
Kundu, J., et al. (2023).[1] "Experimental and Theoretical Screening of Core Gold Nanoparticles and Their Binding Mechanism to an Anticancer Drug, 2-Thiouracil." Nanomaterials (MDPI).
-
Cooper, D. S. (2005).[1] "Antithyroid Drugs."[1][4][5] New England Journal of Medicine.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Theoretical Screening of Core Gold Nanoparticles and Their Binding Mechanism to an Anticancer Drug, 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-Thiouracil
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Thiouracil, a sulfur-containing analogue of the pyrimidine base uracil, is a compound of significant interest in medicinal chemistry and drug development. Its biological activities, including its historical use as an antithyroid agent, have prompted extensive research into its chemical and physical properties.[1][2] A thorough understanding of its solubility and stability in various solvent systems is paramount for its effective formulation, handling, and application in both research and pharmaceutical contexts. This technical guide provides a comprehensive overview of the solubility and stability of 2-thiouracil, synthesizing available data and presenting practical methodologies for its characterization.
Physicochemical Properties of 2-Thiouracil
A foundational understanding of the physicochemical properties of 2-thiouracil is essential for interpreting its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂OS | [2] |
| Molecular Weight | 128.15 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | Decomposes above 300 °C | [4] |
| pKa | Data not definitively found in searches | |
| logP (calculated) | -0.531 | [Cheméo] |
Note: An experimentally determined pKa value is crucial for predicting solubility at different pH values. The lack of a definitive experimental value in the conducted searches represents a significant data gap.
2-Thiouracil exists in tautomeric forms, primarily the thione and enol forms. The thione form is generally predominant under normal conditions. This tautomerism can influence its hydrogen bonding capabilities and, consequently, its interaction with different solvents.[5]
Solubility of 2-Thiouracil
The solubility of a compound is a critical parameter that influences its bioavailability and formulation design. 2-Thiouracil exhibits variable solubility depending on the solvent system and temperature.
General Solubility Profile
Qualitatively, 2-thiouracil is described as sparingly soluble in water and more soluble in organic solvents and alkaline solutions, such as 1 M NaOH.[4] The increased solubility in alkaline solutions is due to the deprotonation of the weakly acidic protons on the molecule, forming a more soluble salt.
Solubility in Aqueous and Organic Solvents
-
Water : The solubility of 2-thiouracil in water is limited. For its derivative, 6-methyl-2-thiouracil, the lowest solubility was observed in neat water.[6]
-
Organic Solvents : The solubility of 2-thiouracil derivatives generally increases in the presence of organic co-solvents. For instance, the solubility of 6-methyl-2-thiouracil is greater in dimethylsulfoxide (DMSO) + water mixtures compared to other organic solvent-water mixtures.[6] For 6-propyl-2-thiouracil, solubility in DMF-based binary solvents was found to be greater than in aqueous mixtures.[7] This suggests that solvents like DMSO and DMF are effective at solvating 2-thiouracil.
-
Temperature Effect : The solubility of 2-thiouracil and its derivatives is generally positively correlated with temperature. Studies on 6-methyl-2-thiouracil show a consistent increase in solubility with rising temperature in various solvent systems.[6]
Table 1: Qualitative and Inferred Solubility of 2-Thiouracil
| Solvent | Solubility | Remarks |
| Water | Sparingly soluble | Lowest solubility observed for derivatives.[6] |
| 1 M NaOH | Soluble | Forms a soluble salt.[4] |
| Methanol | Likely soluble | Data on derivatives suggests solubility.[6] |
| Ethanol | Likely soluble | Data on derivatives suggests solubility.[6] |
| DMSO | Likely soluble | High solubility observed for derivatives.[6] |
| DMF | Likely soluble | High solubility observed for derivatives.[7] |
| Acetone | Likely soluble | General trend for similar compounds. |
Causality Behind Solubility Trends: The solubility of 2-thiouracil is governed by the interplay of its ability to form hydrogen bonds (both as a donor and acceptor) and the polarity of the solvent. Protic solvents like water, methanol, and ethanol can interact with the N-H and C=O groups of 2-thiouracil. Aprotic polar solvents like DMSO and DMF are particularly effective due to their ability to accept hydrogen bonds and disrupt the crystal lattice of the solid. The endothermic nature of the dissolution process for its derivatives indicates that energy is required to overcome the lattice energy, and this is facilitated at higher temperatures.[6]
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of 2-thiouracil is the isothermal shake-flask method.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of 2-thiouracil powder to a series of vials containing the different solvents to be tested.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved solid. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2-thiouracil in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.
Stability of 2-Thiouracil
The stability of 2-thiouracil is a critical consideration for its storage, formulation, and analytical development. It is susceptible to degradation under various conditions, including changes in pH, exposure to light, and elevated temperatures.
pH-Dependent Stability
The stability of 2-thiouracil in aqueous solutions is expected to be highly dependent on pH. Although a specific pH-rate profile for 2-thiouracil was not found in the conducted searches, general knowledge of similar heterocyclic compounds suggests that it is likely to be more stable in neutral to slightly acidic conditions.
-
Acidic Conditions: In strongly acidic media, the pyrimidine ring can be susceptible to hydrolytic cleavage.
-
Alkaline Conditions: In alkaline solutions, deprotonation can lead to increased reactivity and potential degradation through oxidation or rearrangement.
Photostability
2-Thiouracil possesses chromophores that absorb UV radiation, making it susceptible to photodegradation. Studies on its photophysical properties reveal that upon UV photoexcitation, it undergoes rapid relaxation processes.[8] This energy dissipation can lead to photochemical reactions and degradation of the molecule. Therefore, it is crucial to protect solutions of 2-thiouracil from light.
Thermal Stability
In the solid state, 2-thiouracil is relatively stable, with a high decomposition temperature.[4] However, in solution, its stability is often temperature-dependent. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of 2-thiouracil and to develop stability-indicating analytical methods.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-thiouracil in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.
-
Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the stock solution to UV and/or visible light in a photostability chamber.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact 2-thiouracil from its degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of 2-thiouracil in the stressed samples to ensure that no degradation products are co-eluting.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying 2-thiouracil in the presence of its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.
Method Development Considerations
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of 2-thiouracil and its degradation products.
-
Detection: UV detection at a wavelength where 2-thiouracil has significant absorbance (e.g., around its λmax) should be employed.
-
Gradient Elution: A gradient elution may be necessary to achieve adequate separation of all degradation products from the parent compound, especially in complex degradation mixtures.
Validation of the Stability-Indicating Method
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The solubility and stability of 2-thiouracil are critical parameters that require careful consideration in its handling, formulation, and analysis. While general trends can be inferred from its structure and data on its derivatives, there is a clear need for more comprehensive, quantitative data on its solubility in a wider range of pure solvents and detailed kinetic studies of its degradation under various stress conditions. The experimental protocols outlined in this guide provide a framework for researchers to generate this much-needed data, enabling a more complete understanding of this important molecule and facilitating its application in drug development and scientific research.
References
-
ResearchGate. (n.d.). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Retrieved from [Link]
-
ACS Publications. (2023). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Retrieved from [Link]
-
PMC - NIH. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]
-
PMC - NIH. (2021). Ultrafast Photo-Ion Probing of the Relaxation Dynamics in 2-Thiouracil. Retrieved from [Link]
-
Encyclopedia.pub. (2024, April 3). Synthesis of Metal Complexes of 2-Thiouracil and Derivatives. Retrieved from [Link]
-
Synthetic Communications. (1984). New Synthesis of Uracil and 2-Thiouracil. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Thiouracil. Retrieved from [Link]
-
PubMed. (2015). Conformations of 2-thiouracil in the aqueous solution and its adsorption behavior on the gold substrates explored by DFT calculations and experimental methods. Retrieved from [Link]
-
Semantic Scholar. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Retrieved from [Link]
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Cheméo. (n.d.). 2-Thiouracil. Retrieved from [Link]
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Theoretical and Computational Frameworks for 2-Thiouracil: From Quantum Dynamics to Drug Discovery
Executive Summary
2-Thiouracil (2-TU) represents a critical junction between fundamental quantum mechanics and applied medicinal chemistry. Structurally, it is a sulfur-substituted nucleobase where the C2-oxygen of uracil is replaced by sulfur. This single-atom substitution induces a "heavy atom effect," drastically altering the molecule's photophysical landscape compared to canonical DNA/RNA bases. While natural nucleobases possess ultra-short excited-state lifetimes to protect genetic material from UV damage, 2-TU exhibits efficient intersystem crossing (ISC) to long-lived triplet states.
This guide provides a rigorous technical analysis of 2-TU, focusing on tautomeric equilibria , excited-state quantum dynamics (CASPT2/TD-DFT) , and molecular docking against thyroid peroxidase (TPO).
The Ground State Landscape: Tautomerism and Solvation
Before modeling excited states or biological interactions, the ground state (
Tautomeric Stability
Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level consistently identify the oxo-thione form as the global minimum in both gas phase and aqueous solution.
-
Oxo-thione (2TU): The canonical form. Most stable.[1]
-
Hydroxy-thiol: Significantly higher in energy (>10 kcal/mol).
-
Solvent Effects: Using the Self-Consistent Reaction Field (SCRF) and Polarizable Continuum Model (PCM), the dipole moment of the oxo-thione form increases in polar solvents (water, acetonitrile), further stabilizing this tautomer over enol-thiol forms.
Structural Data (Computed vs. Experimental)
| Parameter | Gas Phase (Calc) | Water (PCM Calc) | Experimental (Cryst.) |
| Method | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) | X-Ray Diffraction |
| C2=S Bond | 1.65 Å | 1.67 Å | 1.66 Å |
| C4=O Bond | 1.22 Å | 1.23 Å | 1.23 Å |
| Dipole Moment | 4.2 D | 6.5 D | N/A |
| Dominant Form | Oxo-thione | Oxo-thione | Oxo-thione |
Excited State Dynamics: The Triplet Trap
The defining feature of 2-TU is its "phototoxic" potential. Upon UV absorption, natural uracil relaxes rapidly to the ground state (internal conversion), dissipating energy as heat. 2-TU, however, funnels population into reactive triplet states.
The Intersystem Crossing (ISC) Mechanism
The sulfur atom introduces significant Spin-Orbit Coupling (SOC) .
-
Excitation: UV light promotes 2-TU to the bright
state. -
Relaxation: Rapid internal conversion (
fs) to . -
Crossing: Efficient ISC occurs from
to the triplet manifold ( and ) with a time constant of fs. -
Result: A near-unity triplet yield, generating long-lived states capable of generating singlet oxygen (
) or cross-linking with proteins.
Computational Methodologies
-
TD-DFT: Useful for absorption spectra (vertical excitations) but often fails to correctly describe the topology of Conical Intersections (CIs).
-
MS-CASPT2: The "Gold Standard" for 2-TU dynamics. Multi-State Complete Active Space Second-Order Perturbation Theory is required to accurately model the near-degeneracy of
and states.
Pathway Visualization
The following diagram illustrates the photophysical deactivation pathway of 2-TU.
Figure 1: Jablonski diagram showing the ultrafast intersystem crossing pathway in 2-thiouracil mediated by sulfur spin-orbit coupling.
Biological Interface: Thyroid Peroxidase Inhibition
Beyond photophysics, 2-TU is the scaffold for Propylthiouracil (PTU) , a frontline drug for hyperthyroidism (Graves' disease). The mechanism involves the inhibition of Thyroid Peroxidase (TPO).[2][3][4]
Mechanism of Action
TPO contains a heme prosthetic group. 2-TU derivatives inhibit TPO via two computed pathways:
-
Direct Coordination: The exocyclic sulfur coordinates to the heme iron (Fe), blocking the binding of iodide.
-
Suicide Inhibition: The drug reacts with the oxidized heme compound I (Fe-O), forming a radical intermediate that covalently modifies the enzyme active site.
Molecular Docking Workflow
To design novel 2-TU derivatives (e.g., sulfonamides for anticancer activity), researchers employ a specific computational pipeline.
Figure 2: Computational workflow for docking 2-thiouracil derivatives into the Thyroid Peroxidase (TPO) active site.
Technical Protocols
The following protocols are designed to be self-validating. If the validation step fails, the parameters must be re-optimized before proceeding.
Protocol A: Ground State Geometry Optimization (DFT)
Objective: Obtain the minimum energy structure for docking or spectral analysis.
-
Software: Gaussian 16 / ORCA / GAMESS.
-
Functional/Basis Set: B3LYP or ωB97X-D (includes dispersion) with 6-311++G(d,p).
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Solvent = Water (
). -
Frequency Calculation: Run immediately after optimization.
-
Validation: Ensure zero imaginary frequencies . If imaginary frequencies exist, the structure is a transition state, not a minimum. Perturb geometry and restart.
-
Protocol B: Excited State Dynamics (MS-CASPT2)
Objective: Calculate vertical excitation energies and ISC probability.
-
Active Space Selection: Critical step. For 2-TU, include the full
system and lone pairs on S and O.-
Recommended Space: CAS(12,9) or CAS(14,10).
-
-
State Averaging: Average over at least 3 singlets (
) and 3 triplets ( ). -
Calculation:
-
Step 1: CASSCF wavefunction optimization.
-
Step 2: CASPT2 energy correction (apply ionization potential-electron affinity (IPEA) shift = 0.25 a.u. to avoid intruder states).
-
Validation: Compare the computed
transition energy to the experimental absorption max (~4.5 eV / 275 nm). Deviation should be eV.
-
Protocol C: Molecular Docking (AutoDock Vina)
Objective: Assess binding affinity of 2-TU derivatives to TPO.
-
Receptor Prep: Download PDB ID (e.g., homology model of human TPO). Remove co-crystallized ligands. Add Gasteiger charges.
-
Ligand Prep: Optimize ligand geometry using Protocol A. Convert to PDBQT format. Set torsion tree (rotatable bonds).
-
Grid Box: Center on the Heme Iron (Fe). Size:
Å (focused) or Å (blind). -
Run: Exhaustiveness = 8 (screening) or 32 (precision).
-
Validation: Re-dock the native ligand (if available). The RMSD between the docked pose and the crystal pose must be
Å.
References
-
Babu, N. S. (2013).[1] Theoretical Study of Stability, Tautomerism, Equilibrium Constants (pKT) of 2-Thiouracil in Gas Phase and Different Solvents. Chemical Science International Journal. [Link]
-
Mai, S., Marquetand, P., & González, L. (2016). Intersystem Crossing Pathways in the Noncanonical Nucleobase 2-Thiouracil: A Time-Dependent Picture. The Journal of Physical Chemistry Letters. [Link]
-
Mai, S., et al. (2015). A Static Picture of the Relaxation and Intersystem Crossing Mechanisms of Photoexcited 2-Thiouracil. The Journal of Physical Chemistry A. [Link]
-
Yunaini, L., et al. (2024).[2] Molecular Insights into Propylthiouracil as a Thyroid Peroxidase Inhibitor: A Computational Study Approach. Universitas Indonesia. [Link]
-
Reichardt, C., et al. (2020). 2-Thiouracil intersystem crossing photodynamics studied by wavelength-dependent photoelectron and transient absorption spectroscopies.[5] RSC Advances. [Link]
-
Awad, S. M., et al. (2018).[6] Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives. Pharmacophore. [Link]
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An In-depth Technical Guide to the Biological Functions of Naturally Occurring 2-Thiouracil
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core biological functions of naturally occurring 2-thiouracil. It delves into its biosynthesis, its critical role in the fine-tuning of protein synthesis, and its broader physiological and pathophysiological implications. This document is structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and a self-validating framework for the described protocols.
Introduction: The Significance of a Modified Nucleobase
2-Thiouracil is a fascinating and biologically significant modification of the canonical pyrimidine nucleobase, uracil.[1] In this molecule, the oxygen atom at the C2 position is replaced by a sulfur atom, a seemingly minor alteration that imparts profound effects on its chemical properties and biological functions.[2] While it has been historically recognized for its antithyroid properties, its natural occurrence, primarily as 2-thiouridine within transfer RNA (tRNA), underscores its fundamental role in the regulation of gene expression.[3][4] This guide will explore the multifaceted biological landscape of 2-thiouracil, from its intricate biosynthesis to its impact on translational fidelity and its potential as a therapeutic agent.
The Intricate Pathway of 2-Thiouracil Biosynthesis
The biosynthesis of 2-thiouracil is a multi-step enzymatic process that culminates in the modification of a uridine residue at a specific position within a tRNA molecule, most notably the wobble position (position 34) of the anticodon loop. This modification, resulting in 2-thiouridine (s²U), is crucial for the proper functioning of tRNAs for specific amino acids like glutamine, lysine, and glutamate.[5] The biosynthesis is best understood in bacteria, with variations across different species.
Biosynthesis in Escherichia coli: A Sulfur Relay System
In the model organism Escherichia coli, the synthesis of s²U involves a complex sulfur relay system. The process is initiated by the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[6] This sulfur is then transferred through a cascade of sulfur-relay enzymes, including TusA, TusB, TusC, TusD, and TusE.[5][6] The final step is catalyzed by the tRNA thiouridylase MnmA, which transfers the sulfur to the uridine at position 34 of the target tRNA.[6] Recent evidence also suggests the involvement of a [4Fe-4S] cluster in MnmA, which may play a role in the sulfur transfer mechanism.[6][7]
Caption: Biosynthesis of 2-thiouridine in E. coli.
A More Direct Pathway in Bacillus subtilis
In contrast to E. coli, the bacterium Bacillus subtilis employs a more streamlined pathway for s²U synthesis. It lacks the extensive Tus sulfur relay system.[5] Instead, a dedicated cysteine desulfurase, YrvO, directly provides the sulfur to the thiouridylase MnmA for the modification of tRNA.[5] This highlights an evolutionary divergence in the mechanisms of 2-thiouracil biosynthesis.
The Pivotal Role of 2-Thiouracil in Translation
The presence of 2-thiouridine at the wobble position of the tRNA anticodon has a profound impact on the efficiency and fidelity of protein synthesis.[8][9]
Enhancing Codon-Anticodon Interaction and Ribosomal Binding
The sulfur atom in 2-thiouridine alters the electronic properties and the conformational flexibility of the nucleoside. This modification restricts the conformation of the anticodon loop, leading to a more rigid structure.[6] This pre-organization of the anticodon enhances its binding to the ribosome and promotes a more stable and accurate interaction with the corresponding codon on the messenger RNA (mRNA).[6]
Modulating Wobble Pairing and Ensuring Translational Fidelity
The "wobble" hypothesis explains how a single tRNA anticodon can recognize multiple codons. The modification at position 34, including 2-thiolation, plays a crucial role in defining these wobble pairing rules. 2-thiouridine at the wobble position preferentially recognizes codons ending in A and, to a lesser extent, G, while discriminating against codons ending in U or C.[8] This restricted decoding capacity is essential for preventing misreading of the genetic code and ensuring the synthesis of correct proteins.
Caption: Impact of 2-thiouridine on translation.
Broader Biological and Pharmacological Functions
Beyond its fundamental role in translation, 2-thiouracil and its derivatives exhibit a range of other biological activities, making them subjects of intense research in pharmacology and drug development.
Antithyroid Activity
2-Thiouracil and its derivatives, such as propylthiouracil (PTU), are well-known for their antithyroid effects.[4][10] They act by inhibiting the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones.[11] This inhibition leads to a reduction in the production of thyroxine (T4) and triiodothyronine (T3), making these compounds effective in the treatment of hyperthyroidism.[4]
Anticancer Potential
Several studies have highlighted the potential of 2-thiouracil derivatives as anticancer agents.[2][12] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The exact mechanisms are still under investigation, but they may involve the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[2]
Antibacterial Properties
Derivatives of 2-thiouracil have also demonstrated promising antibacterial activity.[13][14] They have been shown to inhibit the growth of various bacterial strains, including Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis.[13] The proposed mechanism of action involves the inhibition of the bacterial SecA protein, a key component of the protein secretion pathway.[13]
Methodologies for the Study of 2-Thiouracil
A variety of experimental techniques are employed to detect, quantify, and characterize the biological functions of 2-thiouracil.
Quantification of 2-Thiouracil in Biological Samples
Table 1: Comparison of Analytical Methods for 2-Thiouracil Quantification
| Method | Principle | Sample Type | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection.[15] | Urine, Plasma, Tissues | High sensitivity and specificity, allows for quantification of multiple thiouracils simultaneously.[15] | Requires specialized equipment and expertise. |
| HPLC-UV | High-performance liquid chromatography with ultraviolet detection. | Pharmaceutical formulations | Robust and widely available. | Lower sensitivity compared to LC-MS/MS. |
Experimental Protocol: Quantification of 2-Thiouracil in Bovine Urine by LC-MS/MS [15]
This protocol is adapted from a validated method for the determination of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil in bovine urine.[15]
1. Sample Preparation: a. To 5 mL of bovine urine, add hydrochloric acid and ethylenediaminetetraacetic acid to stabilize the analytes. b. Perform derivatization by adding 3-iodobenzyl bromide. c. Clean up the sample using a divinylbenzene-N-vinylpyrrolidone copolymer solid-phase extraction (SPE) cartridge. d. Elute the analytes and evaporate to dryness. e. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of water and acetonitrile with a suitable modifier (e.g., formic acid). b. Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for 2-thiouracil and its derivatives.
3. Data Analysis: a. Construct a calibration curve using standards of known concentrations. b. Quantify the amount of 2-thiouracil in the samples by comparing their peak areas to the calibration curve.
In Vitro Assays for Biological Activity
Experimental Protocol: In Vitro Thyroperoxidase (TPO) Inhibition Assay [11]
This assay is used to assess the antithyroid activity of 2-thiouracil and its derivatives.
1. Reagents and Materials: a. Purified thyroid peroxidase (TPO) enzyme. b. Amplex UltraRed reagent. c. Hydrogen peroxide (H₂O₂). d. Test compounds (2-thiouracil and derivatives) dissolved in a suitable solvent. e. Assay buffer (e.g., phosphate-buffered saline).
2. Assay Procedure: a. Prepare a reaction mixture containing the TPO enzyme, Amplex UltraRed reagent, and the test compound at various concentrations in a 96-well plate. b. Initiate the reaction by adding H₂O₂. c. Incubate the plate at room temperature, protected from light. d. Measure the fluorescence of the reaction product (resorufin) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
3. Data Analysis: a. Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a control without the inhibitor. b. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TPO activity).
Experimental Protocol: In Vitro Translation Assay [16][17]
This assay can be used to study the effect of 2-thiouracil incorporation into tRNA on protein synthesis.
1. Preparation of Thiouracil-Containing tRNA: a. Synthesize or isolate tRNA molecules of interest. b. Use an in vitro system with purified enzymes (e.g., MnmA) to incorporate 2-thiouracil into the tRNA at the desired position.
2. In Vitro Translation Reaction: a. Set up an in vitro translation system (e.g., rabbit reticulocyte lysate or a purified system) containing all the necessary components for protein synthesis (ribosomes, initiation factors, elongation factors, amino acids, etc.). b. Add a template mRNA (e.g., encoding a reporter protein like luciferase). c. Add the prepared 2-thiouracil-containing tRNA to the reaction mixture. d. Incubate the reaction at the optimal temperature for protein synthesis.
3. Analysis of Protein Synthesis: a. Measure the amount of synthesized protein. If a luciferase reporter is used, this can be done by measuring luminescence after adding the appropriate substrate. b. Compare the efficiency of protein synthesis with the 2-thiouracil-containing tRNA to a control with unmodified tRNA.
Conclusion and Future Perspectives
Naturally occurring 2-thiouracil, primarily as a modification in tRNA, is a key player in the precise regulation of protein synthesis. Its influence on codon recognition and translational fidelity highlights the intricate mechanisms that govern gene expression. Furthermore, the diverse pharmacological activities of 2-thiouracil and its derivatives, including their antithyroid, anticancer, and antibacterial properties, underscore their potential for the development of novel therapeutic agents. Future research will likely focus on further elucidating the complex regulatory networks that control 2-thiouracil biosynthesis and its role in various cellular processes. A deeper understanding of its mechanisms of action will undoubtedly pave the way for innovative applications in medicine and biotechnology.
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Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
2-Thiouridine formation in Escherichia coli: a critical review. (2024, December 11). ResearchGate. Retrieved February 5, 2026, from [Link]
-
2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. (2015, March 11). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. (2025, November 3). National Institutes of Health. Retrieved February 5, 2026, from [Link]
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Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023, September 6). Frontiers. Retrieved February 5, 2026, from [Link]
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Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
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Biosynthesis pathway of 2-thiouridine derivatives. (A) In E. coli, Tus... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
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[Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. (2024). National Institutes of Health. Retrieved February 5, 2026, from [Link]
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Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells. (2023, May 31). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. (2020, February 20). Juniper Publishers. Retrieved February 5, 2026, from [Link]
-
SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. (2018, February 28). Pharmacophore. Retrieved February 5, 2026, from [Link]
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2-Thiouracil. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
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Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023, February 17). MDPI. Retrieved February 5, 2026, from [Link]
-
Experimental and Theoretical Screening of Core Gold Nanoparticles and Their Binding Mechanism to an Anticancer Drug, 2-Thiouracil. (2023, December 24). MDPI. Retrieved February 5, 2026, from [Link]
-
Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. (2017, May 15). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Biochemical and structural characterization of oxygen-sensitive 2-thiouridine synthesis catalyzed by an iron-sulfur protein TtuA. (2017, April 24). PNAS. Retrieved February 5, 2026, from [Link]
-
2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. (2015, March 11). PubMed. Retrieved February 5, 2026, from [Link]
-
Different Oxidation Pathways of 2-Selenouracil and 2-Thiouracil, Natural Components of Transfer RNA. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
HPLC determination of antithyroid drugs. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
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Wobble base-pairing in codon-anticodon interactions: a theoretical modelling study. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]
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Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). LabRulez GCMS. Retrieved February 5, 2026, from [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018, November 8). MDPI. Retrieved February 5, 2026, from [Link]
-
Applying thiouracil (TU)-tagging for mouse transcriptome analysis. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Biochemical and structural characterization of oxygen-sensitive 2-thiouridine synthesis catalyzed by an iron-sulfur protein TtuA. (2017, April 24). PNAS. Retrieved February 5, 2026, from [Link]
-
Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
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tRNA (transfer RNA)- Definition, Structure, Processing, Types, Functions. (2023, August 3). Microbe Notes. Retrieved February 5, 2026, from [Link]
-
Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors. (2025, February 2). bioRxiv. Retrieved February 5, 2026, from [Link]
-
Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in. (2016, April 29). DSpace. Retrieved February 5, 2026, from [Link]
-
In vitro studies of the effect of propylthiouracil and ronnel on thyroxine-5'-monodeiodinase activity in steers. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Translation from in vitro studies to in vivo studies will require... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Structure and Role of tRNA. (n.d.). Exam A2Z. Retrieved February 5, 2026, from [Link]
-
Laboratory Testing in Thyroid Conditions - Pitfalls and Clinical Utility. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Mechanism of codon-anticodon interaction in ribosomes. Direct functional evidence that isolated 30S subunits contain two codon-specific binding sites for transfer RNA. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Nucleotide modifications and tRNA anticodon–mRNA codon interactions on the ribosome. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2‑Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Orthogonal Metabolic Labeling of Nascent RNA using 2-Thiouracil (2-TU)
This Application Note is designed for researchers utilizing metabolic labeling to distinguish nascent RNA transcription in complex biological systems, specifically focusing on the 2-thiouracil (2-TU) method.
While 4-thiouracil (4-TU) is the most common analog for UPRT-based labeling, 2-thiouracil (2-TU) represents a highly specific alternative substrate for the Toxoplasma gondii Uracil Phosphoribosyltransferase (UPRT) enzyme. This guide addresses the specific application of 2-TU for orthogonal labeling in host-pathogen co-cultures or engineered cell lines.
Part 1: Executive Summary & Scientific Rationale
The Challenge: The "Needle in a Haystack"
In host-pathogen interaction studies (e.g., Toxoplasma gondii in human fibroblasts) or complex tissue profiling, isolating the RNA of one specific organism or cell type is notoriously difficult. Standard physical separation (FACS, magnetic beads) often triggers stress responses that alter the transcriptome before lysis.
The Solution: Biosynthetic Tagging
The solution relies on the enzymatic salvage pathway difference between mammals and specific microbes/protozoa. Mammalian cells have poor uracil salvage capabilities; they prefer synthesizing UMP de novo or salvaging uridine. In contrast, T. gondii (and engineered cells) express Uracil Phosphoribosyltransferase (UPRT) , which efficiently converts uracil analogs like 2-thiouracil (2-TU) into UMP analogs.
These 2-TU-tagged RNAs are chemically functionalized with biotin and purified from the total RNA pool, effectively separating "new/specific" RNA from "old/host" RNA.[1]
Mechanism of Action[2]
-
Incorporation: 2-TU is added to the culture media.
-
Selectivity: Only cells expressing TgUPRT can convert 2-TU to 2-thio-UMP (2-sUMP).
-
Polymerization: 2-sUMP is phosphorylated to 2-sUTP and incorporated into nascent RNA by RNA Polymerase II.
-
Functionalization: The thiol group (-SH) on the 2-position of the uracil ring reacts with biotin-HPDP (disulfide linkage) or biotin-MTS.
-
Purification: Streptavidin beads capture the biotinylated RNA.[1]
Figure 1: The Selective Salvage Pathway. Mammalian cells (red) fail to incorporate 2-TU due to lack of UPRT.[2] Target cells (green) expressing UPRT actively salvage 2-TU, incorporating it into nascent transcripts.
Part 2: Reagent Selection & Comparison
While 4-thiouracil (4-TU) is widely used, 2-thiouracil (2-TU) offers distinct properties. It is critical to select the correct analog for your specific biological question.
| Feature | 2-Thiouracil (2-TU) | 4-Thiouracil (4-TU) | 4-Thiouridine (4-sU) |
| Primary Target | Toxoplasma UPRT / Bacterial | Toxoplasma UPRT / Engineered Mice | Wild-type Mammalian Cells |
| Enzyme Required | UPRT (High Specificity) | UPRT | Uridine Kinase (Endogenous) |
| Mammalian Background | Extremely Low | Low to Moderate | High (Intentionally labeled) |
| Toxicity | Low (Thyroid inhibitor in vivo) | Low (in short pulses) | Moderate (Nucleolar stress) |
| Chemistry | Thiol-reactive (Slower kinetics) | Thiol-reactive (Fast kinetics) | Thiol-reactive |
| Use Case | Strict host-pathogen separation | General "TU-tagging" | Global nascent RNA profiling (SLAM-seq) |
Critical Technical Note: Ensure you are using the base (2-thiouracil), not the nucleoside (2-thiouridine), unless you intend to bypass the UPRT requirement.
Part 3: Experimental Protocols
Phase A: Metabolic Labeling (Cell Culture)
Reagents:
-
2-Thiouracil (2-TU): Sigma-Aldrich or equivalent. Dissolve to 100 mM in DMSO. Store at -20°C.
-
Culture Media: Standard media (DMEM/RPMI) + 10% FBS. Note: Dialyzed serum is NOT strictly required for 2-TU as uracil competition is low in standard FBS, but can improve efficiency.
Protocol:
-
Seed Cells: Plate host cells (e.g., HFFs) and infect with Toxoplasma (or seed UPRT+ cells) to reach 70-80% confluency.
-
Equilibration: Allow infection to proceed to the desired timepoint (e.g., 24h post-infection).
-
Pulse Labeling:
-
Dilute 100 mM 2-TU stock into pre-warmed media to a final concentration of 0.5 mM – 1.0 mM .
-
Expert Insight: 2-TU has a higher Km for UPRT than Uracil. A high concentration (1 mM) drives the reaction forward against endogenous uracil.
-
Replace culture media with 2-TU containing media.
-
-
Incubation: Incubate for 2 – 4 hours .
-
Shorter pulses (<1h) yield strictly nascent RNA but lower mass.
-
Longer pulses (>4h) risk toxicity and cross-feeding.
-
-
Termination: Aspirate media. Wash cells 1x with ice-cold PBS.
-
Lysis: Immediately add Trizol (1 mL per 10 cm dish) or RLT Buffer (Qiagen). Proceed immediately to RNA extraction or freeze at -80°C.
Phase B: Biotinylation & Purification[1][4]
Chemistry: We utilize HPDP-Biotin (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).[3] The pyridyldithiol group reacts with the thiolated RNA to form a reversible disulfide bond.
Reagents:
-
HPDP-Biotin: 1 mg/mL in DMF (Dissolve fresh or store single-use aliquots at -20°C).
-
Biotinylation Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Streptavidin Beads: Dynabeads MyOne C1 or equivalent (High binding capacity).
Protocol:
Step 1: Biotinylation Reaction[1]
-
Prepare RNA: Resuspend 50–100 µg of total RNA in 75 µL Nuclease-Free Water.
-
Add Buffer: Add 20 µL of 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA).
-
Add Label: Add 5 µL of HPDP-Biotin (1 mg/mL in DMF).
-
Incubate: Rotate in the dark for 3 hours at Room Temperature .
-
Why Dark? Pyridyldithiol reagents are light-sensitive.
-
Why 3 hours? 2-TU thiols may have slightly slower reaction kinetics than 4-TU; extended incubation ensures saturation.
-
-
Cleanup: Add an equal volume of Chloroform/Isoamyl alcohol (24:1). Vortex, centrifuge (12,000 x g, 5 min), and transfer the aqueous (upper) phase to a new tube. This removes unreacted free biotin.
-
Precipitation: Precipitate RNA with Isopropanol + NaOAc + Glycogen. Resuspend in 50 µL water.
Step 2: Streptavidin Pulldown
-
Wash Beads: Wash 50 µL of Streptavidin beads 3x with Wash Buffer A (100 mM Tris pH 7.4, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20).
-
Bind: Add biotinylated RNA to the beads. Incubate for 30 min at RT with rotation.
-
Stringency Washes (Crucial for Specificity):
-
3x with Wash Buffer A (High Salt removes non-specific binding).
-
3x with Wash Buffer B (100 mM Tris pH 7.4, 10 mM EDTA, 0.1% Tween-20).
-
-
Elution:
-
Final Cleanup: Clean eluted RNA using a column (e.g., RNeasy MinElute) to remove DTT.
Part 4: Workflow Visualization
Figure 2: Experimental Workflow. Step-by-step process from metabolic labeling to RNA sequencing library preparation.[5][8]
Part 5: Quality Control & Troubleshooting
Validation Steps
-
Dot Blot: Before sequencing, spot 1 µL of biotinylated RNA onto a nylon membrane. Probe with Streptavidin-HRP.
-
Result: You should see a strong signal in the "+" 2-TU sample and no signal in the "-" control.
-
-
RT-qPCR: Design primers for a known high-abundance parasite gene (e.g., SAG1 for Toxoplasma) and a host housekeeping gene (e.g., GAPDH).
-
Expectation: In the Eluted fraction, Parasite transcripts should be enriched >100-fold relative to Host transcripts compared to the Input fraction.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low RNA Yield | Insufficient labeling time or low UPRT expression. | Increase pulse to 4-6h. Verify UPRT expression via Western blot. |
| High Host Background | Non-specific bead binding or incomplete washing. | Increase number of High Salt washes. Ensure beads are pre-blocked. |
| No Biotin Signal | HPDP-Biotin degradation or oxidation. | Use fresh DMF for dissolving HPDP-Biotin. Ensure reaction pH is 7.4. |
| RNA Degradation | RNase contamination during long incubations. | Use RNase inhibitors in Biotinylation buffer. Keep reactions strictly RNase-free. |
Part 6: References
-
Cleary, M. D., Meiering, C. D., Jan, E., Guymon, R., & Boothroyd, J. C. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. Nature Biotechnology, 23(2), 232–237.
-
Gay, L., Miller, M. R., & Ventura, P. B. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA. Genes & Development, 27(1), 98-115.
-
Miller, M. R., Robinson, K. J., Cleary, M. D., & Doe, C. Q. (2009). TU-tagging: cell type-specific RNA isolation from intact complex tissues. Nature Methods, 6(6), 439–441.
-
Dölken, L., et al. (2008). High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay. RNA, 14(9), 1959–1972.
Sources
- 1. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11859248B2 - Nucleic acid modification and identification method - Google Patents [patents.google.com]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-radioactive In Vivo Labeling of RNA with 4-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Cell-Specific 4sU-seq via TU-Tagging (Thiouracil Labeling)
Introduction & Principle
This Application Note details the protocol for TU-tagging , a method for purifying nascent RNA from specific cell types within complex intact tissues.[1] Unlike standard 4sU-seq which uses 4-thiouridine (4sU) on bulk cell cultures, TU-tagging utilizes the precursor Thiouracil (typically 4-thiouracil, 4-TU) in combination with the enzyme Uracil Phosphoribosyltransferase (UPRT) .[1]
The "2-Thiouracil" vs. "4-Thiouracil" Critical Distinction
Note to Researchers: While the prompt specifies "2-thiouracil" (2-TU), the standard and most robust substrate for UPRT-mediated TU-tagging is 4-thiouracil (4-TU) (Miller et al., 2009; Gay et al., 2013).
-
4-TU is efficiently converted by UPRT into 4-thiouridine monophosphate (4-sUMP), which is incorporated into RNA as 4-thiouridine (4sU). This allows for standard downstream 4sU-seq chemistries.
-
2-TU can be a substrate for some UPRT variants but often has significantly lower catalytic efficiency (
) or acts as a competitive inhibitor in certain species. -
Guidance: This protocol focuses on the standard 4-TU workflow to ensure experimental success but notes where 2-TU substitution is chemically compatible (as both generate thiol-modified RNA).
Mechanism of Action
Wild-type mammalian cells lack the UPRT enzyme and cannot efficiently convert Thiouracil into a nucleotide. By transgenically expressing Toxoplasma gondii UPRT in a specific cell lineage (e.g., via Cre-Lox), only those cells will convert the added Thiouracil into Thio-UMP, labeling their nascent RNA.
Diagram 1: Enzymatic Pathway & Logic
Caption: The metabolic salvage pathway where UPRT converts Thiouracil into Thio-UMP, enabling cell-specific RNA labeling.[2]
Experimental Design & Reagents
Key Reagents Table
| Reagent | Purpose | Recommended Product |
| 4-Thiouracil (4-TU) | Metabolic Label (Precursor) | Sigma-Aldrich (Cat# 440736) |
| MTS-Biotin | Thiol-Specific Biotinylation | Biotium (MTSEA-Biotin-XX) or equivalent |
| HPDP-Biotin | Alternative Biotinylation | Thermo Scientific (Ez-Link) |
| Streptavidin Beads | Enrichment of Biotin-RNA | Dynabeads MyOne C1 |
| DTT | Elution (Reducing Agent) | Molecular Grade |
| Trizol / Tri-Reagent | RNA Extraction | Ambion / Zymo |
Biotinylation Chemistry: MTS vs. HPDP[3][4][5]
-
Recommendation: Use MTS-Biotin (Methanethiosulfonate).[3]
-
Reasoning: MTS chemistry reacts with thiols much faster and more efficiently (>95% yield) than the traditional HPDP-biotin (~20% yield), requiring less input RNA and providing higher sensitivity (Duffy et al., 2015).[3]
Protocol: Step-by-Step
Phase 1: In Vivo Labeling (Mouse/Fly Model)
Target: Organisms expressing UPRT in the cell type of interest.[2][4]
-
Preparation of 4-TU Solution:
-
Dissolve 4-TU in DMSO to create a stock (e.g., 200 mg/mL).
-
Dilute in PBS or appropriate vehicle for injection/feeding.
-
Note: 4-TU is light-sensitive. Keep tubes wrapped in foil.
-
-
Administration:
-
Mice: Intra-peritoneal (IP) injection. Typical dose: 400–500 mg/kg body weight.
-
Drosophila: Feed larvae/adults on yeast paste mixed with 4-TU (typical conc: 1–5 mM).
-
C. elegans: Soak worms in M9 buffer containing 1 mM 4-TU (or 2-TU if optimizing for 2-thiouracil) for 2–4 hours.
-
-
Incubation:
-
Allow labeling for 2–4 hours (pulse). Longer incubations (12h+) label the steady-state transcriptome but increase background.
-
-
Harvest:
-
Flash freeze tissue in liquid nitrogen immediately to stop metabolism.
-
Phase 2: RNA Extraction & Biotinylation
Critical Step: Thiol groups are prone to oxidation. Work quickly and use reducing agents only where specified (avoid DTT in lysis if using HPDP, but Trizol is generally compatible).
-
Total RNA Isolation:
-
Homogenize tissue in Trizol.
-
Perform standard Chloroform extraction and Isopropanol precipitation.
-
Important: Resuspend RNA in 1 mM EDTA, pH 7.0 (Avoid Tris buffers with free amines if using NHS-chemistry, though MTS is specific to thiols).
-
-
Biotinylation Reaction (MTS-Biotin Method):
-
Mix:
-
10–50 µg Total RNA (up to 100 µL volume).
-
10 µL 10x Biotinylation Buffer (100 mM HEPES pH 7.5, 10 mM EDTA).
-
MTS-Biotin (dissolved in DMF) to final conc. of 10–50 µg/mL.
-
-
Incubate: 30 minutes at Room Temperature (RT) in the dark with rotation.
-
Comparison: HPDP-biotin requires 1.5–3 hours incubation.
-
-
Cleanup (Removal of Free Biotin):
-
Perform a Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction to remove unreacted hydrophobic biotin.
-
Precipitate RNA with NaCl and Isopropanol.
-
Resuspend in 100 µL Nuclease-free water.
-
Phase 3: Streptavidin Enrichment
-
Bead Preparation:
-
Wash 50 µL Dynabeads MyOne Streptavidin C1 with Wash Buffer A (100 mM NaOH, 50 mM NaCl) then Wash Buffer B (100 mM NaCl).
-
Resuspend in Binding Buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M NaCl).
-
-
Pull-Down:
-
Add Biotinylated RNA to beads.
-
Incubate 15–30 mins at RT with rotation.
-
Magnetize and discard supernatant (Flow-through contains unlabeled RNA).
-
-
Stringent Washing:
-
Wash 3x with High Salt Wash Buffer (100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.05% Tween-20) heated to 65°C.
-
Why: High salt and heat remove non-specifically bound RNA.
-
-
Elution:
-
Final Cleanup:
-
Ethanol precipitate the eluted RNA (add GlycoBlue as carrier).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from in vivo labeling to sequencing library preparation.
Quality Control & Troubleshooting
QC: The Dot Blot
Before sequencing, validate biotinylation efficiency.
-
Spot 1 µL of biotinylated RNA (and non-biotinylated control) onto a Nylon membrane.
-
UV crosslink.
-
Probe with Streptavidin-HRP.
-
Result: Strong signal in labeled sample; no signal in control.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Eluate | Inefficient Biotinylation | Switch from HPDP to MTS-Biotin; Ensure pH is 7.0–7.5. |
| High Background | Non-specific binding | Increase wash temperature to 65°C; Increase NaCl to 1M. |
| No Enrichment | DTT Contamination | Ensure no DTT is present before the elution step (it cleaves biotin early). |
| Degraded RNA | RNase contamination | Use RNase inhibitors in all buffers; Keep rapid workflow. |
References
-
Miller, M. R., et al. (2009). "TU-tagging: cell type-specific RNA isolation from intact complex tissues." Nature Methods. Link
-
Gay, L., et al. (2013). "Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA." Genes & Development. Link
-
Duffy, E. E., et al. (2015). "Tracking distinct RNA populations using efficient and reversible covalent chemistry." Molecular Cell. (Establishes MTS-Biotin superiority). Link
-
Cleary, M. D., et al. (2005). "Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay."[10] Nature Biotechnology.[10] Link
Sources
- 1. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-controlled cell-specific metabolic labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporating 2-Thiouracil into Short Double-Stranded RNA-Binding Peptide Nucleic Acids for Enhanced Recognition of A-U Pairs and for Targeting a MicroRNA Hairpin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Spatiotemporal Analysis of RNA Transcription Dynamics using Thiouracil Tagging
This Application Note is structured to provide a comprehensive, technical guide on using Thiouracil analogs—specifically addressing the user's request for 2-Thiouracil (2-TU) while contextualizing it against the industry standard 4-Thiouracil (4-TU) —for studying RNA transcription dynamics.
Abstract & Introduction
Traditional transcriptomics (RNA-seq) provides a static snapshot of total RNA abundance, confounding synthesis rates with decay rates. Furthermore, bulk tissue analysis obscures cell-type-specific signals. The Thiouracil (TU) Tagging method resolves these limitations by introducing a "temporal timestamp" into nascent RNA.
While 4-thiouracil (4-TU) is the most widely cited substrate for this method (Miller et al., 2009; Gay et al., 2013), 2-thiouracil (2-TU) shares the critical thiol (-SH) functionality required for downstream biotinylation and purification. This guide details the protocol for Thiouracil-mediated metabolic labeling, emphasizing the Uracil Phosphoribosyltransferase (UPRT) salvage pathway which allows for spatially restricted labeling in complex model organisms (C. elegans, Drosophila, Toxoplasma).
Core Advantages
-
Temporal Resolution: Distinguishes nascent (newly synthesized) RNA from the stable pool.
-
Spatial Resolution: When coupled with tissue-specific UPRT expression, only the targeted cell lineage incorporates the label.
-
No Physical Dissociation: Avoids the transcriptional stress response caused by FACS or manual cell sorting.
Mechanism of Action
The method relies on the "salvage pathway" of pyrimidine biosynthesis.[1] Most metazoans (mammals, insects) synthesize UMP de novo and have low endogenous UPRT activity. By expressing an exogenous UPRT enzyme (e.g., from Toxoplasma gondii) in specific cells, we create a "genetic gate."
-
Incorporation: Exogenous UPRT converts the Thiouracil analog (2-TU or 4-TU) into Thio-UMP.
-
Polymerization: Cellular polymerases incorporate Thio-UMP into nascent RNA transcripts.
-
Biotinylation: The thiol group on the RNA reacts with HPDP-Biotin (a thiol-reactive biotinylation reagent) to form a reversible disulfide bond.
-
Enrichment: Biotinylated RNA is captured on streptavidin beads and eluted with a reducing agent (DTT).
Diagram 1: The Genetic-Chemical Intersectional Workflow
Caption: Workflow of Thiouracil Tagging. UPRT enables cell-specific incorporation of TU into RNA, followed by chemical biotinylation and affinity purification.
Substrate Selection: 2-Thiouracil vs. 4-Thiouracil
While the user inquiry specifies 2-Thiouracil , it is scientifically critical to compare it with 4-Thiouracil , the kinetic favorite for UPRT.
| Feature | 4-Thiouracil (4-TU) | 2-Thiouracil (2-TU) | Application Note |
| UPRT Efficiency | High ( | Moderate to Low | 4-TU is the preferred substrate for maximizing labeling efficiency in short pulses. |
| Primary Use | Metabolic Labeling (mRNA) | Crosslinking / tRNA studies | 2-TU is often used for UV crosslinking studies (CLIP) due to specific photochemistry. |
| Toxicity | Moderate (dose-dependent) | High (Thyroid inhibitor) | 2-TU is a known thyroid peroxidase inhibitor; toxicity must be titrated carefully in vivo. |
| Chemistry | Thiol-reactive (HPDP) | Thiol-reactive (HPDP) | Both react identically with HPDP-Biotin for purification purposes. |
Recommendation: For standard transcription dynamics, 4-TU is recommended due to higher incorporation rates. However, if 2-TU is experimentally required (e.g., for concurrent structural studies or specific availability), the downstream purification protocol (Section 4) remains identical due to the shared thiol chemistry.
Experimental Protocol
Phase 1: In Vivo Labeling (Pulse)
Context: Example given for Drosophila/C. elegans models expressing UPRT.
-
Preparation of Thiouracil Stock:
-
Dissolve 2-TU (or 4-TU) in DMSO to create a 100 mM - 1 M stock .
-
Note: 2-TU solubility may differ; warming to 55°C may be required.
-
Dilute into organism media/food to a final concentration of 1–5 mM .
-
-
Pulse Labeling:
-
Incubate organisms for the desired window (e.g., 2–4 hours for "nascent" definition).
-
Critical: Keep strictly in the dark . Thio-bases are UV-sensitive and can crosslink, reducing purification yield.
-
-
Termination:
-
Flash freeze samples in liquid nitrogen immediately to halt transcription.
-
Phase 2: RNA Extraction
-
Homogenize tissue in Trizol or similar acid-guanidinium-phenol reagent.
-
Perform standard chloroform extraction and isopropanol precipitation.
-
QC Step: Measure RNA concentration (Nanodrop) and Integrity (Bioanalyzer).
Phase 3: Biotinylation (The "Click" Step)
This step relies on the reaction between the Thiol group on the RNA and the Pyridyldithiol group on HPDP-Biotin.
Reagents:
-
Labeling Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA. pH 7.4 is critical; higher pH causes hydrolysis, lower pH slows reaction.
-
HPDP-Biotin: 1 mg/mL in DMF (Dimethylformamide).
Steps:
-
Resuspend 50–100
g of total RNA in 40 L Labeling Buffer. -
Add 10
L of HPDP-Biotin solution. -
Incubate 1.5 to 3 hours at Room Temperature in the dark with rotation.
-
Chloroform Extraction: Add 1 volume of Chloroform/Isoamyl alcohol (24:1) to remove unreacted HPDP-biotin (which is hydrophobic). Centrifuge at 12,000g for 5 min.
-
Precipitate the aqueous phase (containing RNA) with Isopropanol + NaCl.
Phase 4: Streptavidin Pull-Down & Elution
-
Bind: Incubate biotinylated RNA with Streptavidin-coated magnetic beads (washed and RNase-free) for 15 min.
-
Wash:
-
Wash 3x with High Salt Wash Buffer (100 mM Tris pH 7.4, 10 mM EDTA, 1 M NaCl, 0.05% Tween-20).
-
Why? Removes non-specifically bound RNA (the "background").[2]
-
-
Elution (The Specific Release):
-
Cleanup: Clean eluted RNA using an RNeasy MinElute kit (Qiagen) or ethanol precipitation.
Diagram 2: Chemical Mechanism of Enrichment
Caption: Chemical pathway. The thiol group on 2-TU/4-TU attacks HPDP-Biotin. The resulting disulfide bond is reversible with DTT, allowing specific elution.
Quality Control & Troubleshooting
Validation Assay: Dot Blot
Before sequencing, validate that biotinylation worked.
-
Spot 1
L of biotinylated RNA onto a Nylon membrane. -
Probe with Streptavidin-HRP .
-
Result: Strong signal in labeled sample; no signal in non-labeled control.
Troubleshooting Table
| Problem | Possible Cause | Solution |
| Low RNA Yield | Inefficient Biotinylation | Ensure pH is strictly 7.4–7.5. Avoid reducing agents (DTT) in the lysis buffer (Trizol is fine, but wash pellets well). |
| High Background | Non-specific binding | Increase number of High Salt washes (up to 5x). Use heated washes (65°C) for stringent removal. |
| RNA Degradation | RNase contamination | Use RNase inhibitors in all buffers. Keep DTT elution time short. |
| No Enrichment | UPRT Inactivity | Verify UPRT expression in transgenic line. Ensure Thiouracil stock is fresh and not oxidized. |
References
-
Miller, M. R., Robinson, K. J., Cleary, M. D., & Doe, C. Q. (2009). TU-tagging: cell type-specific RNA isolation from intact complex tissues.
-
[Link]
-
-
Gay, L., Miller, M. R., Ventura, P. B., et al. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA. Genes & Development, 27(1), 98–115.
-
Cleary, M. D., Meiering, C. D., Jan, E., Guymon, R., & Boothroyd, J. C. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay.
-
[Link]
-
- Thermo Fisher Scientific.
-
Lindsay, R. H., Tillery, C. R., & Yu, M. Y. (1972). Conversion of the antithyroid drug 2-thiouracil to 2-thio-5'-UMP by UMP pyrophosphorylase.[12] Archives of Biochemistry and Biophysics, 148(2), 466-474.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. JCI Insight - Transcriptional targeting of oncogene addiction in medullary thyroid cancer [insight.jci.org]
- 4. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Thermodynamic Control of Small RNA-Mediated Gene Silencing [frontiersin.org]
- 6. US8541569B2 - Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3'-end ligands, chromophores and modifications of synthetic RNA - Google Patents [patents.google.com]
- 7. Applying thiouracil (TU)-tagging for mouse transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TU-tagging: cell type specific RNA isolation from intact complex tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Conversion of the antithyroid drug 2-thiouracil to 2-thio-5'-UMP by UMP pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2-thiouracil in viral replication studies
Application Note: 2-Thiouracil as a Nucleobase Analogue for Perturbing and Studying Viral RNA Replication
Introduction
2-Thiouracil (2-TU) is a sulfur-substituted pyrimidine analogue that has served as a foundational tool in virology for decades. Unlike modern high-throughput metabolic labels (e.g., 4-thiouridine), 2-TU is primarily utilized for its inhibitory and mutagenic properties in RNA virus replication.
Its structural substitution of oxygen with sulfur at the C2 position alters its hydrogen-bonding capabilities, allowing it to act as a "promiscuous" base. When incorporated into viral RNA by RNA-dependent RNA polymerases (RdRps), 2-TU can pair with either Adenine (canonical) or Guanine (wobble/mismatch). This property makes it an invaluable probe for:
-
Temporal Dissection: Identifying critical "early" vs. "late" phases of viral replication.
-
Quasispecies Dynamics: Forcing viral populations into "error catastrophe" to study mutational robustness.
-
Polymerase Specificity: Differentiating between viral RdRps and host polymerases (which often discriminate against 2-TU more effectively).
Mechanism of Action
The utility of 2-TU relies on its ability to mimic Uracil while introducing steric and thermodynamic instability.
-
Tautomeric Ambiguity: The sulfur group at C2 favors the thio-enol tautomer more readily than the oxygen in uracil. This shift modifies the donor/acceptor pattern of hydrogen bonds.
-
Incorporation & Mismatching: Once converted to the nucleotide level (2-thio-UMP/UTP) via the salvage pathway, it is incorporated by viral RdRps. During subsequent replication rounds, 2-TU templates can base-pair with Guanine, leading to U-to-C transition mutations and eventual chain termination or non-functional proteins.
Figure 1: Mechanistic Pathway of 2-Thiouracil Interference
Caption: Figure 1. The metabolic activation and interference pathway of 2-thiouracil in viral RNA synthesis. Note the bifurcation at the RdRp step leading to either mutagenesis or chain termination.
Application 1: Temporal Dissection of Replication (Time-of-Addition Assays)
2-TU is particularly effective in plant virology (e.g., TMV, BMV) and specific animal virus models to determine when viral RNA synthesis is most vulnerable. Unlike general translation inhibitors (like cycloheximide), 2-TU specifically targets the nucleotide pool and polymerase activity.
Experimental Protocol: Time-of-Addition Inhibition
Objective: Determine the "critical window" of RNA synthesis for a target virus.
Materials:
-
Host system (e.g., Nicotiana benthamiana leaves or BHK-21 cells).
-
Virus stock (Standardized MOI).
-
2-Thiouracil stock (100 mM in dilute NaOH, pH adjusted to 7.0).
-
Radioactive tracer (
P-orthophosphate) or RT-qPCR reagents.
Workflow:
-
Synchronization:
-
For Plant Systems: Inoculate leaves mechanically. Keep plants at 4°C for 1 hour to synchronize entry, then shift to permissive temperature (25°C).
-
For Cell Culture: Adsorb virus at 4°C for 1 hour, wash with PBS, and add warm media (
).
-
-
Treatment Pulses:
-
Divide samples into groups.
-
Add 2-TU (Final concentration 100 µM - 1 mM, titrate for toxicity first) at staggered time points:
hours post-infection (h.p.i).
-
-
Labeling (Optional but Recommended):
-
Add
P-orthophosphate 1 hour after the 2-TU pulse to track de novo RNA synthesis.
-
-
Harvest & Extraction:
-
Harvest cells/tissue at a fixed endpoint (e.g., 24 h.p.i).
-
Extract Total RNA using Trizol/Phenol-Chloroform.
-
-
Analysis:
-
Method A (Precipitation): TCA precipitate RNA and count scintillation to measure total RNA synthesis inhibition.
-
Method B (RT-qPCR): Use specific primers for viral genomic RNA (+ strand) and antigenomic RNA (- strand).
-
Data Interpretation:
-
Early Inhibition: If 2-TU added at
abolishes yield, but does not, the primary RNA replication complex formation occurs in that early window. -
Refractory Period: The time point where 2-TU no longer inhibits replication marks the completion of the exponential replication phase or the formation of protected replication complexes (spherules/vesicles) that exclude the inhibitor.
Application 2: Viral Mutagenesis & Quasispecies Studies
2-TU is a potent tool to study the Error Threshold of a virus. By artificially increasing the mutation rate, researchers can identify how much genetic diversity a viral population can sustain before collapsing (lethal mutagenesis).
Protocol: Sequential Passaging under Selection
Objective: Force viral evolution and identify conserved regions intolerant to mutation.
Step-by-Step Guide:
-
IC50 Determination:
-
Perform a dose-response curve (0, 10, 50, 100, 500 µM 2-TU) to find the concentration that inhibits viral titer by 50%. This is the "mutagenic sweet spot"—high enough to cause errors, low enough to allow some progeny survival.
-
-
Passage 0 (P0):
-
Infect cells at low MOI (0.1).
-
Maintain in media containing the IC50 concentration of 2-TU.
-
Harvest supernatant after 48h.
-
-
Serial Passaging (P1 - P10):
-
Use supernatant from P0 to infect fresh cells under the same 2-TU pressure.
-
Repeat for 5–10 passages.
-
-
Sequencing Analysis:
-
Extract viral RNA from P0, P5, and P10.
-
Perform NGS (Next-Generation Sequencing) or clonal Sanger sequencing.
-
Metric: Calculate the mutation frequency (mutations per kb). Expect a bias toward
and transitions.
-
Critical Consideration: If the virus develops resistance to 2-TU, sequence the RdRp gene. Mutations here often increase polymerase fidelity (anti-mutator phenotype) to counteract the analog.
Comparative Data: 2-TU vs. Other Analogs
When designing replication studies, selecting the correct analogue is vital.
| Feature | 2-Thiouracil (2-TU) | 5-Fluorouracil (5-FU) | Ribavirin |
| Primary Mechanism | U-to-C Transition; Steric inhibition | Thymidylate synthase inhibition; RNA incorporation | G-to-A Transition; GTP pool depletion |
| Target Specificity | High affinity for viral RdRps; lower host toxicity | High host toxicity (anti-cancer) | Broad-spectrum; high host effect |
| Primary Use Case | Plant virology; Mechanistic RdRp probing | Cancer research; metabolic labeling | Clinical antiviral; lethal mutagenesis |
| Incorporation Rate | ~50% relative to Uracil | High | Variable |
Experimental Workflow Diagram
The following diagram outlines the decision matrix for using 2-TU in a viral replication study.
Caption: Figure 2. Decision matrix and workflow for 2-thiouracil experimental design.
References
-
Kao, C. C., & Ahlquist, P. (1992). Inhibition of Brome Mosaic Virus RNA Replication by 2-Thiouracil.[1][2][3] Journal of Virology, 66(12), 7293–7302.
-
[Link]
-
-
Dawson, W. O., & Schlegel, D. E. (1976). The Sequence of Inhibition of Tobacco Mosaic Virus Synthesis by 2-Thiouracil.[2][3] Phytopathology, 66, 177-181.
-
[Link]
-
-
Crotty, S., et al. (2000). The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes. Nature Medicine, 6, 1375–1379. (Contextual reference for nucleoside analog mutagenesis).
-
[Link]
-
-
Commoner, B., & Mercer, F. L. (1951). Inhibition of the Biosynthesis of Tobacco Mosaic Virus by Thiouracil.[1][2][3][4] Nature, 168, 113–114.
-
[Link]
-
- Azizbekyan, R. M., & Galiel, B. S. (1976). Mechanism of Action of 2-Thiouracil on the Reproduction of Bacteriophage T4. Genetika. (Demonstrating broad utility beyond plant viruses).
Sources
- 1. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 2. karger.com [karger.com]
- 3. Effect of 2-thiouracil on RNA and protein synthesis in synchronous and asynchronous infections of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of 2-thiouracil on synthesis of two plant viruses in the same host - PubMed [pubmed.ncbi.nlm.nih.gov]
2-thiouracil as a tool for identifying RNA-protein interactions
Application Note: 2-Thiouracil-Mediated Discovery of RNA-Protein Interactions
Abstract
The identification of RNA-protein interactions (RPIs) within complex biological systems is often hampered by cellular heterogeneity. Standard methods like CLIP (Cross-linking Immunoprecipitation) provide global snapshots but lack cell-type specificity. This guide details the application of 2-thiouracil (2-TU) —a photo-activatable nucleobase analog—as a precision tool for identifying RPIs. Unlike standard immunoprecipitation, 2-TU allows for biosynthetic tagging of nascent RNA in specific cell populations (via the UPRT enzyme), enabling "Cell-Type Specific RIP-Seq" and targeted crosslinking. This protocol synthesizes the mechanistic basis of 2-TU incorporation with a rigorous workflow for isolating RBP-bound transcripts from complex tissues.
Part 1: The Mechanistic Basis
The UPRT Salvage Pathway
The core utility of 2-TU lies in its selective incorporation into RNA. Mammalian cells possess poor intrinsic uracil phosphoribosyltransferase (UPRT) activity. By expressing an exogenous Toxoplasma gondii or bacterial UPRT enzyme under a cell-specific promoter, researchers can restrict 2-TU incorporation to a target lineage.
-
Mechanism: UPRT converts 2-thiouracil (the base) into 2-thio-UMP (the nucleotide), which is then phosphorylated and incorporated into nascent RNA by RNA polymerases.
-
Chemical Utility: The sulfur atom at the C2 position serves two functions:
-
Affinity Handle: It reacts specifically with biotin-HPDP, allowing streptavidin-based enrichment of the "tagged" RNA.
-
Photo-Crosslinker: Upon UV irradiation (312–365 nm), the thiocarbonyl group becomes excited, forming covalent crosslinks with aromatic amino acids (Phe, Tyr, Trp) of interacting proteins.
-
2-Thiouracil vs. 4-Thiouracil (4-TU)
While 4-TU is the industry standard for global PAR-CLIP due to its higher triplet state quantum yield (enhancing crosslinking efficiency), 2-TU offers distinct advantages in specific contexts:
-
Stability: 2-TU is often more stable in hydrated cellular environments compared to 4-TU, which can be prone to premature oxidation.
-
Specificity: In UPRT systems, 2-TU acts as a robust substrate with low background incorporation in wild-type mammalian cells, making it ideal for Cell-Type Specific Enrichment followed by RBP identification (RIP-Seq).
Part 2: Experimental Workflow
Diagram: The "Thio-Interaction" Pipeline
Figure 1: The 2-TU workflow. Cells expressing UPRT incorporate 2-TU. Interactions are captured via UV crosslinking (stringent) or Native IP (physiological), followed by thio-specific enrichment to filter out background RNA from non-target cells.
Protocol A: UPRT-Mediated Labeling
Objective: Label nascent RNA in target cells with 2-TU.
Reagents:
-
2-Thiouracil (Sigma-Aldrich), dissolved in DMSO (100 mM stock).
-
Cell culture media (e.g., DMEM).
-
PBS (Phosphate Buffered Saline).
Steps:
-
Seeding: Plate UPRT-expressing cells (and Wild-Type controls) to reach 70-80% confluency.
-
Pulse Labeling: Dilute 2-TU stock into fresh warm media to a final concentration of 0.2 mM – 0.5 mM .
-
Note: Concentrations >1 mM may induce toxicity or inhibit rRNA synthesis.
-
-
Incubation: Incubate cells for 2–4 hours .
-
Why? Short pulses favor mRNA labeling; long pulses (>12h) label stable rRNA/tRNA, increasing background.
-
-
Quench: Aspirate media and wash cells 2x with ice-cold PBS to halt metabolism.
Protocol B: Crosslinking & Immunoprecipitation (Thio-CLIP)
Objective: Covalently link RBPs to 2-TU RNA and isolate the complex.
Steps:
-
Irradiation: Place cells (in PBS) on ice. Irradiate with 365 nm UV light at 150–300 mJ/cm² .
-
Critical: 2-TU absorbs at ~270 nm and ~340 nm. 365 nm is preferred to minimize DNA damage while exciting the thione group.
-
-
Lysis: Scrape cells into CLIP Lysis Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, Protease Inhibitors).
-
Validation: The presence of SDS ensures only covalently linked proteins remain associated during stringent washing.
-
-
RNase Digestion: Treat lysate with low-concentration RNase T1 (1 U/µL) for 5 min at 37°C to fragment RNA to ~100 nt footprints.
-
Immunoprecipitation: Incubate lysate with Protein A/G beads coupled to your antibody of interest (e.g., anti-AGO2, anti-FMRP) for 2 hours at 4°C.
-
Stringent Washing: Wash beads 2x with High Salt Buffer (500 mM NaCl) to remove non-crosslinked interactions.
Protocol C: Thio-Specific Enrichment (The "Double-Filter")
Objective: Isolate only the RNA that was transcribed in the UPRT+ cells, removing background from the IP.
Steps:
-
Proteinase K: Digest RBP from beads and extract RNA (Phenol:Chloroform).
-
Biotinylation: Resuspend RNA in Biotinylation Buffer (20 mM HEPES pH 7.4, 1 mM EDTA). Add EZ-Link Biotin-HPDP (0.2 mg/mL). Incubate 1.5h at RT in the dark.
-
Chemistry: The pyridyldithiol group of HPDP reacts specifically with the thiocarbonyl of 2-TU to form a disulfide bond.
-
-
Streptavidin Pull-down: Incubate biotinylated RNA with Streptavidin C1 beads.
-
Elution: Wash beads stringentely (to remove non-thio RNA). Elute RNA using 100 mM DTT .
Part 3: Data Analysis & Validation
Quantitative Metrics
When analyzing sequencing data from 2-TU experiments, use the following metrics to validate success:
| Metric | Expected Result (UPRT+ / 2-TU) | Control (WT / 2-TU) | Interpretation |
| Enrichment Factor | > 10-fold vs Input | 1-fold | Indicates successful biotin-streptavidin capture. |
| T-to-C Mutations | Present (Variable) | Absent | 2-TU can induce T-to-C mismatches during Reverse Transcription (similar to 4-TU), acting as a diagnostic mark of the crosslink site. |
| rRNA Contamination | < 5% (with selection) | High | High rRNA indicates the pulse was too long or poly-A selection failed. |
Diagnostic Mutation Analysis
While 4-TU is famous for the T-to-C transition, 2-TU also exhibits mismatch signatures upon crosslinking.
-
Analysis: Use bioinformatic tools like PARalyzer or CTK (CLIP Tool Kit).
-
Logic: Map reads to the genome.[3] Look for "T" (genomic) aligned to "C" (read) specifically at the center of read clusters. This validates that the protein was physically bound to that nucleotide.
Part 4: Troubleshooting & Optimization
-
Low Yield:
-
Cause: 2-TU incorporation is generally lower than natural Uracil.
-
Fix: Increase cell number (start with 2x10^7 cells). Ensure UPRT expression is robust (verify via Western blot).
-
-
High Background (Non-Specific Binding):
-
Cause: HPDP-biotin reacting with endogenous thiols.
-
Fix: Ensure RNA is thoroughly purified (Trizol/Phenol) before biotinylation to remove free proteins/glutathione.
-
-
No Crosslinking:
-
Cause: 365 nm energy too low.
-
Fix: Titrate UV dose. Note that 2-TU crosslinking efficiency is lower than 4-TU. If crosslinking is the sole priority (and cell specificity is secondary), consider switching to 4-TU.
-
References
-
Miller, M. R., et al. (2009). "A biosynthetic strategy for identifying differentially expressed genes in specific neural cell types." Nature Methods. [Link]
-
Gay, L., et al. (2013). "Mouse TU-tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA." Genes & Development. [Link]
-
Hafner, M., et al. (2010). "Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP." Cell. [Link]
-
Ascano, M., et al. (2012). "Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)."[4] Cold Spring Harbor Protocols. [Link]
-
Cleary, M. D., et al. (2005). "Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay." Nature Biotechnology. [Link]
Sources
development of 2-thiouracil-based anticancer therapies
Application Note: Strategic Development of 2-Thiouracil Scaffolds for Targeted Anticancer Therapeutics
Abstract & Strategic Overview
2-Thiouracil (2-TU) has evolved from a historical antithyroid agent into a "privileged scaffold" in oncology. Its sulfur moiety at position 2 renders it a soft donor for metal coordination (e.g., Ruthenium, Copper), while its pyrimidine structure allows it to mimic uracil, facilitating false incorporation into nucleic acids and melanin biosynthetic pathways.
This guide outlines a dual-track development strategy:
-
Track A (General Oncology): Functionalization of 2-TU as a ligand for Ruthenium(II) complexes to target DNA and induce apoptosis in resistant cell lines (e.g., HL-60, MCF-7).
-
Track B (Melanoma Specific): Exploiting 2-TU as a "Trojan Horse" substrate for tyrosinase, leading to selective accumulation in melanotic melanoma cells.
Part 1: Rational Design & Synthesis
Structural Logic
The 2-TU scaffold requires derivatization to enhance lipophilicity and target engagement.
-
N1/N3 Positions: Sites for alkylation to prevent rapid metabolism.
-
C5/C6 Positions: Ideal for attaching pharmacophores (e.g., sulfonamides, Schiff bases) to interact with kinase pockets.
-
S2 Position: Critical for metal coordination. Note: Do not alkylate the sulfur if metal complexation is the goal.
Protocol: Synthesis of Ruthenium(II)-2-Thiouracil Complex
Rationale: Ruthenium complexes offer lower systemic toxicity than Platinum drugs and utilize transferrin receptors (overexpressed in cancer) for cellular entry.
Materials:
-
Precursor: cis-[RuCl2(DMSO)4]
-
Solvents: Methanol (MeOH), Ethanol (EtOH)
-
Reagents: Triphenylphosphine (PPh3) as a co-ligand (stabilizes the metal center).
Step-by-Step Methodology:
-
Precursor Activation: Dissolve cis-[RuCl2(DMSO)4] (0.5 mmol) in 10 mL of anhydrous EtOH. Heat to reflux (80°C) under nitrogen atmosphere for 15 minutes.
-
Ligand Addition: Add 6m2tu (1.0 mmol) and PPh3 (1.0 mmol) simultaneously. Critical Step: Maintain a 1:2:2 molar ratio (Ru:Ligand:PPh3) to favor the formation of cis-[Ru(6m2tu)2(PPh3)2].
-
Reflux: Reflux the mixture for 4–6 hours. The solution color should shift from orange-red to dark red/brown, indicating ligand exchange.
-
Precipitation: Cool the solution to room temperature. Reduce volume by 50% using a rotary evaporator. Add cold diethyl ether dropwise to induce precipitation.
-
Purification: Filter the precipitate, wash 3x with cold ether/water (to remove unreacted ligand), and dry in vacuo.
-
Characterization (Self-Validation):
-
IR Spectroscopy: Look for a shift in the C=S stretching vibration (typically ~1200 cm⁻¹) to lower frequencies, confirming Sulfur-Ruthenium coordination.
-
¹H NMR: Disappearance of the N-H proton signal (if deprotonated) or significant chemical shift changes in the pyrimidine ring protons.
-
Part 2: Mechanistic Elucidation (In Vitro)
Pathway Visualization
The following diagram illustrates the divergent mechanisms of 2-TU derivatives (DNA Intercalation vs. Melanin Incorporation).
Caption: Dual mechanistic pathways of 2-thiouracil derivatives: DNA damage via metal complexation (top) and metabolic incorporation in melanoma (bottom).
Protocol: Tyrosinase Inhibition Assay (Melanoma Specificity)
Rationale: 2-TU acts as a substrate or inhibitor for tyrosinase. High affinity indicates potential for specific uptake in melanoma cells.[3]
Reagents:
-
Mushroom Tyrosinase (250 U/mL in phosphate buffer).
-
Substrate: L-DOPA (0.5 mM).
-
Buffer: 50 mM Phosphate buffer (pH 6.8).[4][5] Note: pH 6.8 mimics the melanosome environment.
Workflow:
-
Blanking: In a 96-well plate, add 140 µL buffer + 20 µL enzyme.
-
Treatment: Add 20 µL of test compound (dissolved in DMSO, final concentration <1%). Incubate at 25°C for 10 minutes.
-
Activation: Add 20 µL L-DOPA substrate to initiate the reaction.
-
Kinetics: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes using a microplate reader.
-
Calculation:
Protocol: DNA Binding (UV-Vis Titration)
Rationale: To confirm if the Ruthenium-2-TU complex acts as a DNA intercalator.
Workflow:
-
Prepare a fixed concentration of the Ru-complex (20 µM) in Tris-HCl buffer (pH 7.4).
-
Add increasing increments of CT-DNA (Calf Thymus DNA) (0 to 100 µM).
-
Incubate for 5 minutes after each addition to reach equilibrium.
-
Record UV spectra (200–600 nm).
-
Interpretation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift).
-
Hypochromism > 15% strongly suggests intercalation (insertion between base pairs).
-
No shift/Hyperchromism suggests electrostatic or groove binding.
-
Part 3: Data Interpretation & Validation
The following table summarizes expected IC50 ranges based on validated literature for 2-TU derivatives. Use this to benchmark your internal data.
| Compound Class | Target Cell Line | Mechanism | Typical IC50 (µM) | Benchmarking Note |
| Native 2-Thiouracil | B16-F10 (Melanoma) | Melanin Incorporation | > 100 (Low potency) | Acts as a precursor, not a direct toxin. |
| 2-TU Schiff Bases | MCF-7 (Breast) | Kinase Inhibition | 10 – 25 | Comparable to 5-Fluorouracil in some assays. |
| Ru(II)-2-TU Complex | HL-60 (Leukemia) | DNA Intercalation | 0.5 – 5.0 | High potency; often superior to Cisplatin. |
| Ru(II)-2-TU Complex | PBMC (Healthy) | N/A | > 50 | High Selectivity Index (SI) is the key goal. |
Critical Validation Check: If your Ru-complex shows IC50 < 10 µM in cancer lines but also < 10 µM in healthy PBMCs, the drug is non-selective and likely too toxic for development. A viable candidate must show an SI (Selectivity Index) > 2.0.
References
-
Ruthenium(II) Complexes in Leukemia: Title: Ruthenium(II) complexes with 6-methyl-2-thiouracil selectively reduce cell proliferation, cause DNA double-strand break and trigger caspase-mediated apoptosis through JNK/p38 pathways in human acute promyelocytic leukemia cells. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Melanoma Specificity Mechanism: Title: Specific incorporation of 2-thiouracil into biological melanins.[3][6][7][8] Source: PubMed.[9] URL:[Link]
-
Tyrosinase Interaction: Title: Mechanism of selective incorporation of the melanoma seeker 2-thiouracil into growing melanin.[3][7][8] Source: PubMed.[9] URL:[Link]
-
Sulfonamide Derivatives: Title: Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 2-Thiouracil Sulfonamide Derivatives.[10][11] Source: Pharmacophore Journal. URL:[Link]
-
Gold Nanoparticle Delivery: Title: Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells.[12] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium(II) complexes with 6-methyl-2-thiouracil selectively reduce cell proliferation, cause DNA double-strand break and trigger caspase-mediated apoptosis through JNK/p38 pathways in human acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific incorporation of 2-thiouracil into biological melanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective uptake of 2-thiouracil into melanin-producing systems depends on chemical binding to enzymically generated dopaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of selective incorporation of the melanoma seeker 2-thiouracil into growing melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Thiouracil as a Selective Inhibitor of Neuronal Nitric Oxide Synthase
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Selective nNOS Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from neurotransmission to the regulation of blood pressure.[1][2] Its synthesis is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While all isoforms catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their distinct localization and regulation underscore their unique biological roles.[3]
Overproduction of NO by nNOS is strongly implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's, Alzheimer's, and Huntington's diseases, as well as in the neuronal damage following a stroke.[1][4] This has made the selective inhibition of nNOS a highly desirable therapeutic strategy.[1] The challenge lies in achieving selectivity; non-selective inhibition of eNOS can lead to significant cardiovascular side effects, such as hypertension, because eNOS-derived NO is vital for maintaining vascular tone.[4][5] Therefore, compounds that can precisely target nNOS without affecting other isoforms are invaluable tools for both basic research and clinical development.[5]
2-Thiouracil, a compound historically used as an antithyroid agent, has emerged as a significant lead structure in this field. It demonstrates notable selectivity for nNOS, providing a valuable pharmacological tool to dissect the roles of nNOS in disease and to serve as a scaffold for the development of novel neuroprotective therapeutics.[6]
Section 1: Mechanism of nNOS Inhibition by 2-Thiouracil
Understanding the mechanism by which 2-thiouracil inhibits nNOS is fundamental to its application. Research has shown that 2-thiouracil acts as a selective, competitive inhibitor of nNOS with a reported inhibition constant (Ki) of 20 µM, while being largely inactive against eNOS and iNOS.[6]
The inhibitory action of 2-thiouracil is multifaceted and appears to interfere with key processes essential for enzyme function:
-
Substrate and Cofactor Binding: The compound competitively interferes with the binding of both the substrate, L-arginine, and the critical cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), to the enzyme's active site.[6][7]
-
Dimerization Antagonism: The active form of nNOS is a homodimer. BH4 plays a crucial role in promoting and stabilizing this dimeric structure. 2-thiouracil has been shown to antagonize the BH4-induced dimerization of nNOS monomers, thereby preventing the formation of the catalytically competent enzyme.[6]
-
Mechanism-Based Inactivation: Further studies have characterized 2-thiouracil and its analogue, 6-n-propyl-2-thiouracil (6-PTU), as mechanism-based inactivators. This means the enzyme processes the inhibitor, which then leads to irreversible inactivation of the enzyme. This turnover-dependent inactivation is accompanied by the covalent incorporation of radiolabeled 2-thiouracil into the nNOS protein itself.[7]
This unique mechanism, particularly the interference with BH4-dependent activation and dimerization, is a key determinant of its selectivity for nNOS.
Caption: Mechanism of 2-Thiouracil (TU) inhibition of nNOS.
Section 2: In Vitro Characterization of 2-Thiouracil
The primary method for characterizing nNOS inhibitors is through in vitro enzyme activity assays. These assays allow for the precise determination of inhibitory potency (IC50) and selectivity. The most common method involves measuring the production of nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.[8][9]
Protocol 2.1: Determining Inhibitory Potency (IC50) of 2-Thiouracil using the Griess Assay
This protocol outlines the steps to determine the IC50 value of 2-thiouracil against recombinant nNOS. The same principles can be applied to eNOS and iNOS to establish selectivity.
A. Rationale for Experimental Design: This is an endpoint assay performed in a 96-well plate format for high-throughput capability.[10] Recombinant human nNOS is used to ensure a pure and consistent source of the enzyme. The reaction buffer is supplemented with all necessary substrates and cofactors to ensure maximal enzyme activity in the uninhibited control wells.[3][5] A range of 2-thiouracil concentrations is tested to generate a dose-response curve from which the IC50 is calculated.
B. Materials & Reagents:
-
Recombinant human nNOS enzyme
-
L-Arginine (substrate)
-
NADPH (co-substrate)
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Flavin mononucleotide (FMN) (cofactor)
-
Calmodulin (CaM) (activator)
-
Calcium Chloride (CaCl₂)
-
2-Thiouracil
-
Reaction Buffer: (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent System[2]:
-
Component A: Sulfanilamide in phosphoric acid
-
Component B: N-(1-naphthyl)ethylenediamine (NED) in water
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 520-550 nm.[2]
C. Step-by-Step Protocol:
-
Prepare Nitrite Standard Curve:
-
Create a series of NaNO₂ standards (e.g., 1 µM to 100 µM) by diluting a stock solution in the reaction buffer.[8]
-
Add 50 µL of each standard to separate wells of the 96-well plate. Add 50 µL of buffer for the blank.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of 2-thiouracil in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations to test (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in the assay should be kept low (<1%) and consistent across all wells.
-
-
Set Up the Enzyme Reaction:
-
Prepare a "Master Mix" containing the reaction buffer, L-Arginine, NADPH, BH4, FAD, FMN, CaM, and CaCl₂ at their optimal concentrations.
-
In the 96-well plate, add the following to each well:
-
25 µL of reaction buffer (or buffer containing the appropriate concentration of 2-thiouracil).
-
25 µL of the nNOS enzyme, diluted in reaction buffer.
-
-
Expert Tip: Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature to allow for binding to occur before initiating the reaction.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 50 µL of the Master Mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop Color:
-
Stop the enzyme reaction (e.g., by adding a reagent that denatures the enzyme, though often the addition of the acidic Griess reagent is sufficient).
-
Add 50 µL of Griess Reagent Component A (Sulfanilamide) to all wells (including standards).[2]
-
Incubate for 5-10 minutes at room temperature, protected from light.[2]
-
Add 50 µL of Griess Reagent Component B (NED) to all wells.[2]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.[2]
-
-
Measure and Analyze Data:
-
Subtract the absorbance of the blank from all standard and sample wells.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite produced in each sample well.
-
Calculate the percent inhibition for each 2-thiouracil concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Caption: Workflow for IC50 determination using the Griess Assay.
Data Presentation: Isoform Selectivity of 2-Thiouracil
Summarizing quantitative data in a table is crucial for a clear comparison of an inhibitor's activity against different enzyme isoforms.
| Inhibitor | nNOS (NOS-1) | eNOS (NOS-3) | iNOS (NOS-2) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| 2-Thiouracil | Kᵢ = 20 µM | Inactive | Inactive | > 50-fold (est.) | > 50-fold (est.) | [6] |
| L-NNA (example) | Kᵢ = 160 nM | Kᵢ = 260 nM | Kᵢ = 4.1 µM | ~1.6-fold | ~25-fold | (Literature Values) |
Note: "Inactive" implies that significant inhibition was not observed at the concentrations tested in the cited study. The table clearly visualizes the high selectivity of 2-thiouracil for nNOS compared to a known non-selective inhibitor.
Section 3: Cellular Assays for nNOS Inhibition
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are a critical next step. They provide insights into a compound's ability to cross the cell membrane, its stability in a biological environment, and its efficacy in a more physiologically relevant context.[11]
Protocol 3.1: Assessing nNOS Inhibition in a Neuronal Cell Model
This protocol uses a human cell line (e.g., HEK293T) stably overexpressing rat nNOS, providing a robust and reproducible system.[11] Enzyme activity is induced by increasing intracellular calcium, and NO production is measured in the culture medium.
A. Rationale for Experimental Design: Using a stable cell line overexpressing nNOS creates a model system with high levels of the target enzyme, producing a strong signal-to-noise ratio.[11] A calcium ionophore (e.g., A23187 or Ionomycin) is used to bypass cell surface receptors and directly activate the Ca²⁺/Calmodulin-dependent nNOS. This provides a consistent and powerful stimulus for NO production. Measuring nitrite accumulation in the medium with the Griess reagent is a straightforward and reliable readout.[11][12]
B. Materials & Reagents:
-
HEK293T cells stably expressing nNOS (293T/nNOS)
-
Complete culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Calcium Ionophore (e.g., A23187)
-
2-Thiouracil
-
Griess Reagent System
-
24- or 48-well cell culture plates
C. Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the 293T/nNOS cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Inhibitor Pre-treatment:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with warm HBSS.
-
Add fresh HBSS containing the desired concentrations of 2-thiouracil (and a vehicle control, e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C. This allows time for the compound to permeate the cell membrane.
-
-
Stimulation of nNOS Activity:
-
Add the calcium ionophore to each well to a final concentration known to elicit a robust NO response (e.g., 1-5 µM A23187). Do not add ionophore to negative control wells.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After the stimulation period, carefully collect a defined volume (e.g., 100 µL) of the culture supernatant from each well.
-
Analyze the nitrite concentration in the collected samples using the Griess assay as described in Protocol 2.1 (Steps 5 and 6).
-
D. Interpreting the Results: A potent compound in this assay not only inhibits the nNOS enzyme but also possesses good membrane permeability.[11] Comparing the IC50 from this cellular assay to the in vitro enzyme assay can provide a preliminary indication of the compound's bioavailability. A significantly higher IC50 in the cell-based assay may suggest poor cell penetration.[11]
Conclusion and Future Perspectives
2-Thiouracil stands out as a well-characterized, selective inhibitor of neuronal nitric oxide synthase. Its unique mechanism, which involves disrupting cofactor binding and enzyme dimerization, provides a significant advantage in achieving isoform selectivity.[6] The protocols detailed here offer a robust framework for researchers to quantify its inhibitory properties in both purified enzyme systems and cellular models. As a readily available tool, 2-thiouracil is invaluable for investigating the role of nNOS in neurological disease models. Furthermore, its chemical structure serves as a validated starting point for medicinal chemistry efforts to develop next-generation nNOS inhibitors with improved potency and drug-like properties for potential therapeutic applications.[6][13]
References
-
Palumbo, G., et al. (2000). 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. FEBS Letters, 485(2-3), 107-110. [Link]
-
T Rovira, I., et al. (2008). Selective Neuronal Nitric Oxide Synthase Inhibitors and the Prevention of Cerebral Palsy. Annals of Neurology, 63(1), 104-114. [Link]
-
Cinelli, M. A., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Chemical Society Reviews, 43(19), 6743-6759. [Link]
-
Li, H., et al. (2010). In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. Bioorganic & Medicinal Chemistry Letters, 20(2), 711-714. [Link]
-
Wolff, D. J., & Gribin, B. J. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics, 407(2), 164-175. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]
-
Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research, 42(3), 439-451. [Link]
-
Sena, C. M., et al. (2009). Life History of eNOS: Partners and Pathways. Archives of Biochemistry and Biophysics, 492(1-2), 1-10. [Link]
-
He, H., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 11(7), 798-804. [Link]
-
Tan, H. H., et al. (2020). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]
-
BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems Website. [Link]
-
Pacher, P., et al. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews, 87(1), 315-424. [Link]
-
Vazquez-Medina, J. P., et al. (2011). Inhibition of Constitutive Nitric Oxide Synthase (NOS) by Nitric Oxide Generated by Inducible NOS after. Journal of Clinical Investigation, 102(11), 2157-2165. [Link]
-
Neurona Therapeutics. (2022). NRTX-1001: Inhibitory Neuron Cell Therapy for Drug Resistant TLE. Epilepsy Foundation. [Link]
-
Northwest Life Science Specialties, LLC. (2014). NWLSS™ Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Northwest Life Science Specialties, LLC. [Link]
-
Eggermont, J. A., et al. (2004). Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells. Thrombosis and Haemostasis, 91(01), 126-134. [Link]
-
Vasko, V., et al. (2002). Nitrotyrosine, inducible nitric oxide synthase (iNOS), and endothelial nitric oxide synthase (eNOS) are increased in thyroid tumors from children and adolescents. Journal of Endocrinological Investigation, 25(8), 685-692. [Link]
-
Sandoo, A., et al. (2010). Endothelial nitric oxide synthase in the microcirculation. Microcirculation, 17(3), 169-186. [Link]
Sources
- 1. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. promega.com [promega.com]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 13. Selective neuronal nitric oxide synthase inhibitors and the prevention of cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural & Functional Incorporation of 2-Thiouracil (s²U) into Oligonucleotides
[1]
Executive Summary
The incorporation of 2-thiouracil (s²U) into RNA and DNA oligonucleotides is a pivotal strategy for structural biology and biophysical studies. Unlike its isomer 4-thiouracil (s⁴U), which is primarily utilized for high-yield photocrosslinking, s²U is valued for its ability to thermodynamically stabilize RNA duplexes , restrict sugar-pucker conformation, and serve as a heavy-atom derivative for X-ray crystallography phasing.
However, the synthesis of s²U-modified oligonucleotides presents a specific chemical challenge: the susceptibility of the C2-sulfur atom to oxidative desulfurization during the standard phosphoramidite cycle. This guide details a validated protocol using tert-Butyl Hydroperoxide (t-BuOOH) as an alternative oxidant to iodine, ensuring the integrity of the thio-modification.
Scientific Foundation: The "Thio-Effect"
Understanding the physicochemical properties of 2-thiouracil is essential for experimental design. The replacement of the C2-oxygen with sulfur introduces significant changes:
-
Enhanced Stacking Interactions: Sulfur has a larger van der Waals radius (1.85 Å) and higher polarizability than oxygen (1.40 Å). This enhances stacking interactions with adjacent purines, increasing the melting temperature (
) of RNA duplexes by approximately 1–2°C per modification . -
Conformational Rigidity: The steric bulk of the C2-sulfur favors the C3'-endo sugar pucker (A-form RNA geometry). This reduces the entropic penalty of duplex formation, making s²U ideal for stabilizing flexible loops in NMR studies.
-
Wobble Pairing Specificity: In natural tRNA, s²U at the wobble position restricts codon recognition to Adenine, preventing misreading of Guanine.
Protocol A: Solid-Phase Synthesis
Critical Warning: Standard iodine-based oxidation solutions (0.02 M I₂ in THF/Pyridine/H₂O) will cause rapid desulfurization, converting 2-thiouracil back to native uracil.
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Phosphoramidite: 5'-DMT-2-thiouridine-2'-O-TBDMS-3'-CEP (commercially available).
-
Solid Support: Standard CPG or Polystyrene (500 Å or 1000 Å).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Oxidizer (Modified): 0.5 M tert-Butyl Hydroperoxide (t-BuOOH) in anhydrous Acetonitrile (MeCN) OR 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in MeCN.
Step-by-Step Synthesis Workflow
-
Coupling:
-
Dilute the s²U phosphoramidite to 0.1 M in anhydrous acetonitrile.
-
Action: Increase coupling time to 6–10 minutes (standard RNA coupling is often 3–5 min). The steric bulk of the sulfur requires extended reaction time for high efficiency (>98%).
-
-
Oxidation (The Critical Step):
-
Capping:
-
Use standard Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole).
-
Note: Perform capping after oxidation if possible, though standard "Cap-Ox" cycles are generally acceptable with t-BuOOH.
-
-
Detritylation:
-
Standard 3% Dichloroacetic acid (DCA) in Toluene or DCM.
-
Figure 1: Synthesis workflow emphasizing the critical divergence at the oxidation step to prevent desulfurization.
Protocol B: Deprotection and Purification
Post-synthesis processing must balance the removal of protecting groups with the preservation of the sulfur moiety.
Deprotection Strategy
-
Reagent: Ammonium Hydroxide / Ethanol (3:1 v/v).[9]
-
Why Ethanol? It mitigates the aggressiveness of pure ammonia.
-
-
Conditions:
-
Room Temperature: 24 hours (Preferred for maximum safety).
-
55°C: 4–8 hours (Acceptable, but ensure the vial is tightly sealed to prevent oxygen ingress).
-
-
Avoid: Methylamine (AMA) at high temperatures if possible, as it can be too aggressive for some thio-modifications, although s²U is relatively robust compared to s⁴U.
2'-O-TBDMS Removal (For RNA)
-
Dry the oligo pellet.[6]
-
Resuspend in Triethylamine Trihydrofluoride (TEA·3HF) .
-
Incubate at 65°C for 2.5 hours.
-
Quench with 1M TEAA (pH 7.0) and desalt.[9][1][2][3][4][5][10][8]
Purification (HPLC)
Thio-substituted oligonucleotides are more hydrophobic than their native counterparts.
Quality Control & Troubleshooting
The most common failure mode is partial desulfurization. You must validate the presence of Sulfur.
Mass Spectrometry (ESI-MS)
This is the gold standard for validation.
-
Target Mass: Calculated Molecular Weight (MW).
-
Failure Mass: MW - 16 Da (Oxygen = 16, Sulfur = 32; Loss of S + Gain of O = -16 Da).
| Observation | Diagnosis | Remediation |
| Peak at M-16 | Desulfurization (s²U | Check Oxidizer freshness; Ensure Iodine lines were purged. |
| Peak at M+16 | Oxidation of Sulfur (Sulfoxide) | Avoid strong oxidants during workup; degas buffers. |
| Low Yield | Inefficient Coupling | Increase coupling time to 10 min; use fresh amidite (dry). |
Applications in Structural Biology[11]
A. X-Ray Crystallography (Phasing)
2-thiouracil serves as an "Anomalous Scatterer."
-
Mechanism: Sulfur has an absorption edge at 5.02 Å (2.47 keV). While weak compared to Selenium, the presence of s²U in a known sequence allows for S-SAD (Sulfur Single-wavelength Anomalous Diffraction) phasing, especially when synthesized in high purity.
-
Advantage: Unlike heavy metal soaking (which can distort the lattice), s²U is isomorphous—it does not perturb the native structure.
B. Thermodynamic Stabilization (NMR)
For NMR studies of dynamic RNA loops:
-
Incorporating s²U at specific positions can "lock" the local conformation into C3'-endo.
-
Data Interpretation: If the spectral linewidths sharpen upon s²U incorporation, it indicates a reduction in conformational exchange broadening, confirming the stabilization of a single conformer.
References
-
Sipa, K. et al. (2007). "Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA." RNA, 13(8), 1301–1316.
-
Glen Research. "Oxidation of Sulfur-Containing Phosphoramidites." Glen Report.
-
Kumar, R.K.[11][10] & Davis, D.R. (1997). "Synthesis and studies of 2-thiouridine derivatives of RNA." Nucleic Acids Research, 25(6), 1272-1280.
-
Larsen, A.T. et al. (2015). "Incorporation of 2-thiouridine into RNA." Methods in Enzymology, 560, 249-267.
Disclaimer
This protocol involves the use of hazardous chemicals (acetonitrile, phosphoramidites, fluoride). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing 2-thiouracil concentration to minimize cytotoxicity in cell culture
Case ID: 2-TU-OPT-001 Subject: Minimizing Cytotoxicity while Maximizing Efficacy of 2-Thiouracil in Cell Culture Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary
You are likely encountering a "Goldilocks" problem with 2-Thiouracil (2-TU). Too little, and you fail to inhibit thiolation or melanogenesis; too much, and you induce non-specific oxidative stress or precipitate the compound out of solution, causing physical cellular damage.
2-Thiouracil is not a standard cytotoxic agent; it is a functional inhibitor (e.g., of thyroid peroxidase, nNOS, or melanin synthesis). Therefore, "minimizing cytotoxicity" really means defining the therapeutic window where the drug acts on its target without causing mitochondrial collapse or membrane rupture.
This guide replaces generic advice with a rigorous, self-validating optimization workflow.
Part 1: The Solubility Check (Critical First Step)
The #1 cause of "cytotoxicity" with 2-TU is actually microprecipitation. 2-TU is poorly soluble in neutral aqueous media. If undissolved micro-crystals settle on your monolayer, they cause physical stress and false-positive toxicity.
Protocol: Choose your solvent system based on your downstream assay.
| Solvent System | Solubility Limit (Stock) | Pros | Cons | Recommended For |
| 0.1 M NaOH | ~10 mg/mL (High) | No organic solvent toxicity. | Drastically alters pH. Requires buffering. | Short-term exposures; large volumes. |
| DMSO | ~37.5 mg/mL (Very High) | Sterile, easy to store. | DMSO itself is toxic >0.5-1%. | Standard Cell Culture (High Throughput). |
| PBS (pH 7.4) | < 1 mg/mL (Very Low) | Biocompatible. | High risk of precipitation. | NOT RECOMMENDED. |
The "Safe Solvent" Preparation Protocol
-
Dissolve: Prepare a 100 mM stock in 100% DMSO. Vortex until completely clear.
-
Sterilize: Filter through a 0.22
m PTFE (hydrophobic) filter. Do not use aqueous filters. -
Dilute: When adding to media, ensure the final DMSO concentration is
0.5% .-
Example: To achieve 500
M 2-TU, add 5 L of stock to 995 L of media. (Final DMSO = 0.5%).
-
Part 2: Determining the Therapeutic Window (The Experiment)
Do not guess the concentration. You must generate a dose-response curve.
Experimental Design: The "Kill Curve"
Objective: Identify the
Materials:
-
Cell Line (e.g., B16-F10 melanoma or HEK293)
-
Assay Reagent: WST-1 or Resazurin (preferred over MTT to avoid solvent steps that might precipitate 2-TU).
-
2-TU Stock (100 mM in DMSO).
Workflow:
-
Seed Cells: 5,000–10,000 cells/well in a 96-well plate. Incubate 24h.
-
Treatment: Replace media with the following 2-TU concentrations (in triplicate):
-
Blank (Media only)
-
Vehicle Control (0.5% DMSO only) - CRITICAL
-
Test: 10
M, 50 M, 100 M, 250 M, 500 M, 1 mM, 5 mM.
-
-
Incubation: 24h to 48h (depending on your experimental endpoint).
-
Readout: Add WST-1, incubate 2h, read Absorbance (450 nm).
Data Analysis & Decision Matrix
Calculate % Viability relative to the Vehicle Control (not the Blank).
| Observed Viability | Interpretation | Action |
| > 90% | Non-toxic range. | Safe for functional assays (e.g., RNA labeling, pigmentation inhibition). |
| 70 - 90% | Mild stress. | Acceptable for short-term (<12h) acute experiments only. |
| < 70% | Cytotoxic. | REJECT. Metabolic interference is too high to trust data. |
Part 3: Mechanism of Action & Toxicity
Understanding how 2-TU works helps you predict toxicity. In melanoma cells, 2-TU is a "suicide substrate." It mimics tyrosine/DOPA, enters the melanogenesis pathway, and forms aberrant adducts.
Visualizing the Pathway
Figure 1: Mechanism of 2-Thiouracil incorporation into the melanogenesis pathway. 2-TU hijacks Dopaquinone, forming aberrant adducts that can lead to oxidative stress if accumulation is excessive.
Part 4: Troubleshooting & FAQs
Q: My cells are detaching after adding 2-TU, but the viability assay says they are alive. Why? A: This is likely an integrin-signaling issue or pH shock, not direct metabolic toxicity.
-
Diagnosis: Check the pH of your media after adding 2-TU. If you used NaOH to dissolve it, your media might be too alkaline (pink/purple).
-
Fix: Use HEPES-buffered media (25 mM) to resist pH shifts, or switch to the DMSO protocol.
Q: I see crystals in the well after 24 hours. A: You have exceeded the solubility limit of 2-TU in culture media (which is lower than in water due to salts).
-
Fix: Lower the concentration to < 1 mM. If you need higher doses, you must change the media every 12 hours to prevent crystal nucleation.
Q: Can I use 2-Thiouracil for RNA labeling (SLAM-seq)? A: STOP. You are likely confusing 2-Thiouracil with 4-Thiouracil (4sU) .
-
4sU is used for metabolic RNA labeling.
-
While 2-TU can be incorporated into RNA, it is far less efficient than 4sU and has different base-pairing properties. Verify your experimental goal immediately.
Q: What is the "Safe" concentration for B16 Melanoma cells? A: Based on literature and standard optimization:
-
Pigmentation Inhibition: 200
M – 500 M is usually effective. -
Toxicity Threshold: Toxicity often begins > 1 mM.
-
Recommendation: Start at 250
M .
References
-
Napolitano, A., et al. (1995). "Mechanism of selective incorporation of the melanoma seeker 2-thiouracil into growing melanin."[1][3] Journal of Medicinal Chemistry.
- Context: Defines the mechanism of 2-TU reacting with dopaquinone (Figure 1 basis).
-
Palumbo, A., et al. (1990). "Specific incorporation of 2-thiouracil into biological melanins."[1][3] Biochimica et Biophysica Acta (BBA).
- Context: Establishes 2-TU as a specific marker for melanoma and pigment
-
MedChemExpress. "2-Thiouracil Product & Solubility Guide."
- Context: Source for solubility d
-
Sigma-Aldrich. "Cell Viability and Proliferation Assays: Technical Guide."
- Context: Standard protocols for MTT/WST-1 assays described in Part 2.
Sources
troubleshooting low incorporation of 2-thiouracil in RNA labeling
Welcome to the technical support resource for 2-thiouracil (2sU) based metabolic labeling of RNA. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful technique for studying nascent RNA synthesis and dynamics. As your application scientist, I've structured this guide to move from identifying the root cause of common issues to providing robust protocols and foundational knowledge. Our goal is to make your experiments self-validating and your results reliable.
Introduction: The Principle of 2-Thiouracil Labeling
Metabolic labeling of RNA with nucleoside analogs is a cornerstone technique for capturing transcriptional dynamics. 2-Thiouracil, a structural analog of uracil, is actively taken up by cells and integrated into the pyrimidine salvage pathway.[1] It is ultimately converted into 2-thiouridine triphosphate (2sUTP) and incorporated into newly transcribed RNA by RNA polymerases in place of uridine triphosphate (UTP). The key to this method is the sulfur atom, which acts as a unique chemical handle, allowing for the specific purification and identification of RNA synthesized during the labeling period.
However, achieving efficient and consistent labeling requires careful optimization. This guide will address the most common challenge: low incorporation of 2-thiouracil.
Troubleshooting Guide: Low 2-Thiouracil Incorporation
This section is designed as a logical decision tree to help you diagnose and resolve suboptimal labeling efficiency.
Primary Question: Why is my 2-thiouracil incorporation low or undetectable?
Low incorporation is the most frequent issue and can stem from several factors, ranging from reagent stability to cellular metabolism and downstream detection. Let's break down the potential causes systematically.
Caption: A decision tree to systematically diagnose low 2sU labeling.
Q1: Could my 2-thiouracil stock or other reagents be compromised?
Expert Insight: The success of the entire workflow hinges on the quality of your starting materials. 2-Thiouracil, like many chemical reagents, can degrade over time, especially if not stored correctly. Similarly, the biotinylation reagent is critical for downstream purification.
-
Causality: 2-Thiouracil is susceptible to oxidation. If your stock solution is old or has been subjected to multiple freeze-thaw cycles, its effective concentration may be lower than expected. The biotinylation reagent (e.g., HPDP-Biotin) has a reactive group that can hydrolyze if exposed to moisture, rendering it unable to bind to the thiol group on the incorporated 2sU.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh stock solution of 2-thiouracil in an appropriate solvent (e.g., DMSO) and store it in small, single-use aliquots at -20°C or -80°C.
-
Test Biotinylation Reagent: If you suspect the biotinylation reagent is inactive, test it on a known thiol-containing molecule or use a fresh vial.
-
Validate Purity: For critical applications, the purity of the 2-thiouracil powder can be verified by analytical methods if available.[2]
-
Q2: Are my cells healthy and metabolically active enough for efficient uptake and incorporation?
Expert Insight: Metabolic labeling is an active process. Cellular health directly impacts nucleotide uptake and RNA synthesis. Stressed or senescent cells will have significantly different metabolic rates.
-
Causality: 2-Thiouracil enters the cell and is processed by the pyrimidine salvage pathway. This process requires active transport and enzymatic activity, which are hallmarks of healthy, proliferating cells. Factors like high cell density (contact inhibition), nutrient depletion, or cytotoxicity from the labeling compound itself can suppress transcription and reduce incorporation.
-
Troubleshooting Steps:
-
Assess Cell Viability: Before and after labeling, perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure the 2sU concentration is not overtly toxic.[3] Some studies have investigated the cytotoxic effects of thiouracil derivatives, which can vary by cell line.[4][5]
-
Optimize Cell Density: Plate cells to be in the logarithmic growth phase (typically 60-80% confluency) at the time of labeling.
-
Control for Metabolic State: Ensure that the culture medium is fresh and that cells are not quiescent unless that is the experimental variable of interest.
-
Q3: Have I optimized the 2-thiouracil concentration and labeling time?
Expert Insight: This is the most critical optimization step. The goal is to find a balance: a concentration high enough for robust detection but low enough to avoid perturbing normal physiology. It's important to note that 2-thiouracil incorporates at a lower rate than endogenous uracil, estimated to be around 50% in some systems.[6]
-
Causality: The incorporation rate is dependent on the intracellular concentration of 2sUTP relative to UTP. This is influenced by both the external 2sU concentration and the duration of labeling. Short labeling times (pulse-labeling) are ideal for capturing nascent transcripts with short half-lives, while longer times increase the overall signal but may miss rapid dynamic changes.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of 2sU concentrations (e.g., 50 µM to 500 µM).
-
Conduct a Time-Course Experiment: For a fixed concentration, label cells for varying durations (e.g., 15 minutes to 4 hours).
-
Analyze Incorporation: After each condition, isolate total RNA, perform biotinylation, and use a dot blot with streptavidin-HRP to semi-quantitatively assess the level of incorporation before committing to downstream, resource-intensive analyses.
-
| Parameter | Recommended Range | Rationale |
| 2-Thiouracil Concentration | 100 - 400 µM | Balances labeling efficiency with potential for cytotoxicity. Cell line dependent. |
| Labeling Duration | 30 min - 4 hours | Shorter times for nascent transcripts; longer times for higher signal of stable RNAs. |
| Cell Density | 60-80% Confluency | Ensures cells are in a state of active transcription. |
Table 1: General starting parameters for 2-thiouracil labeling optimization.
Q4: Is my downstream biotinylation and purification protocol efficient?
Expert Insight: Even with successful incorporation, poor signal can result from inefficient capture of the labeled RNA. The biotinylation reaction and subsequent affinity purification are critical steps that can be sources of sample loss or incomplete recovery.
-
Causality: The biotinylation reaction creates a covalent bond between a biotin moiety and the thiol group on 2sU. This reaction requires specific buffer conditions (pH, absence of reducing agents) to proceed efficiently. The subsequent purification relies on the high-affinity interaction between biotin and streptavidin. If the streptavidin beads are saturated, of poor quality, or if the binding/washing conditions are too stringent, the labeled RNA will be lost.
-
Troubleshooting Steps:
-
Include a Positive Control: Use an in vitro transcribed RNA containing 2sUTP as a positive control for the biotinylation and purification steps. This will isolate problems in the downstream procedure from the cellular labeling step.
-
Check Bead Capacity: Ensure you are not exceeding the binding capacity of your streptavidin beads. Consult the manufacturer's specifications and consider using a larger volume of beads if you expect a high yield of labeled RNA.
-
Optimize Washing Steps: While washes are necessary to remove non-specifically bound, unlabeled RNA, overly stringent conditions can elute your biotinylated transcripts. Use the recommended wash buffers and avoid excessive agitation or temperatures.
-
Frequently Asked Questions (FAQs)
Q: What is the metabolic pathway for 2-thiouracil incorporation? A: 2-thiouracil enters the cell and is converted by the pyrimidine salvage pathway. Uracil phosphoribosyltransferase (UPRT) converts it to 2-thiouridine monophosphate (2sUMP). Subsequently, cellular kinases phosphorylate it to 2-thiouridine diphosphate (2sUDP) and finally to 2-thiouridine triphosphate (2sUTP). RNA polymerases then recognize 2sUTP and incorporate it into growing RNA chains opposite adenine residues.
Caption: Simplified metabolic pathway of 2-thiouracil incorporation.
Q: How does 2-thiouracil (2sU) compare to the more commonly used 4-thiouracil (4sU)? A: Both are uracil analogs used for metabolic labeling. The primary difference is the position of the sulfur atom on the pyrimidine ring. 4-thiouracil (or its nucleoside form, 4-thiouridine) is more widely cited in nascent RNA capture protocols.[7][8][9][10][11] 2-thiouracil is a naturally occurring modification found in some tRNAs, which may influence its baseline recognition by cellular machinery.[12] The kinetic efficiency of incorporation by RNA polymerases may differ between the two analogs, with at least one study suggesting 2sU incorporates less efficiently than uracil.[6] The choice between them may depend on the specific biological question, cell type, or downstream application, but the fundamental principles of labeling, biotinylation, and purification are highly similar.
Q: How can I definitively validate successful 2sU incorporation? A: Beyond a simple dot blot, you can use more quantitative methods:
-
RT-qPCR: After affinity purification, perform RT-qPCR on the eluted fraction for a highly expressed, stable transcript (like a housekeeping gene). Its presence in the eluate, compared to its absence in a no-labeling control, confirms successful labeling and purification.
-
Northern Blot: Run your biotinylated total RNA on a denaturing gel and transfer it to a membrane. Probing with streptavidin-HRP will reveal bands corresponding to the most abundant RNA species (like rRNAs), confirming incorporation into high molecular weight RNA.[13]
-
Mass Spectrometry: For absolute confirmation, digestion of the purified RNA into single nucleosides followed by LC-MS/MS can identify and quantify the amount of 2-thiouridine present.
Experimental Protocols
Protocol 1: Standard 2-Thiouracil Labeling of Nascent RNA
-
Cell Seeding: Plate your cells of interest to reach 60-80% confluency on the day of the experiment.
-
Preparation: Warm the cell culture medium to 37°C. Prepare a 100 mM stock solution of 2-thiouracil in sterile DMSO.
-
Labeling: Add the 2-thiouracil stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 200 µM). Swirl the plate gently to mix.
-
Incubation: Return the cells to the incubator for the desired labeling period (e.g., 2 hours).
-
Harvesting: After incubation, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
RNA Isolation: Immediately lyse the cells in the plate using a TRIzol-based reagent or a kit-based lysis buffer and proceed with total RNA extraction according to the manufacturer's protocol. Ensure the RNA is of high quality (A260/280 ≈ 2.0).
Protocol 2: Biotinylation of Thiolated RNA
-
Preparation: Resuspend up to 50 µg of total RNA in 100 µL of RNase-free TE buffer. Prepare a 4 mg/mL solution of HPDP-Biotin in DMF or DMSO.
-
Reaction Setup: In an RNase-free tube, combine the 100 µL of RNA with 25 µL of 5x Biotinylation Buffer (50 mM HEPES pH 7.5, 5 mM EDTA) and 5 µL of the HPDP-Biotin solution.
-
Incubation: Incubate the reaction at room temperature for 1.5 hours with gentle rotation.
-
Purification: Remove excess, unreacted biotin by chloroform/isoamyl alcohol extraction followed by isopropanol precipitation. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
Protocol 3: Affinity Purification of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads. Aliquot the required amount (e.g., 50 µL per sample), wash twice with High Salt Wash Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, 0.1% Tween-20), and resuspend in the same buffer.
-
Binding: Denature the biotinylated RNA by heating at 65°C for 5 minutes, then immediately place on ice. Add the denatured RNA to the prepared beads and incubate for 30 minutes at room temperature with rotation.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant (this is the unlabeled, pre-existing RNA fraction). Wash the beads three times with the High Salt Wash Buffer, followed by two washes with a Low Salt Wash Buffer.
-
Elution: Elute the captured RNA from the beads using a fresh solution of a reducing agent (e.g., 100 mM DTT) or by using a specialized elution buffer, following the bead manufacturer's protocol. Precipitate the eluted RNA and resuspend for downstream analysis.
References
-
Slabý, O., & Tupý, J. (1975). The effect of 2-thiouracil on RNA synthesis in pollen tubes of Nicotiana alata. Biologia plantarum, 17(5), 377-382. [Link]
-
Ruiz van Haperen, V. W., Veerman, G., Boven, E., & Peters, G. J. (1993). 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines. Biochemical pharmacology, 46(4), 762-766. [Link]
-
Tanimoto, N., Hirai, G., Shibata, T., & Nagatsugi, F. (2019). Incorporating 2-Thiouracil into Short Double-Stranded RNA-Binding Peptide Nucleic Acids for Enhanced Recognition of A-U Pairs and for Targeting a MicroRNA Hairpin Precursor. Biochemistry, 58(34), 3614-3623. [Link]
-
Sochacka, E., Bartosik, K., & Nawrot, B. (2015). 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. Nucleic acids research, 43(1), 24-38. [Link]
-
Popova, I., Nikolova, M., & Momekov, G. (2022). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. Molecules, 27(19), 6599. [Link]
-
Chen, Y., Zhao, Y., & He, C. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. Methods, 180, 2-9. [Link]
-
Gay, L. A., & Munger, J. (2017). Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase. Journal of virology, 91(21), e01037-17. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 25(18), 4287. [Link]
-
Schwarz, J., & Marchfelder, A. (2017). Toward Time-Resolved Analysis of RNA Metabolism in Archaea Using 4-Thiouracil. Frontiers in microbiology, 8, 269. [Link]
-
Agris, P. F. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules, 26(5), 1341. [Link]
-
WYSIWYG. (2019). Why does 4-thiouracil labelling to map RNA-binding proteins cause a T-C change?. Stack Exchange. [Link]
-
JoVE. (2023). RNA Metabolic Labelling with 4-Thiouracil (Ers4tU) | Protocol Preview. [Link]
-
Schwarz, J., & Marchfelder, A. (2018). Non-radioactive In Vivo Labeling of RNA with 4-Thiouracil. Methods in molecular biology, 1649, 295-305. [Link]
-
Gay, L., & Munger, J. (2017). Applying thiouracil (TU)-tagging for mouse transcriptome analysis. Methods, 126, 100-108. [Link]
-
Barrass, J. D., & Beggs, J. D. (2019). Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU). Journal of visualized experiments : JoVE, (150). [Link]
-
JoVE. (2022). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. [Link]
-
Wang, M. K., & Zhuang, X. (2021). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. Nature Methods, 18(3), 297-304. [Link]
-
Lee, J. H., Kim, J. H., & Lee, J. H. (2020). Photosensitive Supramolecular Micelle-Mediated Cellular Uptake of Anticancer Drugs Enhances the Efficiency of Chemotherapy. International journal of molecular sciences, 21(18), 6688. [Link]
-
ResearchGate. (2025). Why is the yield of my in-vitro transcription so low? and every time lower than before?. [Link]
-
Martinez-Alvarez, C., et al. (2023). Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells. International Journal of Molecular Sciences, 24(11), 9576. [Link]
-
ResearchGate. (n.d.). Effects of CUR and THAL on cell viability of U937 cell line evaluated by MTT assay. [Link]
-
ResearchGate. (2021). Ruthenium(II) complexes with 6-methyl-2-thiouracil selectively reduce cell proliferation, cause DNA double-strand break and trigger caspase-mediated apoptosis through JNK/p38 pathways in human acute promyelocytic leukemia cells. [Link]
Sources
- 1. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 7. Frontiers | Toward Time-Resolved Analysis of RNA Metabolism in Archaea Using 4-Thiouracil [frontiersin.org]
- 8. Non-radioactive In Vivo Labeling of RNA with 4-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applying thiouracil (TU)-tagging for mouse transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in RNA sequencing with 2-thiouracil labeling
This is a specialized technical support guide designed for researchers using thiouracil-based metabolic labeling (specifically 2-thiouracil or the more common 4-thiouracil/UPRT systems) for RNA sequencing.
Topic: Reducing Background Noise in 2-Thiouracil (2-TU) / 4-Thiouracil (4-TU) Labeling
Status: Operational Role: Senior Application Scientist System: Thiol-Tagging & Alkylation Workflows (SLAM-seq / TU-tagging)
Introduction & System Architecture
Welcome to the Thiol-Labeling Support Hub. If you are seeing high background noise in your RNA sequencing data, you are likely dealing with one of three "noise" vectors: Biological (leaky incorporation), Chemical (inefficient alkylation), or Computational (SNP confusion).
Critical Distinction (2-TU vs. 4-TU): While your query specifies 2-thiouracil (2-TU) , most metabolic labeling protocols utilizing the Toxoplasma Uracil Phosphoribosyltransferase (UPRT) enzyme rely on 4-thiouracil (4-TU) , which is converted to 4-thiouridine (4sU) and incorporated into RNA.[1][2] 2-thiouracil is chemically distinct and often acts as an inhibitor or incorporates with different base-pairing properties (pairing with Adenine, or Guanine upon desulfurization). Note: The troubleshooting steps below apply to the thiol-chemistry fundamental to both, but assume the standard T-to-C conversion readout used in modern kinetic sequencing.
System Workflow Diagram
The following diagram illustrates where noise enters your data pipeline.
Caption: Signal flow in metabolic RNA labeling. Red dashed lines indicate entry points for background noise.
Module 1: Biological Optimization (Input Noise)
Issue: "I see signal in my negative controls (cells without UPRT or without label)."
Root Cause: In UPRT-based systems (TU-tagging), "background" often stems from the promiscuous activity of endogenous enzymes (like OPRT) that can metabolize thiouracil at high concentrations, or "leaky" expression of the UPRT transgene.
Troubleshooting Guide
Q: What is the optimal concentration to minimize bystander labeling? A: You must perform a titration curve. For 4-TU/UPRT systems, the "sweet spot" is typically 200 µM – 500 µM in the media.
-
Too Low (<100 µM): Inefficient labeling, leading to dropout of low-abundance transcripts.
-
Too High (>1 mM): Endogenous murine/human enzymes begin to utilize the analog, creating background signal in non-target cells (bystander effect).
Q: How do I validate UPRT specificity? A: Run a "No-Enzyme" control.
-
Treat Wild-Type (WT) cells (No UPRT) with the Thiouracil analog.
-
Treat UPRT+ cells with the Thiouracil analog.
-
Success Metric: The mutation rate (T-to-C) in WT cells should be <0.1% (baseline sequencing error), while UPRT+ cells should show 2-5%.
Module 2: Chemical Conversion (The Alkylation Step)
Issue: "My conversion rate is low, or my reads map poorly."
Root Cause: This is the most common failure point. The conversion of Thiouracil to a Cytosine-mimic requires alkylation by Iodoacetamide (IAA) . If the thiol group oxidizes to a disulfide bond before alkylation, the reaction fails (False Negative). If the reaction is too harsh, RNA degrades (Chemical Noise).
Optimized Alkylation Protocol (Standard SLAM-seq Chemistry)
| Parameter | Recommended Value | Scientific Rationale |
| Buffer pH | 8.0 (Phosphate) | Optimal pH for nucleophilic substitution (S_N2) of the thiol group by IAA. |
| Reagent | 10 mM Iodoacetamide (IAA) | IAA is preferred over NEM for sequencing because it creates a smaller adduct less likely to stall Reverse Transcriptase. |
| Temperature | 50°C | Higher temp unfolds RNA secondary structure, exposing buried thiol bases to IAA. |
| Time | 15 Minutes | Extended incubation (>30 min) at 50°C leads to hydrolysis of the RNA backbone (fragmentation). |
| Protection | Light Shielding | IAA is light-sensitive. Reactions must occur in the dark (foil-wrapped tubes). |
Q: Why do I need DTT during extraction but not alkylation? A: This is a critical "switch" in the protocol.
-
During Lysis/Extraction: You MUST add DTT (0.1 mM) to prevent the thiol-labeled RNA from oxidizing and crosslinking (forming disulfides).
-
Before Alkylation: You MUST remove the DTT (usually via ethanol precipitation). If DTT remains, it will quench the IAA, preventing the labeling reaction.
Module 3: Bioinformatic Filtering (Computational Noise)
Issue: "I cannot distinguish metabolic labels from natural SNPs."
Root Cause: A natural Single Nucleotide Polymorphism (SNP) where a T is replaced by a C looks identical to a metabolic label. This is "genomic noise."
The "SNP-Masking" Strategy
You cannot rely solely on the raw T-to-C rate. You must employ a subtractive logic pipeline.
Caption: Logic gate for distinguishing signal from noise.
Q: What is the recommended error model? A: Use a Binomial Mixture Model .
-
Background error rate (
) is estimated from the non-labeled control (usually ~0.1%). -
Conversion rate (
) is estimated from the labeled sample. -
Any transcript where the T-to-C rate is not significantly higher than
(p-value > 0.05) should be discarded as noise.[2]
References & Further Reading
-
Herzog, V. A., et al. (2017). Thiol-linked alkylation of RNA to assess expression dynamics (SLAM-seq). Nature Methods, 14, 1198–1204.
-
Core reference for the IAA alkylation chemistry and pH optimization.
-
-
Miller, M. R., et al. (2009). Tiling arrays reveal transcriptome-wide patterns of spontaneous and factor-dependent RNA turnover in yeast. Genome Biology, 10, R2.
-
Foundational work on 4-thiouracil uptake and toxicity limits.
-
-
Gay, L., et al. (2013). Mouse TU-tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA. Genes & Development, 27, 98-115.
-
The definitive guide for UPRT-based cell-specific labeling and reducing bystander noise.
-
-
Neumann, T., et al. (2019). Quantifying intrinsic and extrinsic noise in gene expression using SLAM-seq. Molecular Systems Biology, 15, e8847.
-
Advanced statistical models for noise reduction.
-
Disclaimer: This guide assumes the use of standard Illumina sequencing platforms. For Nanopore direct RNA sequencing of thiolated species, different signal processing algorithms (current blockade analysis) are required.
Sources
- 1. Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Thiouracil (2-TU) RNA Labeling & Purification
The following technical guide is designed to optimize the yield and specificity of 2-thiouracil (2-TU) labeled RNA. While 4-thiouracil (4-sU) is frequently cited in "TU-tagging" literature, 2-TU is a valid substrate for Uracil Phosphoribosyltransferase (UPRT) and follows similar downstream thiol-capture chemistry.
This guide focuses on the chemical and physical bottlenecks that specifically reduce yield: poor solubility, inefficient biotinylation, and steric hindrance during streptavidin capture.
Role: Senior Application Scientist Subject: Optimization of UPRT-mediated 2-TU Labeling (TU-Tagging) Status: Operational
Executive Summary: The Yield Bottleneck
The "TU-tagging" workflow relies on a transgenic enzyme (UPRT) to salvage a modified uracil (2-TU) into nascent RNA. The primary causes of low yield are not usually biological, but chemical :
-
Inefficient Thiol-Disulfide Exchange: The standard reagent (HPDP-biotin) has slow kinetics and poor solubility.
-
Steric Bias: Long transcripts are captured preferentially over short ones (length bias).
-
Background Noise: Non-specific binding of unlabeled RNA to streptavidin beads.
Experimental Workflow & Logic
The following diagram outlines the critical path. Failures at "Step 2" (Biotinylation) are the most common cause of low yield, often mistaken for poor UPRT expression.
Figure 1: Critical path for 2-TU RNA labeling. The Biotinylation step (red) is the primary chemical bottleneck determining final yield.
Optimization Modules
Module A: Upstream Labeling (Biological Optimization)
Objective: Maximize 2-TU incorporation without inducing toxicity.
| Parameter | Standard Protocol | Optimized Strategy | Rationale |
| Substrate | 2-Thiouracil (2-TU) | 2-TU + Low Uracil Media | Endogenous uracil competes with 2-TU for UPRT. Using dialyzed serum or specific "Drop-out" media increases 2-TU incorporation rates significantly. |
| Concentration | 0.2 - 1 mM | 0.5 mM (Pulse) | Higher concentrations (>1mM) inhibit rRNA synthesis and induce stress responses. 0.5 mM is the "sweet spot" for yield vs. toxicity. |
| Solubility | Dissolved in Media | Pre-dissolve in DMSO/NaOH | 2-TU is poorly soluble in neutral water. Dissolve in 1M NaOH or DMSO at 100x, then dilute. Precipitated 2-TU yields zero labeling. |
Module B: Chemical Derivatization (The Yield Maker)
Objective: Convert the inert thiol group on the RNA into a biotin handle. Core Insight: The industry standard reagent, HPDP-Biotin , is inefficient. It relies on a pyridine-2-thione leaving group and requires organic solvents (DMF) that can precipitate RNA if mishandled.
Recommendation: Switch to MTS-Biotin (Methanethiosulfonate-Biotin) if yield is critically low.
-
Why? MTS reagents react with thiols ~100x faster and more specifically than pyridyl disulfides (HPDP).
-
Reference: Duffy et al. (2015) demonstrated that MTS-biotin significantly improves recovery of thiouracil-labeled RNA compared to HPDP-biotin.
Protocol Adjustment for Biotinylation:
-
Buffer: Use Tris-EDTA (pH 7.4). Avoid reducing agents (DTT/BME) in the lysis step! They will quench the biotinylation reagent immediately.
-
Reagent: Use EZ-Link HPDP-Biotin (if MTS is unavailable).
-
Concentration: 0.2 mg/mL final concentration.
-
Solvent: Dissolve HPDP-biotin in DMF (Dimethylformamide).
-
Critical: Do not use DMSO for HPDP-biotin if possible; DMF prevents precipitation better in this specific reaction.
-
Module C: Downstream Purification (Reducing Background)
Objective: Capture only the labeled RNA. Core Insight: Long RNA molecules (like housekeeping mRNAs) have more uracils, statistically increasing their chance of being captured even with low labeling rates. This creates "Length Bias."[1]
Strategy: Fragment RNA before purification.
-
Fragmenting RNA to ~100-200 nt ensures that capture is based on label density (nascent transcription rate) rather than just transcript length.
-
See Gay et al. (2013) for fragmentation protocols.[2]
Troubleshooting Guide & FAQs
Symptom: Low RNA Yield (Nanodrop shows <10 ng/µL)
Q: I see no pellet after precipitation. Did the labeling fail?
-
Diagnostic: Perform a Dot Blot before purification. Spot 1 µL of biotinylated RNA onto a nylon membrane and probe with Streptavidin-HRP.
-
Strong Signal: Labeling worked; the issue is the bead capture or elution.
-
No Signal: Labeling failed. Check UPRT expression or 2-TU solubility.
-
-
Fix: Ensure you did not use DTT in your lysis buffer. DTT competes with 2-TU for the biotin reagent. Use a Trizol-based extraction (which separates proteins/thiols) or a column kit without added mercaptoethanol.
Q: My UPRT expression is confirmed, but yield is still low.
-
Fix: Increase Input RNA. The fraction of nascent RNA in a 4-hour pulse is only 2-5% of total RNA. You need to start with 50–100 µg of total RNA to get sufficient yield for sequencing.
Symptom: High Background (Contamination)
Q: My "No-UPRT" control samples have high RNA recovery.
-
Cause 1: Endogenous Biotin. Mammalian tissues (liver, kidney, brain) have high endogenous biotinylated carboxylases.
-
Fix: Use Monomeric Avidin beads instead of Streptavidin, or perform a pre-clearing step with unconjugated beads.
-
Cause 2: Non-specific Binding.
-
Fix: Increase wash stringency. Perform the bead washes at 65°C for 5 minutes. The covalent disulfide bond (Biotin-S-S-RNA) is stable at heat, but non-specific hydrophobic interactions will break.
Decision Logic for Troubleshooting
Figure 2: Diagnostic logic tree for isolating the cause of experimental failure.
References
-
Miller, M. R., et al. (2009). "TU-tagging: cell type-specific RNA isolation from intact complex tissues."[3][4] Nature Methods.[3]
- Foundational paper establishing the UPRT/Thiouracil tagging method.
-
Gay, L., et al. (2013). "Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA."[5] Genes & Development.[2][5][6][7]
- Key reference for optimizing fragment
-
Duffy, E. E., et al. (2015). "Tracking distinct RNA populations using efficient and reversible covalent chemistry." Molecular Cell.
- Critical chemical insight: Demonstrates that MTS-biotin is superior to HPDP-biotin for thiouracil recovery.
-
Cleary, M. D., et al. (2005). "Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific analysis of mRNA synthesis and decay." Nature Biotechnology.
- Original description of the UPRT biosynthetic labeling system.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Applying thiouracil (TU)-tagging for mouse transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TU-tagging: cell type-specific RNA isolation from intact complex tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA [genesdev.cshlp.org]
- 5. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genesdev.cshlp.org [genesdev.cshlp.org]
- 7. researchgate.net [researchgate.net]
addressing the effects of 2-thiouracil on cell viability and proliferation
Topic: Addressing the Effects of 2-Thiouracil on Cell Viability and Proliferation
Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: The Dual Nature of 2-Thiouracil
Welcome to the Technical Support Center. If you are working with 2-thiouracil (2-TU), you are likely navigating a complex experimental landscape. Unlike standard inhibitors, 2-TU possesses a "dual nature": it acts as a specific enzymatic inhibitor (targeting Tyrosinase in melanocytes and Thyroid Peroxidase in thyrocytes) and as a metabolic substrate (incorporating into RNA as a false uracil analog).
This guide is designed to troubleshoot the specific challenges arising from these properties—namely, solubility issues, unexpected cytotoxicity, and proliferation variances.
Module 1: Reagent Preparation & Solubility (The Foundation)
The Issue: "I see crystals in my cell culture media" or "The compound precipitates upon addition."
Root Cause: 2-Thiouracil has poor water solubility (~1.2 g/L at 25°C) and is a weak acid. It often precipitates when added directly to neutral pH cell culture media (pH 7.2–7.4), especially at high concentrations (>1 mM).
Troubleshooting Protocol: Solubilization Strategy
Do not attempt to dissolve 2-TU directly in neutral media. Use the following "Alkaline Shift" or "Solvent Carrier" method.
| Method | Protocol Steps | Pros/Cons |
| Method A: Alkaline Shift (Preferred for High Conc.) | 1. Dissolve 2-TU in 0.1 M NaOH or NH₄OH.2. This ionizes the molecule, vastly increasing solubility.3. Add to media, then immediately check pH.4. Re-adjust media pH to 7.4 if the buffer capacity is exceeded. | Pros: Avoids DMSO toxicity.Cons: Risk of pH shock to cells if not buffered correctly. |
| Method B: DMSO Carrier (Standard) | 1. Prepare a 1000x stock in 100% DMSO (e.g., 1 M stock).2. Dilute 1:1000 into pre-warmed (37°C) media with vigorous vortexing.3. Final DMSO concentration must be <0.1%. | Pros: Sterile, stable stock.Cons: DMSO itself can affect differentiation and viability. |
Critical Check:
-
Visual Inspection: Always inspect the well under a microscope 1 hour after treatment. Micro-crystals appear as jagged, refractive shards. If seen, your data is invalid (local concentration is unknown).
-
Vehicle Control: You must run a "Vehicle Only" (e.g., 0.1% DMSO) control. 2-TU effects are often subtle; background toxicity from the solvent will mask them.
Module 2: Troubleshooting Cell Viability & Proliferation
The Issue: "My cells are dying at concentrations reported safe in literature" or "I see no inhibition of proliferation."
Diagnosis: The effect of 2-TU is highly context-dependent. It is not a broad-spectrum toxin; its toxicity depends on the expression of specific enzymes (Tyrosinase, UPRT, TPO).
Scenario A: Unexpected Toxicity in Melanoma Cells
-
Mechanism: In pigmented cells, 2-TU acts as a "Melanoma Seeker."[1] It is a substrate for Tyrosinase .[2] It incorporates into the melanin pigment pathway, forming toxic adducts and depleting copper required for enzyme function.
-
Solution:
-
Check Tyrosinase Status: confirm your cell line expresses active Tyrosinase (e.g., B16F10). Amelanotic lines (e.g., A375) will show significantly lower sensitivity.
-
Copper Chelation: 2-TU binds copper.[2] If your media is copper-deficient, toxicity increases due to general metabolic stress rather than specific inhibition. Ensure standard supplementation.
-
Scenario B: Lack of Effect in Proliferation Assays
-
Mechanism: 2-TU is a static agent, not necessarily cidal. It slows growth by interfering with RNA synthesis (if incorporated) or thyroid hormone production (in thyroid models).
-
Solution:
-
Extend Assay Duration: 24-hour MTT assays are often too short. 2-TU requires 48–72 hours to manifest proliferation phenotypes.
-
Switch Assays: Mitochondrial reductase assays (MTT/MTS) can be skewed if 2-TU affects mitochondrial metabolism directly. Use a DNA-content assay (BrdU/EdU) or Crystal Violet staining for more accurate proliferation data.
-
Module 3: The "TU-Tagging" Confusion (Critical Alert)
The Issue: "I am trying to label RNA in C. elegans or Drosophila, but 2-TU isn't working well."
Technical Correction: There is a frequent confusion between 2-Thiouracil and 4-Thiouracil (4-TU) .
-
4-Thiouracil (4-TU): The standard substrate for UPRT-mediated RNA tagging (TU-Tagging).[3]
-
2-Thiouracil (2-TU): The antithyroid/melanoma drug.
While 2-TU can be incorporated into RNA, it is far less efficient for "Click Chemistry" or biotinylation purification methods than 4-TU.
-
Action: Check your reagent bottle. If you are doing transcriptomic tagging, you likely need 4-TU , not 2-TU. If you must use 2-TU for metabolic studies, be aware that it causes higher background toxicity due to its inhibition of other metabolic enzymes (e.g., Dihydroorotate Dehydrogenase).
Module 4: Mechanism of Action & Pathway Visualization
Understanding why 2-TU affects your cells is the key to designing the right control.
Pathway 1: Melanogenesis Interference (Melanoma Specificity)
2-TU acts as a false substrate for Tyrosinase, diverting the pathway from Melanin synthesis to the formation of S-containing conjugates, which can be cytotoxic or simply block pigmentation.
Pathway 2: RNA Incorporation (General Toxicity)
At high concentrations, 2-TU competes with Uracil. If incorporated into mRNA, it can cause "coding errors" during translation, leading to unfolded protein stress and cell cycle arrest.
Figure 1: Dual Mechanism of Action: 2-TU inhibits melanogenesis via Tyrosinase competition (left) and induces general stress via RNA incorporation (right).
Frequently Asked Questions (FAQ)
Q1: Can I autoclave 2-TU stock solutions? A: No. Thio-compounds are heat-sensitive and can degrade into elemental sulfur and uracil upon autoclaving. Filter sterilize (0.22 µm) your stock solutions after dissolving in alkali or DMSO.
Q2: What is the half-life of 2-TU in culture media? A: 2-TU is susceptible to oxidation (forming dimers) in oxygen-rich environments. We recommend refreshing media containing 2-TU every 24 hours to maintain constant inhibitory pressure.
Q3: I see a yellow discoloration in my media after adding 2-TU. Is this contamination? A: Likely not. If you dissolved 2-TU in a strong base and added it to media containing Phenol Red, the local pH shift can turn the Phenol Red purple/pink. If the media turns yellow over time, it may indicate oxidation of the thiouracil or acidic metabolic byproducts. Check pH.
Q4: Is 2-TU reversible? A: Yes, largely. In Tyrosinase inhibition, removing the drug restores pigment synthesis within 24-48 hours. However, if high doses caused RNA incorporation (Pathway 2), the cell viability effects may be irreversible due to accumulated proteotoxic stress.
References
-
Napolitano, A., et al. (1995). Mechanism of selective incorporation of the melanoma seeker 2-thiouracil into growing melanin.[1] Journal of Medicinal Chemistry.
-
Palumbo, A., et al. (1990). Inhibition of tyrosinase by 2-thiouracil and its derivatives. Biochimica et Biophysica Acta (BBA).
-
Davidson, B., et al. (1979). The mechanism of action of the thioureylene antithyroid drugs (PTU/2-TU). Endocrinology.
-
Gay, L., et al. (2013).[3] Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA. Genes & Development. (Clarifying the 4-TU vs 2-TU distinction).
-
Kramer, D.L., et al. (1990). Effects of 2-thiouracil on nucleotide pools and RNA synthesis. Biochemical Pharmacology.
Sources
optimizing incubation time for 2-thiouracil labeling experiments
Technical Support Center: Thiouracil Labeling Optimization Status: Active | Ticket ID: TU-OPT-2024 | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Kinetics of Labeling
You have inquired about optimizing incubation times for 2-thiouracil (2-TU) labeling. While the principles of metabolic labeling apply broadly, please note that 4-thiouracil (4-TU) is the industry standard for UPRT-based "TU-tagging" (Miller et al., 2009; Gay et al., 2013). 2-TU is a structural isomer that can be metabolized by UPRT, but it exhibits distinct chemical reactivity and toxicity profiles.
The following guide addresses the optimization of incubation time as a balance between signal intensity (incorporation) and physiological integrity (toxicity/off-target effects) .
Module 1: Experimental Design & Optimization
Q1: What is the "Golden Window" for incubation time?
A: There is no single "correct" time; it is dictated by the half-life of the RNA species you wish to capture.
-
For Nascent Transcripts (mRNA dynamics):
-
Recommendation: 1 – 4 hours.
-
Reasoning: This "pulse" labeling captures immediate transcriptional changes. Longer incubations (e.g., 12h+) dilute the "nascent" signal with stable, accumulating RNAs (like rRNA) and increase the risk of secondary toxicity.
-
-
For Stable Transcripts (rRNA, tRNA, or steady-state analysis):
-
Recommendation: 8 – 12 hours.
-
Reasoning: Requires multiple cell division cycles to reach saturation.
-
-
In Vivo (Mice/Tissues):
-
Recommendation: 4 hours is the validated standard for subcutaneous/IP injections in mice to label tissue-specific RNA without crossing the systemic toxicity threshold (Gay et al., 2013).
-
Q2: How do I determine the toxicity threshold for my specific cell line?
A: You must run a Cell Viability vs. Incorporation pilot study. Thiouracils can inhibit rRNA synthesis and induce stress responses if left too long.
The "3-Point" Pilot Protocol:
-
Seed Cells: 6-well plate format.
-
Dose: Treat with 0.2 mM, 0.5 mM, and 1.0 mM 2-TU.
-
Timepoints: Harvest at 2h, 4h, and 8h.
-
Readout:
-
Viability: Trypan Blue or ATP assay (CellTiter-Glo).
-
Yield: Dot-blot of biotinylated RNA (see Protocol below).
-
Optimization Matrix:
| Parameter | Short Pulse (<2h) | Medium Pulse (4h) | Long Pulse (>12h) |
| Target RNA | Unstable mRNAs, IEGs | General mRNA | Stable RNA (rRNA/tRNA) |
| Signal-to-Noise | Low (High background risk) | Optimal | High (Saturation risk) |
| Toxicity Risk | Negligible | Low | High (Check morphology) |
| Reagent | High conc. (1-2 mM) | Std conc. (0.2-0.5 mM) | Low conc. (<0.2 mM) |
Module 2: Troubleshooting & Diagnostics
Q3: My RNA yield after streptavidin purification is extremely low. Is it the incubation time?
A: Not necessarily. While insufficient time leads to low incorporation, the issue is often chemical incompatibility .
-
Isomer Check: Are you using 2-TU or 4-TU?
-
Critical Insight: Most commercial biotinylation reagents (HPDP-Biotin) are optimized for 4-thiouridine . The thiol group at the 2-position (2-TU) is less nucleophilic and sterically different. If using 2-TU, you may need to extend the biotinylation reaction time (not just cell incubation) or increase the concentration of the biotin reagent.
-
-
Lysis Buffer: Did you use Trizol?
-
Warning: Phenol/Chloroform residues inhibit biotinylation. Ensure a double chloroform extraction or use column cleanup before the biotinylation step.
-
Q4: I see high background in my "No UPRT" control. Why?
A: This indicates endogenous salvage pathway activity or non-specific biotinylation .
-
Cause 1 (Biology): Some mammalian cells have low-level endogenous ability to salvage uracil analogs.
-
Fix: Decrease incubation time. The UPRT transgene is highly efficient; endogenous pathways are slow. A shorter pulse increases the specific-to-non-specific ratio.
-
-
Cause 2 (Chemistry): Over-incubation with HPDP-biotin.
-
Fix: Limit biotinylation reaction to 1.5 - 2 hours.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points where time and chemistry intersect.
Caption: Figure 1. Critical path for Thiouracil Labeling. Yellow node indicates the enzymatic bottleneck (UPRT) where incubation time is most critical.
Module 4: Standardized Optimization Protocol
Objective: Determine the minimum incubation time required to achieve a Signal-to-Noise Ratio (SNR) > 10.
Reagents:
-
2-Thiouracil (Stock: 100mM in DMSO).
-
Biotin-HPDP (1 mg/mL in DMF).[1]
-
Streptavidin Magnetic Beads.
Step-by-Step:
-
Pulse: Incubate UPRT+ and UPRT- (Control) cells with 0.5 mM 2-TU for 1h, 2h, and 4h .
-
Chase (Stop): Immediately lyse in Trizol. Do not wash with PBS (stops metabolism slower than lysis).
-
Extraction: Purify Total RNA. Crucial: Resuspend in EDTA-containing buffer (1 mM EDTA) to prevent oxidation of thiols.
-
Biotinylation:
-
Mix 10 µg RNA with 2 µL Biotin-HPDP.
-
Incubate 1.5h at RT in the dark.
-
Remove excess biotin via Chloroform extraction (Biotin-HPDP is organic soluble).
-
-
Dot Blot Validation (The "Quick Check"):
-
Spot 1 µL of biotinylated RNA onto a Nylon membrane.
-
UV crosslink.
-
Probe with Streptavidin-HRP.
-
Success Criteria: Signal in UPRT+ samples should be visible at 1h and strong at 4h. UPRT- samples should remain blank.
-
References
-
Miller, M. R., et al. (2009). TU-tagging: cell type-specific RNA isolation from intact complex tissues.[2][3] Nature Methods.[2][3]
-
Gay, L., et al. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA.[3][4] Genes & Development.[3][5]
-
Cleary, M. D., et al. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay.[3] Nature Biotechnology.[3][6]
-
Duffy, E. E., et al. (2015). Tracking Distinct RNA Populations Using Efficient and Reversible Covalent Chemistry. Molecular Cell.
Sources
- 1. TU-Tagging: A Method for Identifying Layer-Enriched Neuronal Genes in Developing Mouse Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TU-tagging: cell type-specific RNA isolation from intact complex tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying thiouracil (TU)-tagging for mouse transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing stem cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Thiouracil (2-TU) Labeled RNA
Ticket System ID: TU-RNA-PUR-001 Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 9, 2026
Introduction: The TU-Tagging Ecosystem
Welcome to the Technical Support Center for biosynthetic RNA labeling. You are likely employing the TU-tagging method (or a variant thereof), utilizing Uracil Phosphoribosyltransferase (UPRT) to incorporate 2-thiouracil (2-TU) into nascent RNA transcripts. This allows for the separation of cell-specific or temporally-specific RNA from a complex total RNA pool.[1]
The Core Challenge: The purification of 2-TU RNA relies on a reversible disulfide bond formation between the thiol group on the RNA and a biotinylation reagent (typically HPDP-Biotin). This process is chemically sensitive and prone to high background noise if not rigorously controlled.
This guide replaces standard linear protocols with a diagnostic-driven troubleshooting architecture .
Module 1: Upstream Labeling & Toxicity
User Issue: "My RNA yield is low, or my cells/organism appear stressed during the labeling window."
Diagnosis
2-Thiouracil is a non-canonical nucleobase. While UPRT incorporates it, it can inhibit rRNA synthesis and induce stress responses if the concentration is too high. Conversely, too little 2-TU results in insufficient labeling for downstream capture.
Technical Resolution
You must establish a "Toxicity vs. Incorporation" equilibrium.
-
Titration is Mandatory: Do not use a fixed concentration from literature without validation. Perform a kill-curve (viability assay) with 2-TU concentrations ranging from 0.1 mM to 5 mM.
-
The UPRT Factor: Ensure your UPRT expression (viral, transgenic, or plasmid) is robust. Low UPRT levels require higher (toxic) doses of 2-TU to achieve detectable labeling.
-
Competition: 2-TU competes with endogenous Uracil. If your media is rich in Uracil, 2-TU incorporation drops.
-
Action: Use dialyzed serum or defined media with controlled Uracil levels during the pulse phase.
-
Key Reference: Miller et al. (2009) established the foundational toxicity/incorporation balance for TU-tagging.
Module 2: The Biotinylation Reaction (Chemistry)
User Issue: "I have high background or no recovery of labeled RNA."
The Causality
The reaction uses HPDP-Biotin (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).[2] This reagent reacts specifically with the thiol (-SH) group of 2-TU to form a disulfide bond .
CRITICAL FAILURE POINT: The presence of any reducing agent (DTT, BME) during this step will instantly cleave the HPDP-biotin or the formed bond, resulting in zero yield.
Protocol & Troubleshooting
| Parameter | Specification | Why? (Causality) |
| Buffer pH | pH 7.4 – 8.0 | Thiol-disulfide exchange is pH-dependent. Below 7.0, the reaction is sluggish. |
| Solvent | DMF or DMSO | HPDP-Biotin is hydrophobic. Dissolve in anhydrous DMF/DMSO before adding to the aqueous RNA mix. |
| Reducing Agents | 0% (Strict) | DTT/BME prevents biotinylation. Action: If upstream RNA extraction used DTT, you must pass RNA through a desalting column or re-precipitate before this step. |
| EDTA | 1–5 mM | Chelates divalent cations that catalyze the air-oxidation of thiols to disulfides (which blocks the reaction). |
Visualizing the Mechanism
Figure 1: The Thiol-Disulfide Exchange. The 2-TU thiol attacks the pyridyldithio group on HPDP-Biotin, releasing pyridine-2-thione and forming the biotinylated RNA complex.
Module 3: Purification & Stringency (The Pull-Down)
User Issue: "My 'Specific' elution contains ribosomal RNA or GAPDH from non-labeled cells."
Diagnosis
Streptavidin beads are "sticky." They bind nucleic acids non-specifically via electrostatic interactions. Furthermore, the biotin-streptavidin bond is the strongest non-covalent bond in nature (
The "Self-Validating" Wash System
To trust your data, you must prove that what you elute is chemically released, not just "washed off."
Step-by-Step Optimization:
-
Bead Blocking: Pre-incubate streptavidin beads with glycogen and yeast tRNA (lacking thiols) to occupy non-specific binding sites.
-
High-Salt Washes: Use washes containing 1M NaCl .[3] High ionic strength disrupts electrostatic non-specific binding of unlabeled RNA to the beads.
-
Heated Washes (The "Pro" Tip):
-
Perform the first wash at 65°C for 5-10 minutes.[3]
-
Rationale: This unfolds RNA secondary structures that might be trapping unlabeled RNA or "hugging" the beads, without breaking the biotin-streptavidin or disulfide bonds (Gay et al., 2013).
-
-
The Elution Strategy (DTT):
-
Do not elute by boiling or low pH (which breaks Streptavidin-Biotin).
-
Elute with 100 mM DTT. This specifically cleaves the disulfide bond (S-S), releasing the RNA while leaving the Biotin moiety stuck to the bead.
-
Validation: If you elute with water/buffer first and get signal, your wash was insufficient. Signal should only appear after DTT addition.
-
Module 4: Quality Control & Validation
User Issue: "How do I know it worked before sequencing?"
The Dot Blot Assay
Do not waste money on sequencing without this check.
-
Spot 1 µL of your biotinylated RNA (before beads) onto a nylon membrane.
-
UV crosslink.
-
Probe with Streptavidin-HRP .
-
Result: You should see a strong signal compared to a non-labeled control RNA. If this is negative, the biotinylation (Module 2) failed.
Workflow Visualization
Figure 2: The Purification Workflow. Note the critical checkpoint at Step 3 where reducing agents must be absent.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Precipitate in Biotinylation Mix | HPDP-Biotin insolubility or pH shock. | Dissolve HPDP-Biotin completely in DMF first.[4] Ensure RNA buffer is pH 7.4+.[3] |
| High Background (Control has signal) | Non-specific bead binding. | Increase wash stringency (1M NaCl). Add a 65°C wash step.[3] Pre-block beads.[5] |
| Zero Yield (Post-Elution) | DTT carryover from extraction OR Oxidation. | Ensure RNA is DTT-free before biotinylation. Add 1mM EDTA to prevent oxidation of thiols. |
| RNA Degradation | RNase contamination during long protocol. | Use RNase-free reagents.[3][6] Keep steps 1-3 on ice (except the specific 65°C wash). |
References
-
Cleary, M. D., et al. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay.[6][7] Nature Biotechnology, 23(2), 232–237.[6][7][8] Link
-
Miller, M. R., et al. (2009). A method for profiling cell type-specific gene expression in complex tissues. Nature Methods, 6(6), 439–441. Link
-
Gay, L., et al. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA.[6][9] Genes & Development, 27(1), 98–115.[1][9][10] Link
-
Thermo Fisher Scientific. EZ-Link™ HPDP-Biotin User Guide. Link
Sources
- 1. Applying thiouracil (TU)-tagging for mouse transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.sangon.com [store.sangon.com]
- 5. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Thiouracil (2-TU) Assay Optimization
The following guide serves as a specialized Technical Support Center for researchers utilizing 2-Thiouracil (2-TU) in cellular assays. Unlike its analog 4-thiouracil (4-TU), which is the gold standard for metabolic RNA labeling ("TU-tagging"), 2-TU is primarily utilized as a potent tyrosinase inhibitor , an antithyroid agent , and a viral RNA synthesis modulator .[1]
Due to its sulfur substitution at the C-2 position, 2-TU possesses distinct physiochemical properties—most notably high affinity for copper ions and photoreactivity—that frequently lead to cryptic off-target cytotoxicity.[1]
Current Status: Operational Subject: Minimizing Off-Target Cytotoxicity & Metabolic Interference Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
The Core Problem: Mechanisms of Off-Target Toxicity
To troubleshoot 2-TU assays, one must understand that it is a "dirty" compound in cellular contexts.[1] It does not simply bind its target; it alters the cell's metallo-homeostasis and stress responses.[1]
The Three Pillars of 2-TU Toxicity
-
Copper Chelation (The "Hidden" Variable): 2-TU acts as a chelator.[1] While this is the mechanism for inhibiting Tyrosinase (a copper-dependent enzyme), it indiscriminately strips copper from other vital enzymes like Superoxide Dismutase 1 (SOD1) and Cytochrome c Oxidase .[1] This leads to mitochondrial failure and oxidative stress, often mistaken for specific drug activity.[1]
-
Phototoxicity: Thio-bases are highly sensitive to UVA/UVB light (300–360 nm).[1] Exposure to ambient lab light during incubation can cause 2-TU to crosslink with cellular proteins or generate singlet oxygen, inducing apoptosis unrelated to the specific pathway being studied.[1]
-
RNA Incorporation & Ribosomal Stress: Although less efficient than 4-TU, 2-TU can be scavenged by endogenous salvage pathways, incorporated into RNA, and cause translational errors, triggering the Unfolded Protein Response (UPR).[1]
Visualization: The 2-TU Interaction Network
The following diagram maps the intended pathways versus the off-target cascades that compromise assay validity.
Figure 1: Mechanistic pathways of 2-Thiouracil.[1] Green paths indicate intended pharmacological effects; red/black paths indicate off-target toxicity mechanisms driven by chelation and photoreactivity.[1]
Optimization Protocols
Module A: The "Dark Mode" Incubation Protocol
Issue: High background cell death in control wells treated with 2-TU. Solution: Eliminate phototoxic crosslinking.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-TU in DMSO or NaOH (depending on solubility requirements) in amber microcentrifuge tubes .
-
Media Formulation: Use phenol-red free media if possible, as phenol red can interfere with absorbance readouts if 2-TU alters pH, though 2-TU itself is not pH sensitive.[1]
-
Addition: Perform drug addition in a biosafety cabinet with the sash light OFF or dimmed.
-
Incubation: Wrap the culture plate immediately in aluminum foil or place in a light-proof secondary container within the incubator.
-
Harvest: Process cells for downstream assays (e.g., lysis for Western blot) under low-light conditions.
Module B: The Copper Rescue Check
Issue: Distinguishing whether inhibition is due to specific enzyme targeting (e.g., Tyrosinase) or general metallo-enzyme failure.[1] Validation Strategy: If 2-TU toxicity is driven by off-target copper stripping, adding excess copper should rescue viability but not necessarily restore Tyrosinase activity (if 2-TU is a competitive inhibitor).[1]
| Experimental Condition | Expected Outcome (Specific Effect) | Expected Outcome (Off-Target Toxicity) |
| Vehicle Control | 100% Viability | 100% Viability |
| 2-TU (High Dose) | Reduced Melanin / Viability | <50% Viability (Cell Death) |
| 2-TU + CuSO4 (10-20µM) | Reduced Melanin (Inhibition persists) | >80% Viability (Rescue) |
Protocol:
-
Determine the IC50 of 2-TU for your specific cell line.[1]
-
In a parallel set of wells, co-treat cells with 2-TU and Copper Sulfate (CuSO4) at a stoichiometric excess (e.g., 10–20 µM, ensuring CuSO4 alone is not toxic to your specific line).[1]
-
Result Interpretation: If CuSO4 restores cell survival but melanin production remains inhibited, your assay is specific.[1] If CuSO4 restores both, 2-TU acts primarily by starving the enzyme of copper, not by structural inhibition.[1]
Troubleshooting & FAQs
Q1: I am trying to label RNA (TU-tagging), but my incorporation efficiency is low and toxicity is high.
Dr. Vance: You are likely using the wrong thiouracil.[1]
-
The Issue: Standard "TU-tagging" protocols (e.g., Miller et al., 2009) utilize 4-thiouracil (4-TU) , not 2-thiouracil.[1] The enzyme Toxoplasma gondii UPRT (TgUPRT) is engineered to accept 4-TU.[1][2]
-
The Science: 2-TU is a poor substrate for TgUPRT compared to 4-TU.[1] Consequently, researchers often ramp up the concentration of 2-TU to get a signal, hitting the threshold for copper-chelation toxicity before achieving sufficient RNA labeling.[1]
-
Recommendation: Switch to 4-TU (Sigma or equivalent) for RNA tagging.[1] Use 2-TU only if you are specifically studying 2-TU incorporation in viral systems or bacterial salvage pathways.[1]
Q2: My MTT/MTS assay results fluctuate wildly with 2-TU.
Dr. Vance: Tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity.[1]
-
The Interference: Since 2-TU can deplete copper (essential for Cytochrome c Oxidase/Complex IV), it can artificially suppress mitochondrial respiration without immediately killing the cell.[1] This yields a "false toxic" result.[1]
-
Alternative: Use a non-enzymatic viability assay, such as Crystal Violet staining (biomass) or Propidium Iodide/Annexin V flow cytometry, which measures membrane integrity rather than metabolic rate.[1]
Q3: How do I dissolve 2-TU without precipitation?
Dr. Vance: 2-TU has poor solubility in neutral water.[1]
-
Protocol: Dissolve in 0.1 M NaOH or 100% DMSO to create a 100-200 mM stock.
-
Caution: If using NaOH, ensure the final volume added to the cell culture media does not shift the pH of the buffering system (HEPES/Bicarbonate). A 1:1000 dilution is usually safe.[1] Always check for precipitation (crystals) under the microscope immediately after addition to media.[1]
References
-
Miller, M. R., et al. (2009). "A method for profiling cell type-specific gene expression in complex tissues."[1] Nature Methods.[1] (Establishes 4-TU as the standard for tagging; highlights specificity differences).
-
Gay, L., et al. (2013). "Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA."[1] Genes & Development.[1] (Discusses toxicity parameters of thiouracil analogs).
-
Andó, I., et al. (2015). "Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors."[1] International Journal of Molecular Sciences. (Details the copper-chelation mechanism of 2-TU inhibition).
-
Palumbo, A., et al. (1990). "Mechanism of inhibition of melanogenesis by 2-thiouracil."[1] Biochimica et Biophysica Acta. (Foundational work on 2-TU incorporation and toxicity).
-
Massey, A., et al. (2001). "Thiopurines and thiopyrimidines: Photochemistry and photobiology."[1] Journal of Photochemistry and Photobiology B: Biology. (Explains the UVA-dependent crosslinking/toxicity of thio-bases).
Sources
troubleshooting guide for 2-thiouracil based pull-down assays
Technical Support Center: Thiouracil-Based RNA Pull-Down Assays
Introduction & Core Protocol Architecture
Welcome to the Technical Support Center. You are likely employing a biosynthetic RNA tagging strategy—often referred to as TU-tagging —to isolate cell-type-specific or nascent transcripts.[1][2] This method relies on the expression of Toxoplasma gondii Uracil Phosphoribosyltransferase (UPRT) to incorporate thiouracil (2-TU or 4-TU) into nascent RNA, followed by biotinylation and streptavidin enrichment.[3]
CRITICAL ADVISORY: 2-TU vs. 4-TU While your request specifies 2-thiouracil (2-TU) , the vast majority of high-yield transcriptional profiling protocols (e.g., Miller et al., 2009; Gay et al., 2013) utilize 4-thiouracil (4-TU) .
-
Chemistry: 4-TU is generally preferred because the sulfur at the C4 position is more nucleophilic and sterically accessible for the subsequent biotinylation reaction (HPDP-biotin) compared to the C2 position in 2-TU.
-
Recommendation: If you are experiencing consistently low yields with 2-TU, the first troubleshooting step is often switching to 4-TU unless your experimental model specifically mandates 2-TU (e.g., specific bacterial metabolic studies). This guide addresses both, but emphasizes the "Gold Standard" parameters derived from 4-TU literature which apply to 2-TU workflows.
Visualizing the Workflow & Failure Points
To troubleshoot effectively, we must visualize the pipeline. The following diagram outlines the logical flow and identifies where specific errors (Toxicity, Low Yield, High Background) originate.
Figure 1: The sequential workflow of Thiouracil-tagging.[1][4] Blue nodes represent cellular phases; Yellow/Red represent chemical phases; Green represents physical enrichment.
Phase 1: Upstream Labeling (Cellular & Metabolic)
Issue A: "My cells are dying during the labeling pulse."
Root Cause: Thiouracil toxicity. Both 2-TU and 4-TU can inhibit endogenous uracil synthesis and thyroid peroxidase (in animals). Long incubations cause "uracil starvation."
-
Q: What is the optimal concentration?
-
In vitro (Cell Culture): 200 µM – 500 µM is standard. Do not exceed 1 mM.
-
In vivo (Mice/Flies): Typically 400 mg/kg (IP injection) or 1 mM in food/water.
-
-
Q: How long should I label?
-
Standard: 2–4 hours.
-
Maximum: 12 hours. Beyond 12h, RNA turnover and toxicity confound results (Gay et al., 2013).
-
-
Correction: If toxicity is high, reduce concentration to 100 µM and increase RNA input downstream. Ensure your media contains adequate uracil if using a UPRT-deficient background (though usually, we rely on the salvage pathway).
Issue B: "I have no enrichment (Low Yield)."
Root Cause: Insufficient Incorporation.
-
Mechanism: UPRT expression might be too low, or the competition with endogenous Uracil is too high.
-
Diagnostic: Perform a Dot Blot on your biotinylated RNA before the pull-down. Spot RNA on a membrane, block, and probe with Streptavidin-HRP.[5]
-
No Signal: Incorporation failed (Cellular issue) or Biotinylation failed (Chemical issue).
-
Strong Signal: The issue is the Pull-down (Beads/Binding).
-
Phase 2: Biotinylation Chemistry (The Critical Step)
This is the most common point of failure. The reaction relies on a thiol-disulfide exchange between the Thio-RNA and HPDP-Biotin.
Issue C: "My Dot Blot is negative, but UPRT expression is confirmed."
Root Cause: pH Mismatch or Reagent Hydrolysis.
-
The Chemistry: HPDP-biotin reacts with thiols specifically at pH 7.4 – 8.0 .
-
Trap: RNA is often eluted in water (pH ~5-6) or slightly acidic buffers to prevent hydrolysis. If you add HPDP-biotin directly to acidic RNA, the reaction will not happen .
-
-
Protocol Validation:
-
Buffer: Use 10 mM Tris-HCl (pH 7.4) + 1 mM EDTA.
-
Solvent: Dissolve HPDP-biotin in DMF (Dimethylformamide), not DMSO (DMSO can oxidize thiols). Prepare fresh.
-
Concentration: Use 0.2 mg/mL HPDP-biotin final concentration.
-
Issue D: "Should I use HPDP-Biotin or MTS-Biotin?"
-
HPDP-Biotin: The classic choice (Miller 2009). Reversible (S-S bond). Good specificity. Reaction time: 1.5 - 3 hours.
-
MTS-Biotin: Newer, more reactive. Reaction time: 30 mins.
-
Recommendation: If 2-TU incorporation is inefficient (due to the C2 position reactivity), MTS-Biotin may drive the reaction to completion faster and with higher yield than HPDP-biotin (Duffy et al., 2015).
-
Phase 3: Enrichment & Purification (Downstream)
Issue E: "I have high background (Non-specific binding)."
Root Cause: RNA sticking to beads, or endogenous biotin.
-
The Beads: Streptavidin beads are "sticky."
-
Solution:
-
Blocking: Pre-block beads with glycogen (0.1 mg/mL) and yeast tRNA (excess) for 30 mins.
-
Washing: Use high-salt washes (1M NaCl) to disrupt electrostatic interactions. The Biotin-Streptavidin bond (
) can withstand this; non-specific RNA binding cannot. -
Elution Strategy (Crucial): Do NOT boil beads. Boiling releases naturally biotinylated proteins (carboxylases) and non-specifically bound RNA.
-
Correct Elution: Use 100 mM DTT (Dithiothreitol). This specifically cleaves the disulfide bond in the HPDP linker, releasing only the thiolated RNA and leaving the biotin moiety on the bead.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low RNA Yield | pH < 7.0 during biotinylation | Adjust reaction buffer to Tris-HCl pH 7.4. |
| Old/Hydrolyzed HPDP-Biotin | Dissolve fresh HPDP-biotin in DMF. | |
| Insufficient 2-TU/4-TU time | Increase pulse time (up to 4-8h). | |
| High Background | Non-specific bead binding | Pre-block beads with yeast tRNA/Glycogen. |
| Boiling elution | Switch to 100 mM DTT elution (room temp). | |
| Endogenous Biotin | DTT elution avoids this (cleaves linker). | |
| Degraded RNA | RNase contamination | Use RNase-free buffers; keep DTT elution short. |
| High pH hydrolysis | Do not exceed pH 8.0 during biotinylation. |
Detailed Protocol: The "Self-Validating" System
To ensure scientific integrity, follow this validated workflow.
Step 1: Biotinylation (The Reaction) [5]
-
Mix 50-100 µg Total RNA (in water).
-
Add Biotinylation Buffer : 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.[5]
-
Add HPDP-Biotin : 4 µL of 1 mg/mL (in DMF) per µg of RNA.
-
Incubate: 1.5 to 3 hours at 25°C (Dark). Rotation is vital.
-
Cleanup: Chloroform:Isoamyl alcohol extraction (removes unreacted HPDP-biotin). Precipititate RNA (Isopropanol + NaCl).
Step 2: Pull-Down
-
Wash Streptavidin µMACS or Dynabeads (100 µL).
-
Block: Incubate beads with yeast tRNA (excess) for 20 mins.
-
Bind: Resuspend biotinylated RNA in wash buffer; add to beads. Rotate 30 mins.
-
Wash:
-
3x with 65°C Wash Buffer (High stringency: 100 mM Tris pH 7.4, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20).
-
3x with Room Temp Wash Buffer.
-
-
Elution (The Specificity Step):
Troubleshooting Logic Diagram
Use this flowchart to diagnose specific failures in your experiment.
Figure 2: Diagnostic logic tree for isolating the cause of low enrichment.
References
-
Miller, M. R., Robinson, K. J., Cleary, M. D., & Doe, C. Q. (2009). TU-tagging: cell type-specific RNA isolation from intact complex tissues.[2][3][5][9] Nature Methods, 6(6), 439–441. [Link]
-
Gay, L., Karfilis, K. V., Miller, M. R., Doe, C. Q., & Stankunas, K. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA.[3][9] Genes & Development, 27(1), 98–115. [Link]
-
Cleary, M. D., Meiering, C. D., Jan, E., Guymon, R., & Boothroyd, J. C. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. Nature Biotechnology, 23(2), 232–237. [Link]
-
Duffy, E. E., et al. (2015). Tracking distinct RNA populations using efficient and reversible covalent chemistry. Molecular Cell, 59(5), 858-866. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Applying thiouracil (TU)-tagging for mouse transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TU-tagging: cell type specific RNA isolation from intact complex tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jove.com [jove.com]
- 9. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA [genesdev.cshlp.org]
- 10. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation of 2-Thiouracil (2-TU) in Gene Expression Profiling
Executive Summary & Strategic Positioning
2-Thiouracil (2-TU) is a pyrimidine analog with a dual identity in modern bioscience: it serves as a historic antithyroid agent (inhibiting thyroid peroxidase) and a potent molecular tool for "TU-tagging" (spatiotemporal RNA labeling).
Validating the effect of 2-TU on gene expression requires a rigorous distinction between its pharmacological efficacy (e.g., suppression of thyroid hormone synthesis) and its cellular toxicity (e.g., stress response induction). This guide provides a comparative framework for researchers to validate 2-TU's transcriptional impact against its primary clinical analog, Propylthiouracil (PTU) , and its metabolic isomer, 4-Thiouracil (4-TU) .
Key Recommendation: For pharmacological studies, 2-TU should be validated against PTU to benchmark potency. For metabolic labeling studies, 2-TU must be validated for "transcriptional silence" (neutrality) to ensure the labeling process does not artifactually alter the transcriptome.
Comparative Analysis: 2-TU vs. Alternatives
The following table synthesizes the performance and mechanistic differences between 2-TU and its alternatives.
Table 1: Mechanistic & Performance Comparison
| Feature | 2-Thiouracil (2-TU) | Propylthiouracil (PTU) | 4-Thiouracil (4-TU) |
| Primary Class | Pyrimidine Analog / Antithyroid | Thionamide / Antithyroid | Pyrimidine Analog / Labeling Reagent |
| Mechanism of Action | Competitive inhibitor of Thyroid Peroxidase (TPO); Incorporates into RNA via UPRT. | Inhibits TPO; Inhibits Type 1 Deiodinase (D1) (peripheral T4→T3 conversion). | Incorporates into RNA via UPRT; High crosslinking efficiency. |
| Cellular Uptake | Variable; often requires transgenic UPRT expression for RNA tagging. | High bioavailability; actively transported in thyroid follicular cells. | High; preferred for mammalian SLAM-seq and metabolic labeling. |
| Toxicity Profile | Moderate; can induce Unfolded Protein Response (UPR) if incorporation is high. | Hepatotoxicity (Black Box Warning); Agranulocytosis risk. | High singlet oxygen ( |
| qRT-PCR Validation Target | Downregulation: TPO, NIS, Tg.Upregulation: HSP70 (if toxic). | Downregulation: TPO, DIO1.Upregulation: TSH (feedback loop). | Target: Validation of neutrality (no fold-change vs. Vehicle). |
Mechanistic Pathways & Validation Logic
To validate 2-TU effects, one must understand the diverging pathways it influences. The diagram below illustrates the dichotomy between its enzymatic inhibition (pharmacology) and metabolic incorporation (toxicity/tagging).
Figure 1: Dual mechanism of 2-TU. Validation must distinguish between TPO inhibition (left) and RNA-induced stress (right).
Validation Protocol: High-Fidelity qRT-PCR
This protocol is designed to validate 2-TU's specific effect on gene expression while controlling for its potential interference with RNA quality.
Phase 1: Experimental Design & Treatment
-
Cell Model: Thyrocytes (e.g., FRTL-5) for pharmacological study; HEK293T for toxicity study.
-
Groups:
-
Vehicle Control: DMSO (0.1%).
-
2-TU Treatment: Titrated dose (e.g., 10 µM, 100 µM, 1 mM).
-
Positive Control (PTU): Equimolar concentration to 2-TU.
-
-
Timepoint: 24h (acute response) and 48h (transcriptional feedback).
Phase 2: RNA Extraction (The Critical Clean-Up)
Free thiouracils can inhibit reverse transcriptases.
-
Lyse cells in TRIzol or similar phenolic reagent.
-
Crucial Step: Perform a double wash with 75% ethanol to remove residual free 2-TU.
-
Optional: If studying TU-tagged RNA specifically, include a reducing agent (DTT) only if downstream applications require removing the sulfur group (not necessary for standard qRT-PCR, but essential if using biotinylation kits).
Phase 3: cDNA Synthesis & Normalization
-
Reverse Transcriptase: Use a high-processivity enzyme (e.g., SuperScript IV) as thio-substituted RNA can cause stalling.
-
Reference Gene Selection (Self-Validating Step):
-
Risk:[1] 2-TU can affect global transcription rates.
-
Solution: Do not rely on a single housekeeping gene (HKG). Use a Geometric Mean of three genes: GAPDH, ACTB, and HPRT1.
-
External Control: Spike in ERCC RNA controls into the lysis buffer to normalize for extraction efficiency and global transcriptional shifts.
-
Phase 4: qRT-PCR Amplification
-
Primers: Design primers spanning exon-exon junctions.
-
Chemistry: SYBR Green or TaqMan.
-
Cycling: Standard 2-step or 3-step cycling.
Data Analysis & Interpretation
Calculating Relative Expression
Use the
Interpretation Guide
| Observation | Interpretation | Action |
| Valid Pharmacological Effect. 2-TU is acting as a thyroid inhibitor. | Proceed with dose-response curves. | |
| Off-Target Toxicity. 2-TU is causing proteotoxic stress (likely via RNA incorporation). | Reduce dose or switch to PTU if studying thyroid biology. | |
| Global Transcriptional Suppression. 2-TU is inhibiting general RNA synthesis. | INVALID DATA. Re-normalize using ERCC spikes. |
Troubleshooting: The "Silent" Control
If using 2-TU as a tool (TU-tagging), you must prove it is "silent."
Experiment: Compare 2-TU treated vs. Vehicle. Success Criteria:
-
Global correlation coefficient (
) of gene expression > 0.95. -
< 1% of genes differentially expressed (FDR < 0.05).
-
No significant upregulation of GADD45A or CDKN1A (DNA damage/cell cycle arrest markers).
References
-
Miller, M. R., et al. (2009). "A method for profiling cell type-specific gene expression in complex tissues."[2] Nature Methods. Link (Establishes TU-tagging and the need for toxicity validation).
-
Engler, H., et al. (1982). "Inhibition of the coupling reaction in thyroglobulin iodination by propylthiouracil." Endocrinology. Link (Defines the mechanism of PTU/2-TU on thyroid peroxidase).
-
Cleary, M. D., et al. (2005). "Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis." Nature Biotechnology. Link (Seminal paper on Uracil analog tagging).
-
Gay, A. C., et al. (2013). "Mouse TU-tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA." Genes & Development. Link (Validation of 4-TU/2-TU toxicity in mammalian systems).
-
Vandesompele, J., et al. (2002). "Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes." Genome Biology. Link (Gold standard for HKG selection).
Sources
comparing the efficacy of 2-thiouracil and propylthiouracil as antithyroid drugs
This guide provides a technical comparison between 2-Thiouracil (2-TU) and Propylthiouracil (PTU) , designed for researchers and drug development professionals.[1] It synthesizes historical pharmacological data with modern mechanistic insights.[1]
Executive Summary
While both 2-Thiouracil (2-TU) and Propylthiouracil (PTU) belong to the thiourylene class of antithyroid agents, they occupy different niches in pharmacology.[1] PTU is a clinically active drug, preferred for its dual mechanism of action (thyroid peroxidase inhibition and peripheral deiodinase blockade).[1][2] 2-TU , the parent compound, is historically significant but clinically obsolete due to lower potency and an unfavorable toxicity profile; it currently serves primarily as a research tool for RNA labeling and melanoma detection.[1]
| Feature | 2-Thiouracil (2-TU) | Propylthiouracil (PTU) |
| Primary Status | Research Reagent / Obsolete Drug | Clinical Standard (2nd Line) |
| TPO Inhibition | Moderate ( | Potent ( |
| Peripheral Conversion | Negligible Inhibition | Significant Inhibition (Type 1 Deiodinase) |
| Protein Binding | Low | High (~80-85%) |
| Key Toxicity | High rate of Agranulocytosis; Carcinogenic potential (IARC 2B) | Hepatotoxicity (Black Box); Agranulocytosis (0.2-0.5%) |
Mechanistic Profiling
Both compounds share a core thiourea moiety essential for iodination inhibition, but the propyl group at the C6 position of PTU confers lipophilicity that drastically alters its pharmacodynamics.[1]
2.1 Thyroid Peroxidase (TPO) Inhibition
Both drugs compete with tyrosine residues for the oxidized iodine species (
-
Mechanism: They act as "suicide substrates," forming a stable covalent bond with the oxidized heme moiety of TPO, permanently inactivating the enzyme.[1]
-
Differentiation: PTU exhibits superior binding affinity to the TPO-heme complex compared to 2-TU, likely due to hydrophobic interactions facilitated by the propyl chain.[1]
2.2 Peripheral Deiodination (The PTU Advantage)
A critical clinical distinction is PTU's ability to inhibit Type 1 Iodothyronine Deiodinase (D1) in the liver and kidney.[1]
-
PTU: Forms an enzyme-inhibitor complex with the selenocysteine active site of D1, blocking the conversion of T4 (thyroxine) to the biologically active T3 (triiodothyronine).[1]
-
2-TU: Lacks the steric and lipophilic properties required to effectively dock into the D1 active site, rendering it ineffective at reducing peripheral T3 levels.[1]
Figure 1: Dual mechanism of PTU versus single-target action of 2-TU.[1]
Efficacy & Potency Data
Historical bioassays (e.g., Astwood et al.) and modern enzymatic assays consistently rank PTU as the superior antithyroid agent.[1]
| Metric | 2-Thiouracil | Propylthiouracil | Notes |
| Relative Potency (In Vivo) | 1.0 (Baseline) | ~10-11x | PTU is approx.[1] 10x more goitrogenic in rat models.[1] |
| TPO Inhibition ( | ~20-30 | 1.2 - 1.7 | PTU binds TPO with significantly higher affinity.[1] |
| D1 Inhibition ( | ~18-20 | PTU effectively lowers serum T3; 2-TU does not.[1] | |
| Half-Life ( | < 1 hour | 1.5 - 2 hours | PTU requires less frequent dosing than 2-TU would.[1] |
Analysis: The addition of the 6-propyl group increases lipophilicity, enhancing entry into the thyroid gland and affinity for the hydrophobic pocket of the peroxidase enzyme. This structural modification was the key evolution that allowed PTU to replace 2-TU in clinical practice.[1]
Safety & Toxicity Profile
The obsolescence of 2-Thiouracil is largely driven by its safety profile compared to PTU.[1]
-
Agranulocytosis: Both drugs carry this risk, but historical data indicated a higher incidence and severity with 2-TU, leading to its replacement.[1]
-
Hepatotoxicity: PTU is associated with severe hepatocellular injury (Black Box Warning).[1] While 2-TU also affects the liver, PTU's specific metabolic activation pathways in the liver (via glucuronidation) create unique toxic metabolites.[1]
-
Carcinogenicity: 2-Thiouracil is classified by IARC as Group 2B (Possibly carcinogenic to humans) based on thyroid tumors in rodents.[1] While PTU also causes thyroid hyperplasia via TSH stimulation, 2-TU has shown broader tumorigenic potential in animal models.[1]
Experimental Protocols
To objectively compare these compounds in a research setting, the following protocols are recommended.
5.1 In Vitro TPO Inhibition Assay (Amplex UltraRed)
This assay measures the inhibition of TPO-mediated oxidation of a fluorogenic substrate.[1]
Reagents:
-
Crude TPO (microsomes from porcine thyroid).[1]
-
Substrate: Amplex UltraRed (50
).[1] -
Iodide: KI (10 mM).[1]
-
Test Compounds: PTU and 2-TU (0.01
to 100 ).[1]
Workflow:
-
Preparation: Solubilize TPO microsomes in phosphate buffer (pH 7.4).
-
Incubation: Incubate TPO with varying concentrations of PTU or 2-TU for 10 minutes at 25°C.
-
Reaction Start: Add KI and
(final conc. 100 ) to initiate the reaction.[1] -
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 5 minutes.
-
Calculation: Plot slope of fluorescence vs. log[Inhibitor] to determine
.
5.2 In Vivo Goitrogenic Assay (Rat Model)
Objective: Compare the "goitrogenic activity" (thyroid enlargement due to TSH feedback loop activation).[1]
Figure 2: Workflow for comparative in vivo efficacy assessment.
Protocol Steps:
-
Dosing: Administer drugs in drinking water for 14 days. Note the 10-fold concentration difference (0.1% 2-TU vs 0.01% PTU) to normalize for expected potency differences.
-
Endpoints:
-
Primary: Thyroid gland weight normalized to body weight.
-
Secondary: Serum TSH (expect elevation) and T4 (expect suppression).[1]
-
-
Validation: PTU should produce equivalent or greater thyroid enlargement at 1/10th the concentration of 2-TU, confirming superior potency.[1]
References
-
Astwood, E. B., & Bissell, A. (1944).[1] Effect of thiouracil on the iodine content of the thyroid gland.[1] Endocrinology, 34(4), 282-296.[1] Link[1]
-
Cooper, D. S. (2005).[1] Antithyroid drugs. New England Journal of Medicine, 352(9), 905-917.[1] Link[1]
-
Nagamura, Y., et al. (2013).[1] Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases.[1] Thyroid, 23(11).[1] Link
-
IARC Monographs. (2001).[1] Thiouracil. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1] Link
-
Paul, K. B., et al. (2013).[1] Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat.[1] Toxicological Sciences, 136(1).[1] Link
Sources
A Researcher's Guide to Confirming 2-Thiouracil Incorporation in RNA: A Comparative Analysis of Mass Spectrometry and Alternative Methods
For researchers and drug development professionals pioneering RNA therapeutics and diagnostics, the precise confirmation of modified nucleotide incorporation is paramount. Among these modifications, 2-thiouracil, a sulfur-containing analog of uracil, is of significant interest for its unique properties that can enhance the therapeutic potential of RNA molecules. This guide provides an in-depth technical comparison of mass spectrometry-based analysis with other common techniques for the definitive identification and quantification of 2-thiouracil in RNA. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical evaluation to guide your selection of the most appropriate method for your research needs.
The Significance of 2-Thiouracil in RNA
The substitution of oxygen with sulfur at the C2 position of the uracil ring to form 2-thiouracil imparts distinct characteristics to the RNA molecule. Notably, 2-thiouridine (s²U), the corresponding nucleoside, is known to stabilize U:A base pairs and destabilize U:G wobble pairs.[1] This enhanced thermodynamic stability of s²U-containing RNA duplexes is a valuable attribute in the design of RNA-based therapeutics and molecular probes.[2][3] Verifying the successful and accurate incorporation of 2-thiouracil is therefore a critical quality control step in the development and manufacturing of these molecules.
Unveiling 2-Thiouracil Incorporation: A Head-to-Head Comparison
While various techniques can be employed to detect 2-thiouracil in RNA, they differ significantly in their sensitivity, specificity, and the nature of the information they provide. Here, we compare the gold-standard mass spectrometry approach with two prominent alternatives: chemical derivatization followed by sequencing and high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Chemical Derivatization + Sequencing | HPLC-UV/Fluorescence |
| Principle | Direct detection of mass-to-charge ratio of 2-thiouridine or its fragments. | Chemical modification of the thiol group, leading to a change in reverse transcription signature. | Separation of nucleosides based on physicochemical properties and detection by UV absorbance or fluorescence. |
| Specificity | Very High: Unambiguous identification based on unique mass. | Moderate to High: Dependent on the specificity of the chemical reaction and potential for off-target effects. | Moderate: Co-elution with other modified nucleosides is possible. |
| Sensitivity | High: Capable of detecting low levels of incorporation. | High: Can be sensitive, especially when coupled with next-generation sequencing. | Moderate to Low: Generally less sensitive than MS-based methods. |
| Quantification | Absolute quantification possible with stable isotope-labeled internal standards.[4] | Semi-quantitative to quantitative, but can be influenced by biases in reverse transcription and sequencing. | Quantitative, but requires well-resolved peaks and accurate calibration curves. |
| Sequence Context | Can provide information on the location of the modification within short RNA fragments ("bottom-up" approach).[5] | Provides direct sequence-level information about the location of the modification. | No sequence context is provided. |
| Throughput | Moderate: Sample preparation can be time-consuming. | High: Amenable to high-throughput sequencing platforms. | High: Suitable for analyzing multiple samples in series. |
| Instrumentation | Requires specialized and expensive mass spectrometry equipment. | Requires standard molecular biology and sequencing instrumentation. | Requires a standard HPLC system with a UV or fluorescence detector. |
The Gold Standard: Mass Spectrometry-Based Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the most definitive method for confirming and quantifying 2-thiouracil incorporation in RNA.[6] This approach relies on the precise measurement of the mass-to-charge ratio (m/z) of the constituent nucleosides or small oligonucleotide fragments, allowing for unambiguous identification.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a typical "bottom-up" approach for the analysis of 2-thiouracil incorporation in RNA using LC-MS/MS.[5]
1. RNA Isolation and Purification:
-
Rationale: To remove contaminants that could interfere with enzymatic digestion and mass spectrometry analysis.
-
Protocol:
-
Isolate total RNA from the sample using a commercially available kit or a standard phenol-chloroform extraction protocol.
-
Assess the purity and integrity of the RNA using UV spectrophotometry (A260/A280 and A260/A230 ratios) and gel electrophoresis.
-
2. Enzymatic Digestion of RNA:
-
Rationale: To break down the RNA polymer into individual nucleosides or small oligonucleotides that can be readily analyzed by mass spectrometry. A cocktail of nucleases is used to ensure complete digestion.
-
Protocol:
-
In a sterile microcentrifuge tube, combine the purified RNA (typically 1-10 µg) with a nuclease cocktail (e.g., Nuclease P1, followed by bacterial alkaline phosphatase).
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a sufficient duration (e.g., 2-4 hours) to ensure complete digestion.
-
Terminate the reaction by heat inactivation or by adding a chelating agent like EDTA.
-
3. Liquid Chromatography Separation:
-
Rationale: To separate the complex mixture of nucleosides prior to their introduction into the mass spectrometer. This reduces ion suppression and allows for more accurate quantification.
-
Protocol:
-
Inject the digested RNA sample onto a reverse-phase C18 HPLC column.
-
Elute the nucleosides using a gradient of a suitable mobile phase (e.g., water with a small amount of formic acid and an organic solvent like acetonitrile).
-
4. Mass Spectrometry Analysis:
-
Rationale: To detect and identify the separated nucleosides based on their unique mass-to-charge ratios. Tandem mass spectrometry (MS/MS) is used to fragment the parent ions, providing further structural confirmation.
-
Protocol:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to detect the protonated molecular ion of 2-thiouridine ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS or MS²) on the parent ion of 2-thiouridine to generate characteristic fragment ions. The fragmentation pattern serves as a definitive confirmation of its identity.
-
For quantification, a multiple reaction monitoring (MRM) method can be developed to specifically monitor the transition of the 2-thiouridine parent ion to a specific fragment ion.[4]
-
Visualizing the Workflow
Caption: Workflow for 2-thiouracil analysis by LC-MS/MS.
Alternative Approaches: Expanding the Toolkit
While mass spectrometry offers unparalleled specificity, other methods can provide valuable information, particularly in high-throughput screening or when sequence context is the primary interest.
Chemical Derivatization Followed by Sequencing
This method leverages the reactive thiol group of 2-thiouracil for chemical modification.[7]
-
Principle: The thiol group of 2-thiouracil can be alkylated with reagents like iodoacetamide.[7] This chemical modification alters the base-pairing properties of the nucleotide, leading to misincorporation or termination during reverse transcription. These changes can then be detected by sequencing.
-
Advantages: Provides direct information about the location of the 2-thiouracil modification within the RNA sequence. It is also adaptable to high-throughput sequencing platforms.[8]
-
Limitations: The efficiency and specificity of the chemical derivatization reaction are critical. Incomplete or off-target reactions can lead to inaccurate results. Quantification can also be challenging due to biases inherent in reverse transcription and sequencing.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC can be used to separate and quantify the nucleoside composition of an RNA sample.
-
Principle: After enzymatic digestion of the RNA to its constituent nucleosides, the mixture is separated by HPLC. Each nucleoside has a characteristic retention time and UV absorbance spectrum, allowing for its identification and quantification.
-
Advantages: It is a relatively straightforward and widely available technique. It is also suitable for high-throughput analysis of multiple samples.
-
Limitations: The resolution of the HPLC separation is crucial to distinguish 2-thiouridine from other canonical and modified nucleosides. Co-elution can lead to inaccurate quantification. This method is generally less sensitive than mass spectrometry and does not provide any sequence context.[4]
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for confirming 2-thiouracil incorporation in RNA depends on the specific research question and available resources. For unambiguous identification and precise absolute quantification, LC-MS/MS is the unequivocal gold standard . Its high specificity and sensitivity make it the method of choice for quality control in therapeutic RNA development and for detailed mechanistic studies.
Chemical derivatization followed by sequencing is a powerful alternative when the primary goal is to map the location of 2-thiouracil modifications within the RNA sequence, especially in a high-throughput manner. Finally, HPLC-UV/fluorescence offers a simpler, more accessible option for routine analysis and relative quantification when the highest level of specificity is not required.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the accuracy and reliability of their findings in the exciting and rapidly advancing field of RNA research and therapeutics.
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Duszczyk, M. M., et al. Effect of 2-thiouracil on RNA and protein synthesis in synchronous and asynchronous infections of tobacco mosaic virus. Journal of General Virology. 1978;40(2):285-293. [Link]
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Tupý, J. The effect of 2-thiouracil on RNA synthesis in pollen tubesof Nicotiana alata. Biologia Plantarum. 1971;13:281-290. [Link]
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Russell, D. H., et al. Detection of RNA nucleoside modifications with the uridine-specific ribonuclease MC1 from Momordica charantia. RNA. 2016;22(6):941-951. [Link]
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Abeysirigunawardena, S. C., et al. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research. 2015;43(19):9114-9125. [Link]
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A Head-to-Head Comparison of 2-Thiouracil and 4-Thiouracil for Nascent RNA Labeling
In the dynamic landscape of RNA biology, the ability to isolate and characterize newly transcribed RNA is paramount to understanding the intricacies of gene regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for capturing these nascent transcripts. Among the most utilized analogs are the thiosubstituted uracil derivatives, 2-thiouracil and 4-thiouracil. While both serve the fundamental purpose of tagging newly synthesized RNA, their distinct chemical and photophysical properties lend them to different applications, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparative analysis of 2-thiouracil and 4-thiouracil, offering researchers the insights needed to select the optimal tool for their experimental goals.
Chemical and Photophysical Properties: A Tale of Two Isomers
At a glance, 2-thiouracil (2TU) and 4-thiouracil (4TU) are structural isomers, differing only in the position of the sulfur atom on the pyrimidine ring. This subtle difference, however, has profound implications for their behavior and utility in RNA labeling experiments.
Caption: Chemical structures of 2-thiouracil and 4-thiouracil.
The most striking difference between the two isomers lies in their photophysical properties. 4-thiouracil exhibits a significantly higher triplet population quantum yield and is more efficient at generating singlet oxygen upon UV irradiation compared to 2-thiouracil.[1] This makes 4-thiouracil a superior photosensitizer, a critical feature for applications involving UV-induced crosslinking.
| Property | 2-Thiouracil (2TU) | 4-Thiouracil (4TU) | Reference |
| Triplet Population Quantum Yield (ΦISC) | Lower | Higher (near unity, ~0.90) | [1] |
| Singlet Oxygen Formation Yield (ΦΔ) | Lower | Higher (~0.49) | [1] |
| Phosphorescence Yield (ΦPh) | Higher | Lower (~0.15) | [1] |
| Triplet Lifetime (τ) | Shorter | Longer (~0.23 µs anaerobic) | [1] |
Table 1: Comparative Photophysical Properties of 2-Thiouracil and 4-Thiouracil.
Mechanism of Cellular Incorporation and Metabolic Pathway
Both 2-thiouracil and 4-thiouracil are taken up by cells and incorporated into newly transcribed RNA in place of uracil.[2][3] The incorporation process relies on the cellular pyrimidine salvage pathway. For cell-type-specific labeling, particularly in organisms like mice, this process can be hijacked by expressing the Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) enzyme, which efficiently converts 4-thiouracil to 4-thiouridine monophosphate, a substrate for RNA polymerases.[4][5][6]
Caption: Generalized workflow for metabolic RNA labeling.
While both are incorporated, their efficiencies differ. Studies have shown that 2-thiouracil incorporates into RNA at approximately 50% the rate of uracil.[2] The incorporation efficiency of 4-thiouracil can be quite high, with reports indicating that a significant fraction of specific transcripts can be labeled.[7] However, high concentrations of 4-thiouridine (>50µM) can be toxic and may lead to the inhibition of rRNA synthesis and processing.[8]
Impact on RNA Structure and Function: A Key Differentiator
A critical and often overlooked aspect of using nucleoside analogs is their potential to alter the properties of the RNA into which they are incorporated. Here, 2-thiouracil and 4-thiouracil exhibit opposing effects.
Incorporation of 2-thiouridine (the ribonucleoside form of 2-thiouracil) has been shown to stabilize RNA duplexes.[9] This stabilizing effect is attributed to the sulfur atom at the 2-position, which favors a C3'-endo sugar pucker, a conformation conducive to the A-form helix of an RNA duplex.[10] This property makes 2-thiouracil-modified RNAs valuable for applications in RNA interference (RNAi) and for enhancing the thermal stability of RNA probes.[10][11]
Conversely, 4-thiouridine has a destabilizing effect on RNA duplexes.[9] This can be a significant consideration in experiments where RNA structure is critical. However, some studies suggest that 4-thiouridine incorporation can increase the stability of certain pre-mRNAs against nuclease degradation.[8]
Caption: Contrasting effects of 2TU and 4TU on RNA duplex stability.
Comparative Performance and Applications
The choice between 2-thiouracil and 4-thiouracil should be guided by the specific research question.
| Feature | 2-Thiouracil | 4-Thiouracil |
| Primary Application | Studies of RNA structure, thermodynamics, and RNAi. | Nascent RNA capture, RNA-protein crosslinking (PAR-CLIP).[12] |
| Labeling Efficiency | Moderate (approx. 50% of uracil).[2] | High, but can be dose-dependent and cell-type specific.[7] |
| Cellular Perturbation | Can inhibit enzymes in RNA synthesis.[2] | High concentrations can be toxic and affect splicing and rRNA processing.[8] |
| Effect on RNA Duplex | Stabilizing.[9][10] | Destabilizing.[9] |
| Photo-crosslinking | Less efficient. | Highly efficient.[1] |
Table 2: Head-to-Head Comparison of 2-Thiouracil and 4-Thiouracil for RNA Labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling with 4-Thiouracil (4TU)
This protocol is adapted from established methods for labeling mammalian cells in culture.[13][14]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a stock solution of 4-thiouracil (e.g., 100 mM in DMSO).
-
Add 4-thiouracil to the culture medium to a final concentration of 100-200 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
Incubate for the desired labeling period (can range from minutes to hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol extraction.[14]
-
-
Biotinylation of Thio-RNA:
-
Dissolve the total RNA in an appropriate buffer.
-
Add a biotinylating agent that reacts specifically with the thiol group, such as Biotin-HPDP.
-
Incubate the reaction mixture to allow for biotinylation.
-
Remove excess biotinylating agent by chloroform extraction and ethanol precipitation.
-
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA in a binding buffer.
-
Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.
-
Wash the beads several times to remove non-biotinylated RNA.
-
Elute the captured thio-RNA from the beads using a reducing agent like DTT.
-
Protocol 2: Metabolic Labeling with 2-Thiouracil (2TU) - Considerations and Adaptations
A detailed, standardized protocol for metabolic labeling of cellular RNA with 2-thiouracil is less common in the literature compared to 4-thiouracil. However, a similar approach to the 4-thiouracil protocol can be adopted with the following considerations:
-
Concentration and Labeling Time: Due to its lower incorporation rate, higher concentrations or longer labeling times may be necessary to achieve a comparable level of labeling to 4-thiouracil. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions that balance labeling efficiency with potential cellular toxicity.
-
Toxicity: While less documented in the context of cell culture for RNA labeling, 2-thiouracil and its derivatives are known to have biological effects, including the inhibition of thyroid hormone synthesis.[15] Therefore, assessing cell viability and proliferation after 2-thiouracil treatment is essential.
-
Downstream Applications: Given its lower photo-crosslinking efficiency, 2-thiouracil is not the ideal choice for PAR-CLIP or similar techniques. Its utility shines in applications where the thermodynamic properties of the labeled RNA are of interest.
Conclusion: Making the Right Choice
The selection of 2-thiouracil versus 4-thiouracil is not a matter of one being definitively "better" than the other, but rather a question of which is "fitter for purpose."
Choose 4-thiouracil if:
-
Your primary goal is to capture and sequence nascent RNA.
-
You are performing RNA-protein crosslinking experiments (e.g., PAR-CLIP).
-
You require high labeling efficiency in a short period.
Choose 2-thiouracil if:
-
You are studying the effects of base modifications on RNA duplex stability and structure.
-
You are designing modified siRNAs or RNA probes with enhanced thermal stability.
-
Your experimental system is sensitive to the duplex-destabilizing effects of 4-thiouracil.
By understanding the fundamental differences in their chemical properties, incorporation efficiencies, and impacts on RNA structure, researchers can make informed decisions to leverage the unique strengths of each of these valuable tools in their exploration of the transcriptome.
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D'Alonzo, D., et al. (2017). Toward Time-Resolved Analysis of RNA Metabolism in Archaea Using 4-Thiouracil. Frontiers in Microbiology, 8, 249. [Link]
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Assessing the Specificity of 2-Thiouracil as a Neuronal Nitric Oxide Synthase Inhibitor: A Comparative Guide
In the landscape of neurodegenerative disease research and the development of novel therapeutics, the selective inhibition of neuronal nitric oxide synthase (nNOS) stands as a critical area of investigation. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, making the identification of potent and specific inhibitors a paramount goal.[1][2] This guide provides an in-depth technical assessment of 2-thiouracil as a selective nNOS inhibitor, comparing its performance with other established alternatives. We will delve into the mechanistic underpinnings of its selectivity, provide robust experimental data for comparison, and offer detailed protocols for independent validation.
The Critical Role of NOS Isoform Selectivity
Nitric oxide is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While these isoforms share structural similarities, they differ in their regulation, cellular localization, and physiological roles. Consequently, non-selective inhibition of NOS isoforms can lead to undesirable side effects. For instance, inhibition of eNOS can compromise its crucial role in maintaining cardiovascular homeostasis, potentially leading to hypertension.[3] Therefore, the development and rigorous evaluation of isoform-specific inhibitors are essential for therapeutic advancement.
2-Thiouracil: A Selective nNOS Inhibitor
2-Thiouracil, a compound historically used as an antithyroid drug, has emerged as a selective inhibitor of nNOS.[4] This section will explore its mechanism of action and specificity profile.
Mechanism of Action
2-Thiouracil acts as a competitive inhibitor of nNOS with a reported inhibitory constant (Ki) of 20 µM.[4] Its inhibitory action appears to be multifaceted, interfering with both substrate (L-arginine) and tetrahydrobiopterin (BH4) binding to the enzyme.[4] Notably, 2-thiouracil has been shown to antagonize the BH4-induced dimerization of nNOS, a critical step for enzyme activation.[4] Furthermore, it can inhibit the production of hydrogen peroxide (H₂O₂) by nNOS in the absence of L-arginine and BH4.[4] This distinct mechanism of action, targeting both substrate/cofactor binding and enzyme dimerization, provides a strong rationale for its inhibitory effects.
Specificity Profile
A key attribute of 2-thiouracil is its reported selectivity for nNOS over the other NOS isoforms. Studies have indicated that 2-thiouracil is inactive against both eNOS and iNOS at concentrations where it effectively inhibits nNOS.[4] This high degree of selectivity is a significant advantage, potentially minimizing off-target effects associated with broader NOS inhibition.
Comparative Analysis of nNOS Inhibitors
To provide a comprehensive perspective, it is crucial to compare the performance of 2-thiouracil with other commonly used nNOS inhibitors. The following table summarizes the inhibitory potency (IC50 or Ki) and selectivity of 2-thiouracil and a selection of alternative compounds against the three NOS isoforms.
| Inhibitor | nNOS (IC50/Ki) | eNOS (IC50/Ki) | iNOS (IC50/Ki) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| 2-Thiouracil | 20 µM (Ki) | Inactive | Inactive | High | High | [4] |
| Nω-Propyl-L-arginine (L-NPA) | - | - | - | - | - | [5] |
| 7-Nitroindazole (7-NI) | - | - | - | - | - | [5] |
| Compound 1400W | - | - | - | - | - | [6] |
| AR-R 17477 (Thiophenecarboximidamide derivative) | 35 nM (IC50) | ~3.5 µM (calculated) | ~5 µM (calculated) | ~100-fold | ~143-fold | [6] |
| Dipeptide Inhibitor (Compound 6 in source) | - | - | - | ~1500-fold | - | [6] |
Note: The table is populated with available data. Direct comparative studies under identical experimental conditions are ideal for precise evaluation. The selectivity is calculated as the ratio of IC50/Ki values (eNOS or iNOS versus nNOS).
Visualizing the Nitric Oxide Signaling Pathway and Inhibition
To better understand the context of nNOS inhibition, the following diagrams illustrate the nitric oxide signaling pathway and the general mechanism of competitive inhibition.
Caption: The neuronal nitric oxide signaling pathway.
Caption: A typical experimental workflow for assessing nNOS inhibitor specificity.
Experimental Protocols for Assessing Inhibitor Specificity
To ensure the trustworthiness and reproducibility of findings, it is imperative to employ well-validated experimental protocols. This section provides detailed methodologies for key assays used to assess the specificity of nNOS inhibitors.
In Vitro NOS Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the conversion of nitrate to nitrite by nitrate reductase, followed by the colorimetric detection of nitrite using the Griess reagent.[7][8]
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Tetrahydrobiopterin (BH4)
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
Test inhibitor (e.g., 2-thiouracil) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in NOS Assay Buffer. Keep enzymes and cofactors on ice.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
NOS Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
A mixture of cofactors (NADPH, Calmodulin, BH4)
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
-
Initiate the Reaction: Add L-arginine to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the Reaction: Stop the reaction by adding a suitable reagent (as specified by the kit manufacturer) or by heat inactivation.
-
Nitrate to Nitrite Conversion: Add nitrate reductase and incubate to convert all nitrate produced to nitrite.
-
Colorimetric Detection: Add Griess Reagents 1 and 2 to each well.
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value for each NOS isoform.
Cell-Based Assay for nNOS Inhibition
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy and cell permeability.[9]
Materials:
-
HEK293 cells stably overexpressing nNOS (or other suitable cell line)
-
Cell culture medium and supplements
-
Calcium ionophore (e.g., A23187)
-
Test inhibitor
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the nNOS-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor (or vehicle control) for a predetermined time.
-
Stimulation: Induce nNOS activity by adding a calcium ionophore to the culture medium.
-
Incubation: Incubate the cells for a specific period to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrite Measurement: Measure the nitrite concentration in the supernatant using the Griess reagent as described in the in vitro assay protocol.
-
Data Analysis: Determine the IC50 of the inhibitor in the cell-based system.
Discussion of Off-Target Effects
While high selectivity for the target enzyme is crucial, it is also important to consider potential off-target effects of any inhibitor. For 2-thiouracil, its historical use as an antithyroid agent indicates a known off-target activity on thyroid peroxidase. Researchers should be mindful of this when interpreting results, especially in in vivo studies. Comprehensive off-target screening against a panel of receptors and enzymes is recommended for any lead compound to build a complete safety and specificity profile. Some nNOS inhibitors have been reported to interact with dopamine and serotonin receptors, highlighting the importance of broad profiling.[3]
Conclusion
The available evidence strongly suggests that 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase, with a distinct mechanism of action that differentiates it from many arginine-based inhibitors.[4] Its inactivity against eNOS and iNOS makes it a valuable tool for researchers investigating the specific roles of nNOS in health and disease. However, as with any inhibitor, a thorough and rigorous assessment of its specificity is paramount. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently evaluate 2-thiouracil and other nNOS inhibitors in their own experimental settings. The quest for highly selective nNOS inhibitors remains a dynamic field of research, and a comprehensive understanding of the available tools is essential for continued progress.
References
-
Palumbo, A., d'Ischia, M., & Misuraca, G. (2000). 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. FEBS Letters, 485(1), 109-112. [Link]
-
Poulos, T. L., & Li, H. (2017). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Accounts of chemical research, 50(4), 891–899. [Link]
-
Li, H., & Poulos, T. L. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society reviews, 43(19), 6714–6730. [Link]
-
Boumezber, S., & Yelekçi, K. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Wikipedia. (2023). Nitric oxide synthase. In Wikipedia. [Link]
-
MDPI. (2023). Gene Therapy for Heart Failure: Impact on Mitochondrial Dysfunction. [Link]
-
Fedorov, A. A., et al. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2014, 1-16. [Link]
-
Nakane, M., et al. (1998). Discovery of novel inhibitors of inducible nitric oxide synthase. Japanese journal of pharmacology, 78(3), 393–396. [Link]
-
ResearchGate. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]
-
Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit. [Link]
-
Golebiewska, K., et al. (2015). 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. Nucleic acids research, 43(1), 249–263. [Link]
-
Igarashi, J., et al. (2009). A cellular model for screening neuronal nitric oxide synthase inhibitors. PloS one, 4(1), e4225. [Link]
-
Sedeek, M., et al. (2013). The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls. Antioxidants & redox signaling, 20(17), 2741–2754. [Link]
-
ResearchGate. (n.d.). Nitric oxide signaling pathway. [Link]
-
ResearchGate. (2016). Differential Selectivity of Rat's nNOS-Selective Inhibitors in Human. [Link]
-
ACS Publications. (2017). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. [Link]
-
JoVE. (2023). Video: Nitric Oxide Signaling Pathway. [Link]
-
News-Medical. (2024). What are nNOS inhibitors and how do they work? [Link]
-
NIH. (2012). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. [Link]
Sources
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Comparative Guide: Cross-Validation of 2-Thiouracil Labeling with Alternative Transcription Analysis Methods
Executive Summary
Biosynthetic labeling of nascent RNA using 2-thiouracil (2-TU) is a powerful method for isolating cell-type-specific transcripts from complex tissues. By expressing the Toxoplasma gondii enzyme Uracil Phosphoribosyltransferase (UPRT) in target cells, researchers can "tag" newly synthesized RNA with 2-TU, which is subsequently biotinylated and purified.
However, the fidelity of this method relies on strict validation. This guide provides a rigorous cross-validation framework, comparing 2-TU labeling ("TU-tagging") against 4-thiouridine (4sU) metabolic labeling and Total RNA-seq . We define the protocols, quality metrics, and bioinformatic signatures required to distinguish true nascent transcription from background noise and steady-state contamination.
Mechanistic Principles & Specificity
Unlike 4sU, which is incorporated by ubiquitous endogenous enzymes (uridine kinase), 2-TU is a poor substrate for mammalian salvage pathways. It requires the exogenous UPRT enzyme to convert 2-TU into 2-thio-UMP, which is then phosphorylated and incorporated into RNA. This enzymatic bottleneck provides the spatial specificity (cell-type targeting) but introduces variable labeling efficiency that must be validated.
Diagram 1: The UPRT-Mediated Labeling Pathway
This diagram illustrates the enzymatic conversion required for 2-TU incorporation, contrasting it with the ubiquitous uptake of 4sU.
Caption: 2-TU requires exogenous UPRT for conversion to Thio-UMP, whereas 4sU bypasses this step, labeling all cells indiscriminately.
Methodological Landscape: 2-TU vs. Alternatives
To validate 2-TU data, one must understand how it differs from the "Gold Standards." The table below compares 2-TU tagging with 4sU metabolic labeling and standard Total RNA-seq.
| Feature | 2-TU Tagging (UPRT) | 4sU Metabolic Labeling | Total RNA-seq |
| Primary Utility | Cell-type specific nascent RNA in complex tissue.[1] | Global nascent RNA kinetics (synthesis/decay).[2] | Steady-state abundance (Snapshot). |
| Temporal Resolution | High (Pulse: 1–4 hours). | Very High (Pulse: 5–60 mins). | None (Accumulated history). |
| Specificity | High (Restricted to UPRT+ cells). | Low (Labels all cells). | Low (All RNA). |
| Background Noise | Moderate (Endogenous salvage in some tissues). | Low (High incorporation efficiency). | N/A |
| Toxicity | Potential rRNA inhibition at >1mM. | Splicing inhibition at high conc.[3] | None. |
| Validation Metric | Enrichment over Input (Total RNA). | Conversion rate (SLAM-seq) or Enrichment. | Exon/Intron reads. |
Experimental Validation Protocols
Scientific Integrity Note: A 2-TU experiment is not valid unless you prove that the purified RNA is (A) newly synthesized and (B) specifically enriched from the target cells.
Protocol A: 2-TU Pulse-Chase & Biotinylation
Standardized workflow for generating the "Target" sample.
-
Pulse: Incubate UPRT+ cells/tissues with 0.2 – 1.0 mM 2-TU for 2–4 hours.
-
Control: Mock-treated UPRT+ cells (No 2-TU).
-
Control: Wild-type cells (No UPRT) + 2-TU (measures background uptake).
-
-
Lysis: Trizol extraction. Add 0.1 mM DTT to prevent oxidation of thiol groups.
-
Biotinylation:
-
Mix 50-100 μg Total RNA with EZ-Link Biotin-HPDP (0.2 mg/mL) in biotinylation buffer (10 mM Tris pH 7.4, 1 mM EDTA).
-
Incubate 1.5 hours at RT in the dark with rotation.
-
-
Purification:
-
Remove free biotin using Chloroform:Isoamyl alcohol extraction.
-
Incubate RNA with Streptavidin C1 magnetic beads .
-
CRITICAL STEP: Wash beads 3x with High Salt Wash Buffer (100 mM Tris pH 7.4, 10 mM EDTA, 1 M NaCl, 0.05% Tween-20) to remove non-specific binding.
-
-
Elution: Elute RNA with 100 mM DTT (cleaves the disulfide bond).
Protocol B: Cross-Validation with Total RNA (The "Input")
Every 2-TU experiment must be paired with a Total RNA-seq library from the same lysate (the "Input").
-
Aliquot Input: Before adding biotin, save 10% of the Total RNA.
-
Library Prep: Prepare libraries for both "Eluate" (2-TU) and "Input" (Total) using the same kit (e.g., rRNA depletion).
-
Bioinformatic Validation:
-
Calculate the Enrichment Factor :
. -
Expectation: Short-lived transcripts (transcription factors, IEGs) should show positive enrichment. Stable housekeeping genes (GAPDH, ACTB) should show lower enrichment or depletion compared to steady-state.
-
Protocol C: Intron Analysis (Nascent Signature)
Since 2-TU captures RNA immediately after transcription, it should contain more unspliced pre-mRNA than Total RNA.
-
Map reads to the genome using a splice-aware aligner (STAR/HISAT2).
-
Quantify reads aligning to Introns vs. Exons .
-
Validation Metric: The 2-TU sample must show a significantly higher Intron/Exon ratio than the Total RNA Input.
-
Target: >20-30% intronic reads in 2-TU vs. <5-10% in Total RNA (polyA selected).
-
Workflow Visualization
This diagram outlines the parallel processing required for rigorous cross-validation.
Caption: Parallel processing of Input (Steady-State) and Eluate (Nascent) is essential for calculating enrichment factors.
Data Analysis & Troubleshooting
Quantitative Validation Metrics
When analyzing your data, organize your results into a validation table.
| Metric | Expected Result (2-TU Eluate) | Expected Result (Total RNA Input) | Interpretation of Failure |
| Intronic Read % | 25% - 40% | < 10% (if PolyA) | Low intronic reads in 2-TU suggests contamination with steady-state RNA (wash failure). |
| Correlation ( | 0.6 - 0.8 (vs Input) | 1.0 | High correlation (>0.95) with Input means no enrichment occurred. |
| Housekeeping Genes | Low Enrichment | High Abundance | High levels of GAPDH in 2-TU indicates non-specific bead binding. |
| IEG Enrichment | High (>2-fold) | Low/Moderate | Failure to enrich Immediate Early Genes (IEGs) suggests the pulse was too long or labeling failed. |
Senior Scientist Insights (Troubleshooting)
-
The "Sticky" Background:
-
Issue: RNA binds non-specifically to streptavidin beads.
-
Solution: Pre-clear the RNA with plain beads (no streptavidin) before the actual pull-down. Always use the heated wash step (65°C for 5 mins) if using high-affinity streptavidin, or high-salt washes at room temp.
-
-
Disulfide Instability:
-
Issue: The S-S bond between RNA and Biotin is reversible.
-
Solution: Avoid reducing agents (DTT, mercaptoethanol) in all buffers until the elution step. Ensure your Trizol extraction does not carry over reducing agents.
-
-
Toxicity Check:
-
Issue: 2-TU can inhibit rRNA synthesis.
-
Validation: Run a Bioanalyzer trace on your Input RNA. If the 28S/18S ratio is degraded compared to untreated controls, your 2-TU concentration is toxic. Lower it to 0.2 mM and extend the pulse time.
-
References
-
Cleary, M. D., et al. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay.[2][4][5] Nature Biotechnology, 23(2), 232–237.[2] Link
-
Gay, L., et al. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA.[6] Genes & Development, 27(1), 98–115.[7][8] Link
-
Miller, M. R., et al. (2009). A simple method for isolating RNA from specific cell types in complex tissues. Methods in Enzymology, 451, 81-103. Link
-
Dölken, L., et al. (2008). High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay. RNA, 14(9), 1959–1972. Link
-
Baptista, M. A. P., & Havens, M. A. (2022). Metabolic Labeling of RNA using 4-Thiouridine.[2] Bio-protocol, 12(3), e4308. Link
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- 1. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Comparative Guide: 2-Thiouracil Derivatives vs. 5-Fluorouracil (5-FU) in Anticancer Therapy
Executive Summary
While 5-Fluorouracil (5-FU) remains a cornerstone antimetabolite in oncology (particularly for colorectal and breast cancers), its clinical utility is increasingly limited by high systemic toxicity, poor selectivity, and the rapid emergence of drug resistance.
2-Thiouracil derivatives have emerged as a superior alternative scaffold. Unlike 5-FU, which primarily acts as a "suicide substrate" for thymidylate synthase, novel thiouracil hybrids (e.g., sulfonamides, Schiff bases, and chalcones) function as multi-target agents . Recent data indicates these derivatives often surpass 5-FU in potency (lower IC50) while offering improved Selectivity Indices (SI) by targeting specific kinases (EGFR, VEGFR-2) and metabolic enzymes (Carbonic Anhydrase IX) rather than indiscriminately disrupting DNA synthesis.
This guide provides a data-driven comparison of these two distinct chemical classes, supported by experimental protocols and mechanistic insights.
Mechanistic Divergence: Antimetabolite vs. Multi-Target Inhibition
The fundamental difference between 5-FU and 2-thiouracil derivatives lies in their mode of action (MOA). 5-FU is a classic antimetabolite; 2-thiouracil derivatives are increasingly designed as targeted small-molecule inhibitors.
5-Fluorouracil (The Standard)
-
Primary Target: Thymidylate Synthase (TS).
-
Mechanism: Converted intracellularly to FdUMP, which forms a ternary complex with TS and folate, blocking dTMP synthesis. This leads to "thymineless death."
-
Secondary Mechanism: Incorporation of FUTP into RNA and FdUTP into DNA, causing catastrophic damage.
2-Thiouracil Derivatives (The Challengers)
-
Primary Targets: Receptor Tyrosine Kinases (EGFR, VEGFR-2), Cyclin-Dependent Kinases (CDK2), and Carbonic Anhydrase (CA-IX/XII).
-
Mechanism: The thiouracil moiety serves as a bioisostere for the pyrimidine ring of ATP, allowing these derivatives to dock into the ATP-binding pockets of kinases.
-
Advantage: Dual-targeting capability (e.g., EGFR + CA-IX inhibition) reduces the likelihood of resistance.
Pathway Visualization
The following diagram contrasts the catastrophic DNA damage pathway of 5-FU with the signaling modulation of Thiouracil derivatives.
Figure 1: Mechanistic divergence between 5-FU (left) and 2-Thiouracil Derivatives (right). Note the shift from metabolic disruption to targeted signaling inhibition.
Comparative Efficacy Analysis
The following data aggregates findings from recent comparative studies (2018–2024), specifically focusing on derivatives containing sulfonamide or chalcone moieties.
IC50 Comparison (µM)
Lower values indicate higher potency.
| Cell Line | Cancer Type | 5-FU (Control) | Thiouracil-Sulfonamide (Hybrid 6e) | Chalcone-Thienopyrimidine (Hybrid 3b) | Performance Verdict |
| MCF-7 | Breast Adenocarcinoma | 16.96 ± 1.2 | 7.94 ± 0.5 | 4.20 ± 0.3 | Thiouracil Superior (>2x potency) |
| HepG2 | Hepatocellular Carcinoma | 8.90 ± 0.8 | 12.10 ± 1.1 | 3.50 ± 0.2 | Mixed (Hybrid 3b is superior; 6e is comparable) |
| HCT-116 | Colorectal Carcinoma | 12.50 ± 1.5 | 5.68 ± 0.4 | N/A | Thiouracil Superior |
| A549 | Lung Carcinoma | 16.96 ± 1.8 | 15.80 ± 1.2 | N/A | Comparable |
Selectivity Index (SI)
SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates a safer drug.
-
5-Fluorouracil: Typically exhibits an SI of 1.5 – 3.0 , indicating significant toxicity to normal proliferating cells (e.g., WI-38 fibroblasts).
-
2-Thiouracil Derivatives: Optimized hybrids often achieve an SI of >10 .
-
Data Point: Thiouracil-sulfonamide derivative 6e showed no significant cytotoxicity against WI-38 normal cells at concentrations up to 100 µM, suggesting a much wider therapeutic window.
-
Experimental Protocols for Validation
To replicate these comparisons in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.
In Vitro Cytotoxicity Workflow (MTT Assay)
This protocol is designed to minimize edge effects and metabolic variance.
-
Seeding: Seed tumor cells (MCF-7/HepG2) at
cells/well in 96-well plates. -
Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Treatment:
-
Dissolve 2-thiouracil derivatives in DMSO (keep final DMSO < 0.1%).
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Include 5-FU as the positive control and untreated cells as negative control.
-
-
Incubation: Treat for 48 hours.
-
Development: Add MTT reagent (5 mg/mL in PBS) for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Molecular Docking Validation (In Silico)
Before synthesis, validate the binding potential of the thiouracil derivative against EGFR or VEGFR-2.
-
Protein Prep: Retrieve PDB ID: 4HJO (EGFR) or 4ASD (VEGFR-2). Remove water molecules and co-crystallized ligands.
-
Ligand Prep: Draw 2-thiouracil derivative structure; minimize energy (MMFF94 force field).
-
Grid Generation: Define the active site box centered on the native ligand (ATP binding pocket).
-
Docking: Use AutoDock Vina. Set exhaustiveness to 8.
-
Analysis: Look for H-bonds with key residues (e.g., Met793 in EGFR). A binding energy < -8.5 kcal/mol suggests high potential.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for assessing novel thiouracil derivatives.
Conclusion and Outlook
The transition from 5-FU to 2-thiouracil derivatives represents a shift from cytotoxicity to targeted therapy .
-
Efficacy: Novel thiouracil-chalcone and sulfonamide hybrids demonstrate superior potency (IC50 < 5 µM) in resistant cell lines (HepG2, MCF-7) compared to 5-FU.
-
Safety: The ability to modify the N1 and C2 positions of the thiouracil ring allows for the tuning of lipophilicity (LogP), resulting in better membrane permeability and reduced off-target toxicity (higher SI).
-
Future Direction: Research should focus on dual-inhibitors (e.g., EGFR/CA-IX inhibitors) to tackle hypoxic tumors where 5-FU efficacy is traditionally poor.
References
-
Awad, S. M., et al. (2018).[1] Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 2-Thiouracil Sulfonamide Derivatives.[1] Pharmacophore.[1][2][3][4]
-
Sanduja, M., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science.[2][5]
-
Al-Warhi, T., et al. (2023).[6] Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells.[7] NIH PubMed Central.
-
El-Khouly, A., et al. (2024).[3][8][9] Identification of thienopyrimidine derivatives tethered with sulfonamide and other moieties as carbonic anhydrase inhibitors.[3] Bioorganic Chemistry.[1][3][4]
-
Abd El-All, A. S., et al. (2016). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition. NIH PubMed Central.
Sources
- 1. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. chemrj.org [chemrj.org]
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- 8. Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of RNA-Protein Interactions Identified Using Thiouracil (TU) Crosslinking
Executive Summary
The identification of RNA-protein interactions (RPIs) has been revolutionized by PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation).[1] While 4-thiouridine (4-SU) is the standard global labeling agent, Thiouracil (TU) crosslinking —specifically utilizing the 4-thiouracil (4-TU) isomer in conjunction with Uracil Phosphoribosyltransferase (UPRT) —offers a critical advantage: cell-type specificity .[2]
This guide addresses the validation of interactions identified via the UPRT-TU pathway. Because this method relies on the enzymatic conversion of a nucleobase (TU) to a nucleotide (thio-UMP) in vivo, validation requires distinct checkpoints compared to standard 4-SU or UV-254nm CLIP. This document outlines the mechanistic differences, comparative performance, and a dual-pillar validation strategy (Bioinformatic & Experimental) to ensure your "hits" are biological realities, not technical artifacts.
Part 1: The Mechanistic Edge of TU-Tagging
To validate your data, you must understand the source of your signal. Unlike 4-SU, which enters all cells via equilibrative nucleoside transporters, 2-thiouracil (2-TU) and 4-thiouracil (4-TU) are "Trojan horse" substrates.
Critical Chemistry Clarification: 2-TU vs. 4-TU
-
4-Thiouracil (4-TU): The standard for PAR-CLIP. It is converted by UPRT into 4-thiouridine (s4U) triphosphate. It absorbs UV at 365 nm , allowing crosslinking with minimal cellular damage and generating the diagnostic T-to-C transition during cDNA synthesis.
-
2-Thiouracil (2-TU): Absorbs UV at lower wavelengths (~270–290 nm). Crosslinking with 2-TU often requires more damaging UV (closer to 254 nm) and does not efficiently generate the T-to-C signature used for bioinformatic filtering.
-
Assumption: This guide focuses on the UPRT-mediated 4-TU method (often colloquially referred to as TU-tagging) as it is the only workflow permitting high-fidelity PAR-CLIP validation.
The UPRT Pathway
The specificity of this system relies on the expression of Toxoplasma gondii UPRT (TgUPRT) in your target cells.
Figure 1: The mechanism of UPRT-mediated Thiouracil labeling. Specificity is achieved because non-target cells cannot convert the nucleobase 4-TU into a nucleotide.
Part 2: Comparative Analysis
Why use TU-tagging over standard methods? The choice dictates the validation burden.
| Feature | TU-Crosslinking (UPRT + 4-TU) | Standard PAR-CLIP (4-SU) | UV-CLIP (254 nm) |
| Specificity | High (Cell-type specific) | Low (Global labeling) | Low (Global labeling) |
| Crosslink Efficiency | High (via 365 nm) | High (via 365 nm) | Low (requires 254 nm) |
| Cellular Toxicity | Low (365 nm is gentle) | Low (365 nm is gentle) | High (DNA damage/Apoptosis) |
| Diagnostic Mutation | Yes (T-to-C) | Yes (T-to-C) | No (Deletions/Truncations) |
| Validation Challenge | Verifying UPRT expression | Distinguishing background | Low efficiency = High noise |
| Best For | In vivo tissue (brain, tumor) | Cell culture (homogeneous) | Unlabeled/Human tissue |
Part 3: Bioinformatic Validation (The First Filter)
Before touching a pipette for validation, you must validate the sequencing data in silico. The hallmark of 4-TU crosslinking is the T-to-C transition .[3]
The Diagnostic Signature
Upon 365 nm irradiation, the sulfur group in 4-thiouridine crosslinks to aromatic amino acids (Phe, Tyr, Trp) or reacts with oxygen. During Reverse Transcription (RT), the crosslinked base pairs with Guanine instead of Adenine. In the final cDNA, this manifests as a Cytosine (C) where a Thymine (T) should be.
Validation Criteria:
-
Transition Rate: A true interaction site should show a T-to-C mutation frequency of 20–80% in the reads mapping to that cluster.
-
Signal-to-Noise: Compare the T-to-C rate in your CLIP clusters against the background T-to-C rate of non-crosslinked RNA (usually <1%).
-
Motif Centering: The T-to-C site should align with the known or de novo consensus motif of the RBP.
Part 4: Experimental Validation Protocols
Bioinformatics provides a hypothesis; wet-lab experiments provide proof. Use these two orthogonal protocols to validate TU-identified interactions.
Protocol A: Differential RIP-qPCR (The Specificity Check)
This protocol validates that the interaction is occurring in your specific cell type and confirms the binding identified by sequencing.
Principle: If the interaction is real, immunoprecipitation of the RBP should enrich the target RNA significantly more than an IgG control. By using UPRT+ vs. UPRT- cells, you also control for background.
Workflow:
-
Lysate Preparation:
-
Lyse UPRT+ cells (treated with 4-TU) and Wildtype cells (treated with 4-TU) in Polysome Lysis Buffer (100 mM KCl, 5 mM MgCl2, 10 mM HEPES pH 7.0, 0.5% NP-40, 1 mM DTT, RNase inhibitors).
-
-
Immunoprecipitation:
-
Incubate lysates with magnetic beads coupled to anti-RBP antibody (and IgG control) for 4 hours at 4°C.
-
-
Washing:
-
Wash 4x with NT2 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40).
-
Crucial Step: Do not use stringent washes (urea/high salt) used in CLIP; RIP detects native complexes.
-
-
Elution & RNA Extraction:
-
Digest protein with Proteinase K. Extract RNA using Acid Phenol:Chloroform.
-
-
qPCR Validation:
-
Design primers flanking the "peak" identified in your TU-CLIP data.
-
Calculate Fold Enrichment :
(IP vs Input) over (IgG vs Input).
-
Success Metric: Target RNA enrichment >5-fold over IgG, with specific enrichment in UPRT+ samples if using biotin-streptavidin pulldown variants.
Protocol B: EMSA (The Gold Standard for Direct Binding)
CLIP shows proximity; Electrophoretic Mobility Shift Assay (EMSA) proves direct physical interaction.
Workflow:
-
Probe Design:
-
Synthesize a biotinylated RNA oligo (30–50 nt) matching the sequence of your TU-CLIP hit (containing the T-to-C site).
-
Synthesize a Mutant Probe where the putative binding motif is scrambled.
-
-
Protein Purification:
-
Use recombinant RBP (purified from E. coli or HEK293) to ensure no bridging proteins are present.
-
-
Binding Reaction:
-
Mix 20 fmol Probe + increasing RBP concentration (0, 10, 50, 100, 500 nM).
-
Buffer: 10 mM HEPES pH 7.3, 20 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% Glycerol.
-
Critical Control: Add 100x excess unlabeled "Cold Competitor" wildtype RNA (should abolish shift) and Mutant RNA (should not abolish shift).
-
-
Electrophoresis:
-
Run on a 4–6% Native Polyacrylamide Gel (0.5x TBE) at 4°C.
-
-
Detection:
-
Transfer to nylon membrane, crosslink, and detect via Chemiluminescent Nucleic Acid Detection Module (Streptavidin-HRP).
-
Success Metric: A clear "shift" (retarded migration) of the RNA-protein complex that is dose-dependent and specific (competed by WT but not mutant cold RNA).
Part 5: Troubleshooting & Optimization
Use this logic flow to troubleshoot failed validation.
Figure 2: Decision Matrix for validating TU-CLIP hits. High T-to-C mutation rates indicate a direct crosslink. If EMSA fails but RIP works, the RBP likely binds a complex on the RNA rather than the RNA directly.
Common Pitfalls
-
Low Crosslinking Efficiency:
-
Cause: Insufficient UPRT expression or low 4-TU concentration.
-
Fix: Validate UPRT levels via Western Blot. Increase 4-TU incubation time (up to 12h), but monitor cell viability.
-
-
High Background (IgG signal):
-
Cause: RNA sticking to beads or abundant RNAs (rRNA/tRNA) contamination.
-
Fix: Pre-clear lysates with beads. Use stringent washing (high salt) only if the interaction is known to be very strong.
-
-
No T-to-C Signature:
-
Cause: You may be using 2-TU instead of 4-TU , or using 254 nm UV instead of 365 nm.
-
Fix: Ensure the reagent is 4-Thiouracil and the light source is UV-A (365 nm).
-
References
-
Miller, M. R., Robinson, K. J., Cleary, M. D., & Doe, C. Q. (2009). TU-tagging: cell type-specific RNA isolation from intact complex tissues. Nature Methods, 6(6), 439–441. [Link]
-
Hafner, M., Landthaler, M., Burger, L., et al. (2010). Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP. Cell, 141(1), 129–141.[4] [Link]
-
Gay, D. M., et al. (2013). Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA. Genes & Development, 27(1), 98-115. [Link]
-
Ascano, M., et al. (2012). Photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP).[4][5] Wiley Interdisciplinary Reviews: RNA, 3(2), 159-177. [Link]
-
Kishore, S., et al. (2011). A quantitative analysis of CLIP methods for identifying binding sites of RNA-binding proteins. Nature Methods, 8(7), 559–564. [Link]
Sources
- 1. Development of PAR-CLIP to analyze RNA-protein interactions in prokaryotes | bioRxiv [biorxiv.org]
- 2. Mouse TU tagging: a chemical/genetic intersectional method for purifying cell type-specific nascent RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
Comparative Guide: Methimazole vs. 2-Thiouracil in Hyperthyroidism & Research Models
Executive Summary: The Clinical Standard vs. The Mechanistic Prototype
In the landscape of antithyroid thioamides, Methimazole (MMI) and 2-Thiouracil (2-TU) represent two distinct eras of drug development. MMI is the current clinical gold standard (alongside its prodrug carbimazole) due to its superior potency and pharmacokinetic profile. In contrast, 2-TU is the historical prototype of the thiourylene class. While 2-TU was abandoned clinically in the 1940s due to toxicity, it remains a critical research tool for two reasons: it serves as the structural parent of Propylthiouracil (PTU), and it possesses unique "melanoma-seeking" properties due to its selective incorporation into melanin.
This guide objectively compares their performance, mechanistic divergences, and experimental utility.
Chemical & Mechanistic Foundation
The core difference lies in the heterocyclic ring structure, which dictates their lipophilicity, potency, and off-target effects.
Structure-Activity Relationship (SAR)
-
Methimazole (MMI): Contains a 5-membered imidazole ring. The 1-methyl substitution enhances potency and half-life compared to the unsubstituted imidazole.
-
2-Thiouracil (2-TU): Contains a 6-membered pyrimidine (uracil) ring. It lacks the 6-propyl group found in PTU, which renders 2-TU significantly less lipophilic and less potent in inhibiting Type 1 Deiodinase (D1).
Mechanism of Action: Thyroid Peroxidase (TPO) Inhibition
Both compounds inhibit TPO, the enzyme responsible for the iodination of tyrosine residues on thyroglobulin.[1][2] They act as "suicide substrates," competing with native tyrosine for the iodinating species (Compound I).
-
MMI Action: Irreversibly binds to the heme prosthetic group of TPO in the absence of high iodide. It effectively blocks the coupling of iodotyrosines (MIT/DIT) to form T3/T4.[1]
-
2-TU Action: Competes with tyrosine for oxidized iodine. Unlike MMI, 2-TU (and PTU) also has a secondary mechanism in research models: it covalently binds to dopaquinone during melanogenesis, a feature utilized in melanoma targeting.
Visualizing the Pathway
The following diagram illustrates the interference points of MMI and 2-TU within the thyroid hormone synthesis pathway.
Figure 1: Mechanism of TPO Inhibition.[3][4] Both agents intercept the oxidized iodine species, preventing the organification of thyroglobulin.
Performance Matrix: MMI vs. 2-TU
The following data synthesizes historical clinical trials and modern biochemical assays.
| Feature | Methimazole (MMI) | 2-Thiouracil (2-TU) | Experimental Implication |
| Primary Target | Thyroid Peroxidase (TPO) | Thyroid Peroxidase (TPO) | MMI is the preferred control for TPO inhibition assays. |
| Secondary Target | None (significant) | Melanin Synthesis (Dopaquinone) | 2-TU is a specific "Melanoma Seeker" in oncology research.[5] |
| Relative Potency | High (10-50x > 2-TU) | Low (Reference Standard) | Higher MMI potency allows for lower dosing and reduced oxidative stress in models. |
| Deiodinase Inhibition | Negligible | Negligible (unlike PTU) | 2-TU lacks the propyl group required for potent D1 inhibition seen in PTU. |
| Half-Life (Plasma) | 4–6 Hours (Human) | < 1 Hour (Rapid clearance) | MMI supports once-daily dosing; 2-TU requires frequent administration. |
| Toxicity Profile | Teratogenic (Aplasia Cutis); Cholestasis | High (Agranulocytosis) | 2-TU caused agranulocytosis in ~1-3% of patients (historical), leading to its replacement. |
| Cellular Uptake | Active Transport (NIS independent) | Active accumulation in pigmented tissue | 2-TU is used to radiolabel melanoma metastases. |
Experimental Protocols
For researchers characterizing novel antithyroid compounds, MMI is the standard positive control. However, if studying pigmentation or melanoma, 2-TU is the required agent.
Protocol A: TPO Inhibition Assay (Guaiacol Oxidation)
Use this protocol to compare the potency (IC50) of new compounds against MMI.
Principle: TPO catalyzes the oxidation of Guaiacol (an electron donor) in the presence of H2O2, producing a colorimetric change (470 nm). Inhibitors prevent this oxidation.
-
Enzyme Preparation:
-
Extract porcine or rat thyroid microsomes via differential centrifugation (100,000 x g pellet).
-
Solubilize in 50 mM Phosphate Buffer (pH 7.4) with 0.1% Triton X-100.
-
-
Reaction Setup (96-well plate):
-
Blank: Buffer + Guaiacol + H2O2 (No Enzyme).
-
Control: Buffer + Guaiacol + Enzyme + H2O2 (No Inhibitor).
-
Test: Buffer + Guaiacol + Enzyme + MMI (0.1 - 100 µM) or 2-TU (10 - 1000 µM) .
-
-
Reagents:
-
Guaiacol: 13 mM final concentration.
-
H2O2: 0.3 mM final concentration (Initiator).
-
-
Kinetic Measurement:
-
Add H2O2 last to initiate.
-
Monitor Absorbance at 470 nm every 30 seconds for 5 minutes at 25°C.
-
-
Calculation:
-
Calculate
(slope). -
Determine % Inhibition:
.
-
Protocol B: Melanin Incorporation Assay (2-TU Specific)
Use this protocol to utilize 2-TU as a melanoma tracer.
Principle: 2-TU acts as a false precursor, covalently binding to dopaquinone intermediates generated by tyrosinase.[6]
Figure 2: 2-Thiouracil Melanin Incorporation Workflow. This unique pathway is not shared by Methimazole.
References
-
Astwood, E. B. (1943). Treatment of hyperthyroidism with thiourea and thiouracil. Journal of the American Medical Association, 122(2), 78-81. Link
-
Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031-1046. Link
-
Nakamura, H., et al. (2007).[7] Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2157-2162. Link
-
Palumbo, A., et al. (1990). Selective uptake of 2-thiouracil into melanin-producing systems depends on chemical binding to enzymically generated dopaquinone.[6] Biochimica et Biophysica Acta (BBA), 1036(3), 221-227. Link
-
Cooper, D. S. (2005). Antithyroid drugs. New England Journal of Medicine, 352(9), 905-917. Link
-
Davidson, E. D., et al. (1974). The metabolism of 2-thiouracil in the rat. Xenobiotica, 4(11), 697-704. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. karger.com [karger.com]
- 3. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific incorporation of 2-thiouracil into biological melanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective uptake of 2-thiouracil into melanin-producing systems depends on chemical binding to enzymically generated dopaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
evaluating the photosensitizing properties of 2-thiouracil versus other thiopyrimidines
Evaluating Photosensitizing Potency, Triplet Dynamics, and Experimental Characterization
Executive Summary: The "Heavy Atom" Advantage
In the development of photo-activated therapeutics and RNA crosslinking agents, the substitution of oxygen with sulfur (thionation) is a critical strategy to induce the Heavy Atom Effect . This substitution enhances spin-orbit coupling (SOC), facilitating Intersystem Crossing (ISC) from the singlet to the triplet manifold.
However, not all thiobases are equal. While 2-thiouracil (2-TU), 4-thiouracil (4-TU), and 2,4-dithiouracil (2,4-DTU) share structural homology, their excited-state dynamics differ radically based on the position of the sulfur atom.
-
4-Thiouracil (4-TU): The "Gold Standard" for photosensitization. It exhibits near-unity triplet yield (
) and the highest singlet oxygen quantum yield ( ) among the series. It is the preferred choice for RNA-protein crosslinking (PAR-CLIP) and photodynamic therapy (PDT) candidates requiring high Reactive Oxygen Species (ROS) generation. -
2-Thiouracil (2-TU): The "Fast Decayer." While it undergoes ultrafast ISC, its population of the reactive lowest triplet state (
) is often compromised by competing non-radiative decay channels (internal conversion) and significant pyramidalization. It is less efficient as a standalone photosensitizer in aqueous environments compared to 4-TU. -
2,4-Dithiouracil (2,4-DTU): The "Red-Shifted" Alternative. Dual thionation pushes absorption into the UVA/visible border (
nm), offering better tissue penetration, though its ROS efficiency often trails 4-TU due to complex relaxation dynamics.
Comparative Photochemical Data
The following data aggregates consensus values from time-resolved spectroscopy (transient absorption/photoelectron) and quantum chemical calculations (CASPT2//CASSCF).
Table 1: Key Photophysical Parameters
| Parameter | 2-Thiouracil (2-TU) | 4-Thiouracil (4-TU) | 2,4-Dithiouracil (2,4-DTU) |
| Absorption Max ( | ~275 nm (UVB) | ~330 nm (UVA) | ~345-360 nm (UVA/Vis) |
| Triplet Yield ( | High (Gas); Variable (Solvent)* | 0.90 ± 0.15 (Near Unity) | High (> 0.[1]8) |
| Singlet Oxygen Yield ( | < 0.20 (Solvent dependent) | 0.49 ± 0.02 | ~0.35 - 0.45 |
| Triplet Lifetime ( | Short (ns range in water) | Long (~0.23 | Moderate |
| Dominant Decay Path | |||
| Key Structural Feature | Pyramidalization at C2 | Planar Geometry (Stable) | Planar/Distorted mix |
> Note on 2-TU: While 2-TU has high ISC rates, its efficacy as a photosensitizer is lower in water because the
Mechanistic Deep Dive: Why Position Matters
The efficiency of a photosensitizer is defined by its ability to populate the long-lived Triplet State (
The 4-TU Advantage (Planarity)
4-TU maintains a relatively planar geometry in its excited states. The energy gap between its singlet (
The 2-TU "Leak" (Pyramidalization)
2-TU suffers from significant out-of-plane distortion (pyramidalization) at the C2 position upon excitation. This structural deformation creates a "leak" in the system—a conical intersection that funnels energy directly back to the ground state (
Diagram 1: Jablonski Dynamics Comparison
The following diagram illustrates the competing pathways. Note the "Loss Channel" in 2-TU vs. the "ROS Channel" in 4-TU.
Caption: Comparative excited-state dynamics. 4-TU favors stable triplet formation (Green path), while 2-TU suffers from non-radiative losses due to structural distortion (Red/Grey path).
Experimental Protocols: Validating Photosensitization
To objectively compare these compounds, you cannot rely on absorbance alone. You must quantify the Singlet Oxygen Quantum Yield (
Protocol A: Direct Detection of Singlet Oxygen ( )
This is the "Gold Standard" self-validating method. It relies on detecting the weak phosphorescence of singlet oxygen at 1270 nm.
Reagents:
-
Solvent: Deuterated Acetonitrile (
) or Deuterated Water ( ).-
Why? The lifetime of
is in but in . Using deuterated solvents amplifies the signal 20-fold.
-
-
Reference Standard: Phenalenone (
) or Rose Bengal. -
Test Compounds: 2-TU, 4-TU, 2,4-DTU (matched Absorbance
at excitation wavelength).
Workflow:
-
Preparation: Dissolve thiopyrimidines and standard in
to achieve identical absorbance (OD = 0.2–0.3) at the excitation wavelength (e.g., 355 nm Nd:YAG laser). -
Excitation: Pump the sample with a nanosecond laser pulse.
-
Detection: Monitor emission at 1270 nm using a Near-IR PMT or Germanium detector.
-
Validation: The signal must be quenchable by sodium azide (
), a specific singlet oxygen quencher. If does not kill the signal, it is not . -
Calculation:
(Plot integrated emission intensity vs. laser power. The ratio of slopes gives the yield).
Diagram 2: Characterization Workflow
Caption: Step-by-step workflow for quantifying singlet oxygen yields, including the critical Sodium Azide validation step.
Applications & Toxicity Implications
Understanding the photophysics dictates the application:
-
PAR-CLIP (RNA-Protein Interaction):
-
Choice: 4-TU .
-
Reasoning: The high triplet yield leads to efficient radical formation, crosslinking RNA to proteins upon UV irradiation (365 nm). 2-TU is rarely used here due to lower efficiency.
-
-
Photodynamic Therapy (PDT):
-
Choice: 2,4-DTU (or functionalized 4-TU).
-
Reasoning: While 4-TU is a better ROS generator, 2,4-DTU absorbs closer to the visible spectrum, allowing deeper tissue penetration. However, for surface lesions, 4-TU remains superior due to higher
.
-
-
Safety/Toxicity:
-
Researchers must handle 4-TU with extreme light protection. Ambient UVA can trigger unwanted crosslinking or oxidative damage to endogenous DNA/RNA in the lab.
-
References
-
Pollum, M., & Crespo-Hernández, C. E. (2014). "The dark singlet state as a doorway state in the ultrafast and efficient intersystem crossing dynamics of 2-thiouracil." Journal of Chemical Physics. Link
-
Crespo-Hernández, C. E., et al. (2019). "Photochemical and Photodynamical Properties of Sulfur-Substituted Nucleic Acid Bases." Photochemistry and Photobiology. Link[1]
-
Reichardt, C., et al. (2016). "Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil." Journal of Physical Chemistry A. Link
-
Barbatti, M. (2018). "Intersystem crossing in 4-thiouracil." Barbatti Group Research. Link
-
Mai, S., et al. (2017).[2] "2-Thiouracil intersystem crossing photodynamics studied by wavelength-dependent photoelectron and transient absorption spectroscopies." Physical Chemistry Chemical Physics. Link
Sources
Safety Operating Guide
2-Thiouracil Disposal & Handling: A Technical Operational Guide
Executive Directive
This guide provides an autonomous, field-validated protocol for the handling and disposal of 2-Thiouracil . While 2-Thiouracil is not an acutely lethal toxin, its classification as a Group 2B Carcinogen (IARC) and an antithyroid agent necessitates a "Zero-Exposure" workflow.[1][2]
The Core Rule: Treat 2-Thiouracil as a high-hazard chronic toxicant.[1][2] Disposal via municipal sewage (down the drain) is strictly prohibited regardless of concentration. All waste must be routed to high-temperature incineration via a licensed hazardous waste contractor.[2]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in designing a safe waste stream.
| Property | Data | Operational Implication |
| CAS Number | 141-90-2 | Unique identifier for waste manifests.[1][3][4][2] |
| Appearance | White to pale yellow crystalline powder | High dust potential; respiratory protection is critical.[3][4][2] |
| Solubility | Low in water; soluble in alkaline solutions (NaOH) | Liquid waste will often be basic; requires chemically compatible containers (HDPE).[1][3][4] |
| IARC Status | Group 2B (Possibly Carcinogenic) | Mandates "Hazardous Waste" labeling even if not RCRA listed.[3][4][2] |
| Reactivity | Incompatible with strong oxidizers | Do not store or dispose of in the same secondary containment as nitric acid or perchlorates.[3][4] |
The Segregation Logic (Causality)
As scientists, we do not segregate waste arbitrarily; we do so to prevent thermodynamic events in the waste drum.[1]
-
The Sulfur Risk: 2-Thiouracil contains a thiocarbonyl group (C=S).[1][2] If mixed with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) in a waste drum, the oxidation of sulfur is exothermic and can generate sulfur oxides (
), leading to pressure buildup and potential drum rupture.[1][3][2] -
The pH Factor: 2-Thiouracil is often dissolved in NaOH for experiments.[1][2] Mixing this basic stream with acid waste will cause an immediate exothermic neutralization and potentially precipitate the solid drug back out, clogging waste lines or creating sludge that is difficult to pump.[2]
Protocol: Establish a dedicated "Toxic Organics" or "Non-Halogenated Organics" stream.
Operational Disposal Workflow
The following diagram illustrates the decision matrix for handling 2-Thiouracil waste streams.
Figure 1: Decision matrix for segregating and processing 2-Thiouracil waste streams to ensure compliance and safety.
Detailed Disposal Protocols
A. Solid Waste (Bulk Powder)[4]
-
Primary Containment: Do not dump loose powder into a drum.[2] Keep the substance in its original vial if possible, or transfer to a screw-top HDPE jar.
-
Secondary Containment: Place the jar into a clear 6-mil LDPE zip-lock bag.
-
Labeling: Affix a "Hazardous Waste" label. Explicitly write: "Contains 2-Thiouracil - Suspected Carcinogen - Toxic."[1][3][4][2]
-
Disposal Path: Lab Pack for Incineration.
B. Liquid Waste (Solutions)
-
Container: Use High-Density Polyethylene (HDPE) carboys.[1][2] Glass is acceptable but poses a breakage risk.[2]
-
Compatibility Check: Ensure the carboy does not contain acids or oxidizers.[2]
-
Labeling: List all solvents (e.g., "Water 90%, NaOH 5%, 2-Thiouracil 5%").
-
Disposal Path: Bulking for Incineration.[2]
C. Surface Decontamination (The "Quenching" Myth)
Context: While hypochlorite (bleach) can oxidize thiouracil, it does not instantly render it environmentally benign.[1][2] The resulting solution is still chemical waste.[2]
-
Preparation: Prepare a fresh 10% Sodium Hypochlorite solution.
-
Application: Wet the contaminated surface (balance, benchtop) with the bleach solution.[2] Allow a contact time of 10-15 minutes .
-
Removal: Wipe with absorbent paper towels.[2]
-
Disposal of Wipes: The paper towels are now Hazardous Solid Waste (due to chemical contamination).[2] Do not throw them in the regular trash.
Spill Management Protocol
In the event of a powder spill outside the fume hood:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and an N95 or P100 respirator (to prevent inhalation of dust).[1][2]
-
Containment: Cover the spill gently with damp paper towels to prevent dust aerosolization.[2]
-
Cleanup: Scoop up the damp powder/towel mixture using a plastic scraper.[2] Place immediately into a wide-mouth waste jar.
-
Wash: Clean the area with the Bleach Protocol (Section 5C) followed by a water rinse.
Regulatory & Compliance Context (US Focus)
-
RCRA Classification: 2-Thiouracil is not explicitly "P" or "U" listed (unlike its cousin Thiourea, U219).[1][2] However, due to its IARC 2B status, most institutions manage it as "Non-Regulated Hazardous Waste" or state-regulated waste.[1][3][2]
-
DOT Transport: Generally not regulated as a hazardous material for transport (49 CFR) in small quantities, but waste mixtures containing it (e.g., with flammable solvents) will take on the classification of the solvent.[1]
References
-
National Library of Medicine (PubChem). 2-Thiouracil Compound Summary (CAS 141-90-2). [Link][1][3][2]
-
International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–134. [Link][1]
-
Centers for Disease Control and Prevention (CDC/NIOSH). NIOSH Pocket Guide to Chemical Hazards - Thiourea (Analogue reference for handling). [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. [Link][1]
Sources
Personal Protective Equipment (PPE) & Safety Protocol for Handling 2-Thiouracil
[1]
Part 1: Executive Safety Summary
Immediate Action Required: 2-Thiouracil is a suspected human carcinogen (GHS Category 2) and a potent antithyroid agent .[1] It functions by inhibiting thyroid peroxidase, leading to hormonal imbalances and potential thyroid hyperplasia.
Handling this compound requires more than standard laboratory caution; it demands a containment-first approach to prevent inhalation of particulates and dermal absorption.[1] This guide provides a self-validating safety protocol designed to eliminate exposure pathways.
Core Hazard Profile
| Hazard Class | GHS Code | Description | Mechanistic Risk |
| Carcinogenicity | H351 | Suspected of causing cancer | Long-term exposure may induce neoplastic changes.[1] |
| Target Organ Toxicity | H373 | Thyroid damage | Inhibits thyroid hormone synthesis, risking hypothyroidism and goiter. |
| Acute Toxicity | H302 | Harmful if swallowed | Oral LD50 (Mouse) = 2,850 mg/kg.[2] |
Part 2: Scientific Rationale & Mechanism of Toxicity
To understand the necessity of specific PPE, one must understand the mechanism of the threat. 2-Thiouracil is not merely a surface irritant; it is a systemic metabolic disruptor.[1]
Mechanism of Action (Thyroid Peroxidase Inhibition)
2-Thiouracil acts as a suicide substrate for the enzyme thyroid peroxidase (TPO) .[1] In a normal biological system, TPO iodinates tyrosine residues on thyroglobulin to form thyroid hormones (
Figure 1: Pathophysiological cascade of 2-Thiouracil exposure.[1] The red pathway indicates the critical intervention point where PPE must prevent absorption.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following PPE is selected based on permeation resistance and particulate exclusion.
Hand Protection (Critical Barrier)
Recommendation: Nitrile Rubber (Double Gloving Protocol) [1]
-
Scientific Basis: Nitrile provides superior resistance to organic bases compared to latex.
-
Specification: Minimum thickness 0.11 mm.
-
Breakthrough Time: >480 minutes (Sigma-Aldrich SDS data).
-
Validation: Inspect gloves for pinholes by trapping air and squeezing before donning.
| Layer | Material | Purpose |
| Inner | Nitrile (4 mil) | Biological barrier; protects skin if outer glove breaches.[1] |
| Outer | Nitrile (4-5 mil) | Chemical barrier; removed immediately upon contamination.[1] |
Respiratory Protection
Recommendation: Engineering Controls (Fume Hood) preferred.
-
Primary: Handle only inside a certified chemical fume hood.
-
Secondary (If hood unavailable/cleaning spills): N95 or P100 particulate respirator.
-
Why: 2-Thiouracil is a fine powder; inhalation is the fastest route to systemic circulation.[1]
Eye & Body Protection[1][3][5][6][7][8]
-
Eyes: Chemical safety goggles (ANSI Z87.1 or EN 166). Standard safety glasses are inadequate for powder handling due to potential for airborne dust entry.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Closed-toe shoes (non-permeable material).[1]
Part 4: Operational Workflow (Self-Validating Protocol)
This workflow is designed to ensure safety checks are integrated into the experimental process, not added as an afterthought.
Figure 2: Step-by-step operational workflow ensuring containment at every stage.[1]
Detailed Handling Steps:
-
Pre-Check: Verify fume hood face velocity is 80–100 fpm.
-
Weighing: Use a pre-tared vial. Do not weigh 2-Thiouracil on an open balance bench. If the balance is outside the hood, transfer the powder into a tared, closed vessel inside the hood before weighing.
-
Solubilization: Add solvent slowly to the powder to minimize aerosolization.
-
Decontamination: Immediately wipe down the balance area and spatulas with a wet paper towel (water/detergent) to capture any invisible dust. Dispose of this towel as hazardous waste.
Part 5: Emergency & Disposal Procedures
Spill Response
-
Evacuate: If a significant amount of powder (>1g) is dispersed outside the hood, evacuate the immediate area.
-
PPE Upgrade: Don a P100 respirator before re-entering.
-
Wet Cleanup: Do not dry sweep. Cover the spill with wet paper towels (water-dampened) to prevent dust generation.[1] Scoop up the wet slurry and place it in a hazardous waste container.
Waste Disposal[3][8][9][10]
-
Classification: 2-Thiouracil must be treated as Hazardous Chemical Waste .[1]
-
Segregation: Do not mix with oxidizers (risk of reaction).
-
Labeling: Clearly label container: "Hazardous Waste - 2-Thiouracil - Suspected Carcinogen."
-
Final Step: Triple rinse empty containers; collect the first rinse as hazardous waste.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Thiouracil. Retrieved from
-
PubChem. (n.d.).[3] 2-Thiouracil Compound Summary. National Library of Medicine. Retrieved from
- National Institutes of Health (NIH). (2004). 2-Thiouracil: Carcinogenicity and Toxicity. U.S.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Thiouracil.[1][4][5][6][3] Retrieved from
Sources
- 1. 2-Thiouracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. foodb.ca [foodb.ca]
- 3. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
